Norisoboldine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
5083-84-1 |
|---|---|
Molecular Formula |
C18H20ClNO4 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
(6aS)-2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol;hydrochloride |
InChI |
InChI=1S/C18H19NO4.ClH/c1-22-14-8-11-10(6-13(14)20)5-12-16-9(3-4-19-12)7-15(23-2)18(21)17(11)16;/h6-8,12,19-21H,3-5H2,1-2H3;1H/t12-;/m0./s1 |
InChI Key |
POXNVTUOIYRUGG-YDALLXLXSA-N |
Isomeric SMILES |
COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O.Cl |
Canonical SMILES |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Sourcing and Purification of Norisoboldine Hydrochloride from Radix Linderae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norisoboldine (B1591120), an isoquinoline (B145761) alkaloid, is a prominent bioactive compound found in Radix Linderae, the dried root of Lindera aggregata. This compound has garnered significant attention in the scientific community for its wide array of pharmacological activities, including anti-inflammatory, analgesic, and potential therapeutic effects in conditions such as rheumatoid arthritis.[1] This technical guide provides an in-depth overview of the sourcing of norisoboldine from Radix Linderae, detailed protocols for its extraction and purification, and information on its conversion to the hydrochloride salt form for enhanced solubility and stability. Additionally, this guide elucidates the key signaling pathways through which norisoboldine exerts its biological effects.
Source Material: Radix Linderae
Radix Linderae is a traditional Chinese medicine derived from the root of Lindera aggregata (Sims) Kosterm. The plant is primarily distributed in southern China, Japan, and Taiwan. The quality and yield of norisoboldine can be influenced by factors such as the plant's geographical origin, age, and harvesting time. It has been reported that norisoboldine is a major constituent of the total alkaloids present in Radix Linderae, accounting for a significant portion of its therapeutic effects.[2]
Extraction of Total Alkaloids from Radix Linderae
The initial step in obtaining norisoboldine is the extraction of the total alkaloid fraction from the dried and powdered root material. A common and effective method involves solvent extraction, followed by an acid-base extraction to selectively isolate the alkaloids.
Experimental Protocol: Extraction of Total Alkaloids
-
Maceration: The powdered Radix Linderae is macerated with an organic solvent, typically 70-75% ethanol (B145695), at room temperature for 24 hours. This process is often repeated multiple times to ensure exhaustive extraction.
-
Solvent Evaporation: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning:
-
The crude extract is dissolved in a dilute acidic solution (e.g., 2% HCl), which protonates the basic alkaloid nitrogen, rendering them water-soluble.
-
This acidic aqueous solution is then washed with a non-polar organic solvent (e.g., chloroform (B151607) or ethyl acetate) to remove neutral and acidic impurities.
-
The pH of the aqueous layer is subsequently adjusted to alkaline (pH 9-10) with a base such as ammonia (B1221849) water. This deprotonates the alkaloids, making them soluble in organic solvents.
-
The alkaline solution is then extracted multiple times with an organic solvent like chloroform.
-
The combined organic layers are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the total alkaloid fraction.
-
A reported yield for the total alkaloids from Radix Linderae is approximately 1.52%, with norisoboldine comprising about 33.84% of this alkaloid fraction as determined by HPLC.[2]
Purification of Norisoboldine
The purification of norisoboldine from the total alkaloid extract can be achieved through various chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) has emerged as a particularly effective method for the preparative separation of alkaloids due to its high sample recovery and elimination of irreversible adsorption associated with solid-phase chromatography.[3]
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that utilizes a liquid stationary phase held in place by centrifugal force.[4] The separation is based on the differential partitioning of the sample components between two immiscible liquid phases.
Experimental Protocol: HSCCC Purification of Norisoboldine
-
Selection of Two-Phase Solvent System: The choice of the solvent system is critical for successful HSCCC separation. A common system for alkaloid separation is a chloroform-methanol-water mixture, with the polarity adjusted to achieve an optimal partition coefficient (K) for norisoboldine. A versatile system for alkaloids is CHCl3-CH3OH-water (4:3:2, v/v/v) , with the aqueous phase pH adjusted as needed.
-
Preparation of Solvent System and Sample:
-
The selected solvents are thoroughly mixed in a separatory funnel and allowed to equilibrate.
-
The upper and lower phases are separated and degassed before use.
-
The crude total alkaloid extract is dissolved in a mixture of the upper and lower phases.
-
-
HSCCC Operation:
-
The HSCCC column is first filled with the stationary phase (typically the upper, less polar phase for alkaloids).
-
The apparatus is rotated at a specific speed (e.g., 800-1000 rpm).
-
The mobile phase (the lower, more polar phase) is then pumped through the column at a constant flow rate.
-
Once hydrodynamic equilibrium is reached, the sample solution is injected.
-
The effluent is monitored by a UV detector (e.g., at 280 nm), and fractions are collected based on the resulting chromatogram.[5]
-
-
Analysis and Post-Purification:
-
The collected fractions are analyzed by HPLC or UPLC to determine the purity of norisoboldine.
-
Fractions with high purity are combined and the solvent is evaporated to yield purified norisoboldine. Purity levels exceeding 98% can be achieved.[2]
-
Quantitative Data for Norisoboldine Purification
| Parameter | Method | Details | Value | Reference |
| Total Alkaloid Yield | Solvent Extraction | From Radix Linderae | 1.52% | [2] |
| Norisoboldine Content | HPLC | In total alkaloid fraction | 33.84% | [2] |
| Analytical Recovery | UPLC | Acquity UPLC BEH C18 column | 97.3% | [6] |
| Analytical Recovery | HPLC | Waters X-Bridge C18 column | 98.9% | [6] |
| Preparative Purity | HSCCC | Chloroform-methanol-water system | >98% | [2] |
Preparation of Norisoboldine Hydrochloride
For pharmaceutical applications, norisoboldine is often converted to its hydrochloride salt to improve its aqueous solubility and stability. This is a standard procedure for many alkaloid compounds.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: The purified norisoboldine free base is dissolved in a suitable anhydrous organic solvent, such as ethanol, methanol, or diethyl ether.
-
Acidification: A solution of hydrochloric acid in an anhydrous solvent (e.g., HCl in ethanol or diethyl ether) is added dropwise to the norisoboldine solution with constant stirring. The amount of HCl added should be stoichiometric to the amount of norisoboldine.
-
Precipitation and Crystallization: The this compound will precipitate out of the solution. The mixture may be cooled to facilitate complete precipitation.
-
Isolation and Drying: The precipitate is collected by filtration, washed with a small amount of the cold anhydrous solvent, and dried under vacuum to yield this compound as a crystalline solid.
Signaling Pathways of Norisoboldine
Norisoboldine's pharmacological effects are mediated through its interaction with several key signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Norisoboldine has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[7][8] In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon binding by norisoboldine, AhR translocates to the nucleus, dissociates from its chaperones, and dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes, such as CYP1A1. This pathway is implicated in norisoboldine's immunomodulatory effects, including the induction of regulatory T cells (Tregs).[8]
Notch1 Signaling Pathway
Norisoboldine has been shown to moderate the Notch1 signaling pathway, which is involved in angiogenesis.[9] The anti-angiogenic effects of norisoboldine are attributed to its ability to modulate the Notch1 pathway-related endothelial tip cell phenotype. Molecular docking studies suggest that norisoboldine may promote Notch1 activation by binding to the Notch1 transcription complex.
NFAT Signaling Pathway
Norisoboldine inhibits the activation of the Nuclear Factor of Activated T-cells (NFAT).[10] NFAT is a family of transcription factors crucial for T-cell activation and the expression of inflammatory cytokines. Norisoboldine has been shown to inhibit the dephosphorylation of NFAT, a key step in its activation, thereby preventing its translocation to the nucleus and subsequent transcription of target genes like Interleukin-2 (IL-2).
Experimental Workflow for this compound Production
Conclusion
This technical guide outlines a comprehensive approach to the sourcing, extraction, and purification of norisoboldine from Radix Linderae, culminating in the formation of its hydrochloride salt. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in the field of drug development. Furthermore, the elucidation of norisoboldine's interactions with key signaling pathways offers insights into its mechanisms of action and highlights its potential as a therapeutic agent. The methodologies described, particularly the use of High-Speed Counter-Current Chromatography, represent efficient and scalable processes for obtaining high-purity norisoboldine for further investigation and potential clinical applications.
References
- 1. Versatile two-phase solvent system for alkaloid separation by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norisoboldine, an alkaloid from Radix linderae, inhibits NFAT activation and attenuates 2,4-dinitrofluorobenzene-induced dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norisoboldine, an alkaloid compound isolated from Radix Linderae, inhibits synovial angiogenesis in adjuvant-induced arthritis rats by moderating Notch1 pathway-related endothelial tip cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of alkaloids from herbs using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norisoboldine Suppresses VEGF-Induced Endothelial Cell Migration via the cAMP-PKA-NF-κB/Notch1 Pathway | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Norisoboldine, a natural AhR agonist, promotes Treg differentiation and attenuates colitis via targeting glycolysis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
aporphine alkaloid Norisoboldine hydrochloride chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties, analytical methodologies, and mechanisms of action of the aporphine (B1220529) alkaloid, Norisoboldine (B1591120) hydrochloride. The information is intended to support research and development efforts in pharmacology and medicinal chemistry.
Core Chemical and Physical Properties
Norisoboldine is a natural isoquinoline (B145761) alkaloid and the primary active constituent found in the root of Lindera aggregata. Its hydrochloride salt is often used in research due to its increased solubility in aqueous solutions.
Chemical Structure and Identifiers
The chemical structure of Norisoboldine features a tetracyclic aporphine core.
Chemical Structure of Norisoboldine (Image of Norisoboldine's chemical structure would be placed here in a full whitepaper)
Below is a summary of the key identifiers for both Norisoboldine and its hydrochloride salt.
| Identifier | Norisoboldine | Norisoboldine Hydrochloride |
| IUPAC Name | (6aS)-2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol | (6aS)-2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1,9-diol hydrochloride |
| CAS Number | 23599-69-1[1] | 5083-84-1[2] |
| Molecular Formula | C₁₈H₁₉NO₄[1] | C₁₈H₁₉NO₄·HCl[2] |
| Molecular Weight | 313.35 g/mol [1] | 349.81 g/mol [2] |
| Canonical SMILES | COC1=C(C2=C3C@H(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O | COC1=C(C2=C3C@H(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O.Cl |
| InChI Key | HORZNQYQXBFWNZ-LBPRGKRZSA-N | Not directly available |
Physicochemical Properties
The following table summarizes the key physicochemical properties of Norisoboldine and its hydrochloride salt.
| Property | Value (Norisoboldine) | Value (this compound) |
| Appearance | Brown to khaki solid/crystalline powder[3] | White to off-white solid |
| Melting Point | 189-191 °C | 270-280 °C[2] |
| Boiling Point | 553.0 ± 50.0 °C (Predicted) | Not available |
| pKa | 9.58 ± 0.20 (Predicted) | Not available |
| logP | 2.3 (Predicted) | Not available |
| Solubility | Soluble in methanol (B129727) and DMSO[3]. | Information not readily available, but hydrochloride salts are generally more water-soluble than their free base counterparts. |
Storage and Stability
For long-term storage, this compound should be kept in a sealed container, away from moisture. Stock solutions are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month[4]. The product is chemically stable under standard ambient conditions (room temperature)[5].
Experimental Protocols
This section details the methodologies for key experiments involving this compound, including analytical techniques for its characterization and biological assays to determine its activity.
Analytical Methodologies
A reversed-phase HPLC (RP-HPLC) method can be employed for the quantitative determination of Norisoboldine in various samples.
Objective: To quantify the concentration of Norisoboldine.
Materials:
-
HPLC system with UV detector
-
Phenomenex Gemini C18 column (4.6 mm x 250 mm, 5 µm) or equivalent
-
Mobile Phase A: 0.5% formic acid in water, pH adjusted to 2.25 with triethylamine
-
Mobile Phase B: Acetonitrile
-
Norisoboldine standard
-
Sample containing Norisoboldine
Protocol:
-
Prepare the mobile phases and degas them.
-
Set the column temperature to 25°C.
-
Equilibrate the column with the initial mobile phase composition.
-
Use a gradient elution program.
-
Set the detection wavelength to 280 nm.
-
Inject a known concentration of the Norisoboldine standard to create a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of Norisoboldine in the sample by comparing its peak area to the calibration curve.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for identifying metabolites of Norisoboldine in biological samples.
Objective: To identify and characterize metabolites of Norisoboldine.
Materials:
-
UPLC-ESI/MS system
-
Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Biological samples (e.g., plasma, urine) from subjects administered Norisoboldine
Protocol:
-
Prepare samples, for instance, by protein precipitation with methanol for plasma samples.
-
Perform chromatographic separation using a gradient elution with the specified mobile phases.
-
Utilize electrospray ionization (ESI) in positive or negative ion mode.
-
Perform mass spectrometric analysis using selective ion reaction-monitoring mode to detect and quantify both the parent compound and its metabolites.
Biological Assays
This assay determines the ability of Norisoboldine to activate the Aryl Hydrocarbon Receptor (AhR).
Objective: To measure the activation of AhR by Norisoboldine.
Materials:
-
THP-1 cells (or other suitable cell line expressing AhR)
-
This compound
-
TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control
-
Cell culture medium and reagents
-
Reagents for Q-PCR, Western blotting, or luciferase reporter assay
Protocol (using Q-PCR for CYP1A1 expression):
-
Culture THP-1 cells to the desired confluence.
-
Treat the cells with varying concentrations of Norisoboldine (e.g., 3, 10, 30 µM) and TCDD (e.g., 5 nM) for 24 hours[6].
-
Isolate total RNA from the treated cells.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative PCR (Q-PCR) using primers specific for CYP1A1 (a downstream target of AhR) and a housekeeping gene for normalization.
-
Analyze the relative mRNA expression of CYP1A1 to determine the level of AhR activation[6].
This protocol is designed to assess the effect of Norisoboldine on the differentiation of naïve CD4+ T cells into Treg cells.
Objective: To evaluate the potential of Norisoboldine to induce Treg cell differentiation.
Materials:
-
Isolated naïve CD4+ T cells
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Cell culture medium (e.g., RPMI 1640) with supplements (FBS, L-glutamine, penicillin-streptomycin)
-
IL-2 and TGF-β
-
Flow cytometer and antibodies for Treg markers (e.g., CD25, Foxp3)
Protocol:
-
Isolate naïve CD4+ T cells from splenocytes or peripheral blood mononuclear cells.
-
Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies overnight at 4°C[7].
-
Wash the plate to remove unbound antibodies.
-
Suspend the naïve CD4+ T cells in culture medium containing IL-2 and TGF-β to induce Treg differentiation[7].
-
Add varying concentrations of Norisoboldine (e.g., 1, 3, 10, 30 µM) to the cell suspension[8].
-
Plate the cells in the antibody-coated wells.
-
Incubate the cells for 4-5 days at 37°C in a 5% CO₂ incubator[7].
-
After incubation, harvest the cells and stain for Treg markers (CD4, CD25, and intracellular Foxp3).
-
Analyze the percentage of CD4+CD25+Foxp3+ Treg cells by flow cytometry to determine the effect of Norisoboldine on differentiation[8].
Signaling Pathways and Mechanisms of Action
Norisoboldine has been identified as a natural agonist of the Aryl Hydrocarbon Receptor (AhR)[4]. Its biological effects are largely mediated through the activation of this receptor and its downstream signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Upon binding to Norisoboldine, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Responsive Elements (XREs) in the DNA, leading to the transcription of target genes such as CYP1A1.
Experimental Workflow for Treg Differentiation Assay
The following diagram illustrates the workflow for assessing the impact of Norisoboldine on the differentiation of Treg cells.
Logical Relationship of Norisoboldine's Mechanism of Action
Norisoboldine's activation of the AhR pathway leads to a cascade of events that contribute to its therapeutic effects, such as the promotion of Treg cell differentiation, which is beneficial in autoimmune conditions like colitis.
References
- 1. Norisoboldine phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 2. This compound CAS#: 5083-84-1 [m.chemicalbook.com]
- 3. norisoboldine | 23599-69-1 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Effects of norisoboldine (NOR) on AhR activation in THP-1 cells. (A) The THP-1 cells were treated with NOR (3, 10, and 30 μmol·L-1) and TCDD (5 nmol·L-1) for 24 h, mRNA expression of CYP1A1 was detected by using Q-PCR assay. (B) THP-1 cells were treated with NOR (30 μmol·L-1), siAhR, α-naphthoflavone (α-NF, 1 μmol·L-1), NOR (30 μmol·L-1) + siAhR, NOR (30 μmol·L-1) + α-NF (1 μmol·L-1) or TCDD (5 nmol·L-1) for 24 h, mRNA expression of CYP1A1 was detected by using Q-PCR assay. (C-E) THP-1 cells were treated with NOR (30 μmol·L-1), α-NF (1 μmol·L-1), NOR (30 μmol·L-1) + α-NF (1 μmol·L-1) or TCDD (5 nmol·L-1) for 24 h, the association of HSP90 and AhR was detected by immunoprecipitation assay (C); the nuclear translocation of AhR was detected by western blotting assay (D); the association of ARNT and AhR was detected by immunoprecipitation assay (E). (F, G) THP-1 cells were treated with NOR (30 μmol·L-1), siAhR, α-NF (1 μmol·L-1), NOR (30 μmol·L-1) + siAhR, NOR (30 μmol·L-1) + α-NF (1 μmol·L-1) or TCDD (5 nmol·L-1) for 24 h, the AhR-XRE binding activity was detected by EMSA assay (F); The activity of XRE reporter gene was detected by luciferase report gene assay (G). The data are presented as means ± SEM of three independent experiments. **P < 0.01 vs LPS & ATP group; $P < 0.05 and $$P < 0.01 vs NOR group [cjnmcpu.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Norisoboldine, a natural AhR agonist, promotes Treg differentiation and attenuates colitis via targeting glycolysis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Mechanisms of Norisoboldine Hydrochloride: A Technical Guide for Researchers
Introduction
Norisoboldine (B1591120) (NOR), an isoquinoline (B145761) alkaloid derived from the root of Lindera aggregata, has demonstrated significant therapeutic potential in preclinical models of various inflammatory diseases, including rheumatoid arthritis, sepsis-induced acute lung injury, and inflammatory bowel disease. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of norisoboldine hydrochloride, tailored for researchers, scientists, and drug development professionals. The guide details the key signaling pathways modulated by NOR, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visualizations of the molecular interactions and experimental workflows.
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in the inflammatory cascade, influencing immune cell differentiation and function, and reducing the production of pro-inflammatory mediators.
Modulation of Key Signaling Pathways
1. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:
Norisoboldine has been shown to inhibit the phosphorylation of key MAPK family members, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1] This inhibition downregulates the activation of macrophages and their subsequent production of pro-inflammatory cytokines.[1] The MAPK pathway is a critical regulator of cellular responses to a variety of stimuli, including inflammatory signals.
2. Nuclear Factor-kappa B (NF-κB) Signaling Pathway:
While some studies suggest NOR does not directly inhibit NF-κB activation and translocation in lipopolysaccharide-stimulated macrophages[1], other research indicates that it can attenuate NF-κB signaling in different contexts, such as in rheumatoid arthritis models. This is achieved by reducing the levels of NF-κB p65 and the mRNA expression of IKKβ. The NF-κB pathway is a central mediator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes.
3. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:
Norisoboldine acts as an agonist of the Aryl Hydrocarbon Receptor (AhR). This activation is crucial for its therapeutic effects in inflammatory conditions like colitis and arthritis. AhR activation by NOR can induce the generation of regulatory T cells (Tregs) in the intestine, which play a critical role in maintaining immune homeostasis and suppressing excessive inflammatory responses.
Effects on Immune Cells and Mediators
-
Macrophage Polarization: Norisoboldine promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This shift is mediated, at least in part, through the PKM2/HIF-1α/PGC-1α signaling pathway, thereby reducing the production of M1-associated inflammatory factors.
-
Osteoclast Differentiation: In the context of inflammatory bone erosion, such as in rheumatoid arthritis, NOR attenuates osteoclast differentiation. This effect is dependent on its activation of the AhR, which subsequently inhibits both the NF-κB and HIF pathways.
-
Cytokine and Inflammatory Mediator Production: Norisoboldine substantially reduces the production of key pro-inflammatory cytokines and mediators in a concentration-dependent manner. This includes a significant decrease in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in lipopolysaccharide-stimulated RAW 264.7 macrophage cells.[1] It also reduces the secretion of IL-6 from fibroblast-like synoviocytes.
Quantitative Data on the Anti-Inflammatory Effects of Norisoboldine
The following tables summarize the quantitative data on the efficacy of norisoboldine in various experimental models of inflammation.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Norisoboldine
| Cell Line | Stimulant | Mediator | Concentration of NOR | Inhibition (%) | Reference |
| RAW 264.7 | LPS | Nitric Oxide (NO) | 10 µM | Not specified | [1] |
| RAW 264.7 | LPS | TNF-α | 10 µM | Not specified | [1] |
| RAW 264.7 | LPS | IL-1β | 10 µM | Not specified | [1] |
| Fibroblast-like synoviocytes | IL-1β | IL-6 | 10, 30, 60 µM | Concentration-dependent | |
| RAW 264.7 | RANKL | TRAP Activity | 3, 10, 30, 60 µM | 16.4, 34.6, 74.9, 77.1 |
Note: Specific IC50 values for the inhibition of TNF-α, IL-1β, and nitric oxide by norisoboldine are not widely reported in the currently available literature. The data presented reflects concentration-dependent inhibitory effects.
Table 2: In Vivo Efficacy of Norisoboldine in a Rat Model of Adjuvant-Induced Arthritis
| Parameter | Treatment Group | Dose | Result |
| Arthritis Score | NOR | 15 mg/kg | Significant reduction |
| Arthritis Score | NOR | 30 mg/kg | Significant reduction |
| Paw Volume | NOR | 15 mg/kg | Significant reduction |
| Paw Volume | NOR | 30 mg/kg | Significant reduction |
| NF-κB p65 Levels | NOR | 15 mg/kg | Significant decrease |
| NF-κB p65 Levels | NOR | 30 mg/kg | Significant decrease |
| IL-6 Levels | NOR | 15 mg/kg | Significant decrease |
| IL-6 Levels | NOR | 30 mg/kg | Significant decrease |
| IL-10 Levels | NOR | 15 mg/kg | Significant increase |
| IL-10 Levels | NOR | 30 mg/kg | Significant increase |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-inflammatory effects of norisoboldine.
Adjuvant-Induced Arthritis (AIA) in Rats
This model is widely used for the preclinical evaluation of anti-arthritic agents.
1. Induction of Arthritis:
-
Animals: Male Lewis or Sprague-Dawley rats (6-8 weeks old).
-
Adjuvant: Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis or Mycobacterium butyricum (e.g., 10 mg/mL).
-
Procedure: A single intradermal injection of 0.1 mL of FCA is administered into the plantar surface of the right hind paw.[1][2][3]
2. Treatment Protocol:
-
This compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Oral administration of NOR at desired doses (e.g., 15 and 30 mg/kg) is initiated on a prophylactic or therapeutic schedule (e.g., daily from day 0 or day 10 post-adjuvant injection) for a specified duration (e.g., 14-21 days).
3. Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is scored visually based on erythema and swelling of the joints (e.g., on a scale of 0-4 for each paw).
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at regular intervals.
-
Histopathological Analysis: At the end of the study, ankle joints are collected, fixed in formalin, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess synovial inflammation, pannus formation, and bone/cartilage erosion.[3]
-
Biochemical Analysis: Serum or plasma is collected to measure levels of inflammatory markers (e.g., TNF-α, IL-1β, IL-6, C-reactive protein, rheumatoid factor) using ELISA.
Measurement of Nitric Oxide (Griess Assay)
This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide.
1. Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Sodium Nitrite Standard Solution (for standard curve).
2. Procedure:
-
Collect cell culture supernatants from control and NOR-treated cells.
-
Add 50 µL of supernatant to a 96-well plate in triplicate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a sodium nitrite standard curve.[4][5][6][7]
Quantification of Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying cytokine levels in biological samples.
1. Materials:
-
ELISA kit specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
96-well microplate pre-coated with a capture antibody.
-
Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Recombinant cytokine standard.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
2. Procedure:
-
Add standards and samples (e.g., serum, cell culture supernatant) to the wells of the pre-coated plate and incubate.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the enzyme-conjugated secondary antibody (if required) and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate to allow color development.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentration from the standard curve.[8][9][10]
Analysis of Signaling Protein Phosphorylation (Western Blot)
Western blotting is used to detect the phosphorylation status of key signaling proteins like p38, ERK, JNK, and NF-κB.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
2. Gel Electrophoresis and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the protein and a loading control (e.g., β-actin or GAPDH) for normalization.[11]
Conclusion
This compound is a promising natural compound with potent anti-inflammatory properties. Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways, including MAPK, NF-κB, and AhR. By inhibiting the production of pro-inflammatory mediators, promoting an anti-inflammatory immune cell phenotype, and attenuating osteoclastogenesis, norisoboldine demonstrates significant therapeutic potential for a range of inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic benefits of this compound. Further research is warranted to fully elucidate its clinical utility and to establish optimal dosing and delivery strategies for human use.
References
- 1. chondrex.com [chondrex.com]
- 2. maokangbio.com [maokangbio.com]
- 3. inotiv.com [inotiv.com]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. mdpi.com [mdpi.com]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fn-test.com [fn-test.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Norisoboldine Hydrochloride as an Aryl Hydrocarbon Receptor (AhR) Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norisoboldine (B1591120) (NOR), an isoquinoline (B145761) alkaloid, has emerged as a significant modulator of the aryl hydrocarbon receptor (AhR) signaling pathway. This technical guide provides an in-depth overview of the role of Norisoboldine hydrochloride as an AhR agonist. It details the molecular mechanisms of AhR activation by NOR, presents quantitative data from various in vitro and in vivo studies, and offers comprehensive experimental protocols for key assays. Furthermore, this guide includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of NOR's function and its potential therapeutic applications, particularly in immunology and inflammatory diseases.
Introduction to the Aryl Hydrocarbon Receptor (AhR)
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-ARNT-Sim (bHLH-PAS) family of proteins. Initially identified for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the AhR is now recognized as a crucial regulator of a diverse range of physiological and pathophysiological processes. These include immune responses, cellular proliferation and differentiation, and the metabolism of xenobiotics and endogenous compounds.
Upon binding to a ligand in the cytoplasm, the AhR dissociates from a chaperone protein complex, which includes heat shock protein 90 (Hsp90). The activated AhR-ligand complex then translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This heterodimer binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. One of the most well-characterized target genes is CYP1A1, which encodes a member of the cytochrome P450 family of enzymes involved in metabolism.
This compound: An Emerging AhR Agonist
Norisoboldine (NOR) is an isoquinoline alkaloid that has been identified as a natural agonist of the AhR.[1][2] Its ability to activate the AhR signaling pathway has been demonstrated through various experimental approaches, including the induction of CYP1A1 expression, promotion of AhR nuclear translocation, and activation of XRE-dependent reporter genes.[3] This agonistic activity underlies many of NOR's observed pharmacological effects, most notably its immunomodulatory properties. A significant consequence of NOR-mediated AhR activation is the induction of regulatory T cells (Tregs), which play a critical role in maintaining immune tolerance and suppressing inflammatory responses.[4][5] This has positioned NOR as a promising therapeutic candidate for autoimmune and inflammatory conditions such as arthritis and colitis.[2][3]
Quantitative Data on Norisoboldine's AhR Agonist Activity
The following table summarizes the quantitative data from various studies investigating the effects of Norisoboldine on the AhR signaling pathway and its downstream consequences.
| Parameter | Experimental System | Concentration/Dose of Norisoboldine | Observed Effect | Reference |
| CYP1A1 mRNA Expression | THP-1 cells | 3, 10, and 30 μmol/L | Dose-dependent increase in mRNA expression. | [6] |
| CD4+ T cells (hypoxic conditions) | 10 and 30 μM | Significant elevation in CYP1A1 mRNA and enzyme activity. | [1] | |
| XRE Reporter Gene Activity | CD4+ T cells (hypoxic conditions) | 10 and 30 μM | Elevated activity of the XRE-luciferase reporter gene. | [1] |
| Treg Differentiation | CD4+ T cells (hypoxic conditions) | 3 μM | Minimum effective concentration for promoting Treg differentiation. | [1] |
| CD4+ T cells (normoxic conditions) | 10 μM | Minimum effective concentration for promoting Treg differentiation. | [1] | |
| CD4+ T cells (hypoxic conditions) | 30 μM | Increased the frequency of Treg cells to 9.27%. | [1] | |
| CD4+ T cells (normoxic conditions) | 30 μM | Increased the frequency of Treg cells to 6.71%. | [1] | |
| In vivo Treg Induction | DSS-induced colitis in mice | 20 mg/kg | Slightly lower increase in Treg cells compared to a more potent derivative. | [5] |
| Anti-arthritic Effect | Collagen-induced arthritis in mice | Not specified | NOR was shown to have an anti-arthritic effect through AhR activation. | [3] |
| Anti-colitis Effect | TNBS-induced colitis in mice | 20 and 40 mg/kg | Alleviated colitis symptoms in an AhR-dependent manner. | [2] |
| Oral Bioavailability | In vivo studies | Not applicable | Reported as very poor (2.49%). | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Norisoboldine as an AhR agonist.
Quantification of CYP1A1 mRNA Expression by Q-PCR
This protocol describes the measurement of CYP1A1 gene expression in response to Norisoboldine treatment.
-
Cell Culture and Treatment: Plate cells (e.g., THP-1 or CD4+ T cells) at an appropriate density and culture overnight. Treat the cells with varying concentrations of this compound (e.g., 3, 10, 30 µM) or a vehicle control for a specified period (e.g., 24 hours).
-
RNA Extraction: Following treatment, lyse the cells and extract total RNA using a suitable commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative PCR (Q-PCR): Perform Q-PCR using a real-time PCR system. The reaction mixture should contain cDNA template, forward and reverse primers for CYP1A1 and a reference gene (e.g., GAPDH or β-actin), and a suitable SYBR Green or probe-based master mix.
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA normalized to the reference gene using the ΔΔCt method.
AhR Nuclear Translocation Assay by Western Blot
This protocol details the assessment of AhR protein translocation from the cytoplasm to the nucleus upon Norisoboldine stimulation.
-
Cell Treatment: Treat cells with this compound (e.g., 30 µM) or a vehicle control for a predetermined time (e.g., 1-2 hours).
-
Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts using a commercial kit or a standard protocol involving differential centrifugation.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AhR overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Analyze the band intensities to determine the relative amount of AhR in the cytoplasmic and nuclear fractions. Use loading controls for each fraction (e.g., GAPDH for cytoplasm and Lamin B1 for the nucleus) to ensure equal loading.
In Vitro Treg Cell Differentiation Assay
This protocol describes the induction of regulatory T cells from naïve T cells in the presence of Norisoboldine.
-
Isolation of Naïve T Cells: Isolate naïve CD4+ T cells from mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) using a negative selection magnetic cell sorting kit.
-
T Cell Culture and Differentiation:
-
Coat a 24-well plate with anti-CD3 antibody.
-
Plate the isolated naïve T cells in the pre-coated wells.
-
Culture the cells in a differentiation medium containing anti-CD28 antibody, TGF-β, and IL-2.
-
Add varying concentrations of this compound (e.g., 3, 10, 30 µM) or a vehicle control to the culture.
-
-
Flow Cytometry Analysis:
-
After 3-5 days of culture, harvest the cells and stain for surface markers (e.g., CD4, CD25) and the intracellular transcription factor Foxp3 using fluorescently labeled antibodies.
-
Analyze the stained cells using a flow cytometer to determine the percentage of CD4+CD25+Foxp3+ Treg cells.
-
-
Data Analysis: Compare the percentage of Treg cells in the Norisoboldine-treated groups to the vehicle control group.
Visualizing the Molecular Mechanisms and Workflows
The following diagrams illustrate the AhR signaling pathway activated by Norisoboldine and a typical experimental workflow for assessing its AhR agonist activity.
Figure 1: AhR signaling pathway activated by Norisoboldine.
Figure 2: General experimental workflow for assessing AhR agonism.
Conclusion and Future Directions
This compound is a well-documented agonist of the aryl hydrocarbon receptor. Its ability to activate the AhR signaling pathway, leading to the induction of downstream target genes and the promotion of regulatory T cell differentiation, highlights its therapeutic potential for a range of immune-mediated and inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological activities of Norisoboldine and its analogs. Future research should focus on optimizing its pharmacokinetic properties to overcome its low oral bioavailability and on conducting more extensive preclinical and clinical studies to validate its efficacy and safety in various disease models. The continued investigation into Norisoboldine and other natural AhR modulators holds great promise for the development of novel therapeutics.
References
- 1. Norisoboldine, a natural AhR agonist, promotes Treg differentiation and attenuates colitis via targeting glycolysis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norisoboldine, a natural aryl hydrocarbon receptor agonist, alleviates TNBS-induced colitis in mice, by inhibiting the activation of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norisoboldine, an isoquinoline alkaloid, acts as an aryl hydrocarbon receptor ligand to induce intestinal Treg cells and thereby attenuate arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norisoboldine induces the development of Treg cells by promoting fatty acid oxidation-mediated H3K27 acetylation of Foxp3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of norisoboldine derivatives and bioactivity assay for inducing the generation of regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of norisoboldine (NOR) on AhR activation in THP-1 cells. (A) The THP-1 cells were treated with NOR (3, 10, and 30 μmol·L-1) and TCDD (5 nmol·L-1) for 24 h, mRNA expression of CYP1A1 was detected by using Q-PCR assay. (B) THP-1 cells were treated with NOR (30 μmol·L-1), siAhR, α-naphthoflavone (α-NF, 1 μmol·L-1), NOR (30 μmol·L-1) + siAhR, NOR (30 μmol·L-1) + α-NF (1 μmol·L-1) or TCDD (5 nmol·L-1) for 24 h, mRNA expression of CYP1A1 was detected by using Q-PCR assay. (C-E) THP-1 cells were treated with NOR (30 μmol·L-1), α-NF (1 μmol·L-1), NOR (30 μmol·L-1) + α-NF (1 μmol·L-1) or TCDD (5 nmol·L-1) for 24 h, the association of HSP90 and AhR was detected by immunoprecipitation assay (C); the nuclear translocation of AhR was detected by western blotting assay (D); the association of ARNT and AhR was detected by immunoprecipitation assay (E). (F, G) THP-1 cells were treated with NOR (30 μmol·L-1), siAhR, α-NF (1 μmol·L-1), NOR (30 μmol·L-1) + siAhR, NOR (30 μmol·L-1) + α-NF (1 μmol·L-1) or TCDD (5 nmol·L-1) for 24 h, the AhR-XRE binding activity was detected by EMSA assay (F); The activity of XRE reporter gene was detected by luciferase report gene assay (G). The data are presented as means ± SEM of three independent experiments. **P < 0.01 vs LPS & ATP group; $P < 0.05 and $$P < 0.01 vs NOR group [cjnmcpu.com]
- 7. Discovery of Norisoboldine Analogue III11 as a Novel and Potent Aryl Hydrocarbon Receptor Agonist for the Treatment of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Norisoboldine Hydrochloride: A Modulator of the NFAT Signaling Pathway in T-Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of norisoboldine (B1591120) hydrochloride on the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. Norisoboldine (NOR), an isoquinoline (B145761) alkaloid derived from Radix linderae, has demonstrated significant anti-inflammatory and immunomodulatory properties. A key mechanism underlying these effects is its ability to inhibit T-cell activation by targeting the NFAT signaling cascade. This document summarizes the quantitative data on its inhibitory activities, details the experimental protocols for assessing these effects, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the key quantitative findings from studies investigating the effect of norisoboldine on the NFAT signaling pathway and subsequent inflammatory responses.
Table 1: Effect of Norisoboldine on NFAT Reporter Gene Expression in K562-luc Cells
| Norisoboldine Concentration (μM) | Inhibition of NFAT Reporter Gene Expression |
| 2 | Dose-dependent inhibition observed |
| 50 | Dose-dependent inhibition observed |
Data from a study where K562-luc cells were stimulated with 20 ng/mL PMA and 1 μM ionomycin (B1663694).[1]
Table 2: Effect of Norisoboldine on IL-2 Expression in Jurkat Cells
| Treatment | Effect on IL-2 Expression |
| Norisoboldine | Suppressed PMA plus ionomycin-induced IL-2 expression |
This effect is a downstream consequence of NFAT inhibition.[1]
Table 3: In Vivo Efficacy of Norisoboldine in a DNCB-Induced Dermatitis Mouse Model
| Treatment | Dosage | Outcome |
| Norisoboldine | 10 mg/kg, i.p. | Alleviated ear swelling and inflammatory infiltration |
DNCB: 2,4-dinitrochlorobenzene.[1]
Table 4: Effect of Norisoboldine on Pro-inflammatory Cytokine mRNA Levels in DNCB-Induced Dermatitis
| Cytokine | Reduction in mRNA Levels (%) |
| INF-γ | 78.4 |
| TNF-α | 77.8 |
| IL-4 | 72.3 |
| IL-6 | 73.9 |
Compared to untreated controls.[1]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the NFAT signaling pathway and the proposed mechanism of action for norisoboldine hydrochloride.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
NFAT-Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NFAT.
-
Cell Line: K562-luc cells, which are stably transfected with an NFAT-luciferase reporter construct.
-
Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment:
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 2-50 μM) for 1 hour.
-
Stimulate the cells with 20 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) and 1 μM ionomycin to activate the NFAT pathway.
-
Incubate for an additional 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).
-
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and express the results as a percentage of the stimulated control without the inhibitor.
Immunoblotting for NFAT Dephosphorylation
This method is used to visualize the dephosphorylation state of NFAT, which is indicative of its activation.
-
Cell Lines: K562-luc cells or Jurkat cells.
-
Treatment:
-
Culture cells to an appropriate density.
-
Pre-treat with this compound at desired concentrations for 1 hour.
-
Stimulate with 20 ng/mL PMA and 1 μM ionomycin for 30-60 minutes.
-
-
Protein Extraction:
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with a primary antibody specific for NFAT. The phosphorylated form of NFAT will migrate slower than the dephosphorylated form.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Real-Time PCR for IL-2 Expression
This technique quantifies the mRNA levels of Interleukin-2 (IL-2), a key cytokine produced upon T-cell activation.
-
Cell Line: Jurkat cells.
-
Treatment:
-
Pre-treat Jurkat cells with this compound.
-
Stimulate with PMA and ionomycin.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and primers specific for IL-2 and a housekeeping gene (e.g., GAPDH or β-actin).
-
Perform the PCR reaction in a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of IL-2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Experimental Workflow for In Vitro Studies
The following diagram outlines the typical workflow for in vitro investigation of norisoboldine's effects on T-cells.
Conclusion
This compound effectively inhibits the NFAT signaling pathway in T-cells. It achieves this by preventing the dephosphorylation and subsequent activation of NFAT, leading to a downstream reduction in the expression of key pro-inflammatory cytokines such as IL-2.[1] The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of norisoboldine as an immunosuppressive and anti-inflammatory agent. The methodologies and workflows described herein can be adapted for the screening and characterization of other potential modulators of the NFAT pathway.
References
Norisoboldine Hydrochloride: A Deep Dive into its Anti-inflammatory and Immunomodulatory Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Norisoboldine (NOR), a prominent isoquinoline (B145761) alkaloid derived from the traditional Chinese medicine Radix Linderae, has garnered significant scientific interest for its potent anti-inflammatory and immunomodulatory properties.[1] Extensive preclinical research highlights its therapeutic potential in a range of inflammatory and autoimmune conditions, including rheumatoid arthritis, colitis, and allergic asthma.[2][3][4] This technical guide provides a comprehensive overview of the current understanding of Norisoboldine hydrochloride's mechanisms of action, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the intricate signaling pathways involved.
Anti-inflammatory and Immunomodulatory Efficacy: Quantitative Data
Norisoboldine has demonstrated significant efficacy in various preclinical models of inflammatory diseases. The following tables summarize the key quantitative findings from in vivo and in vitro studies.
Table 1: In Vivo Efficacy of Norisoboldine in Adjuvant-Induced Arthritis (AIA) in Rats
| Parameter | Treatment Group | Dosage | Result | Reference |
| Paw Swelling | NOR | 15 mg/kg | Significant decrease | [5] |
| NOR | 30 mg/kg | Significant decrease | [5] | |
| Arthritis Index Score | NOR | 15 mg/kg | Significant decrease | [5] |
| NOR | 30 mg/kg | Significant decrease | [5] | |
| Serum RANKL | NOR | 15 and 30 mg/kg | Significantly decreased | [5] |
| Serum IL-6 | NOR | 15 and 30 mg/kg | Significantly decreased | [5] |
| Serum PGE2 | NOR | 15 and 30 mg/kg | Significantly decreased | [5] |
| Serum MMP-13 | NOR | 15 and 30 mg/kg | Significantly decreased | [5] |
| Synovial Inflammation | NOR | 15 mg/kg | No obvious amelioration | [5] |
| NOR | 30 mg/kg | Prevented infiltration of inflammatory cells | [5] | |
| Bone and Cartilage Destruction | NOR | 15 and 30 mg/kg | Suppressed destruction | [5] |
Table 2: In Vitro Efficacy of Norisoboldine on Fibroblast-Like Synoviocytes (FLS) from AIA Rats
| Parameter | Treatment Group | Concentration | Result | Reference |
| RANKL Secretion | NOR | 10 and 30 mmol/L | Significantly decreased | [5] |
| IL-6 Secretion | NOR | 10 and 30 mmol/L | Significantly decreased | [5] |
| PGE2 Secretion | NOR | 10 and 30 mmol/L | Significantly decreased | [5] |
| MMP-13 Secretion | NOR | 10 and 30 mmol/L | Significantly decreased | [5] |
Table 3: In Vitro Efficacy of Norisoboldine on LPS-Stimulated RAW 264.7 Macrophages
| Parameter | Treatment Group | Result | Reference |
| Nitric Oxide (NO) Production | NOR | Substantially reduced in a concentration-dependent manner | [1] |
| TNF-α Production | NOR | Substantially reduced in a concentration-dependent manner | [1] |
| IL-1β Production | NOR | Substantially reduced in a concentration-dependent manner | [1] |
| IL-6 Production | NOR | Slightly reduced | [1] |
Key Signaling Pathways Modulated by Norisoboldine
Norisoboldine exerts its effects by modulating several critical signaling pathways involved in inflammation and immunity.
MAPK Signaling Pathway
Norisoboldine has been shown to inhibit the activation of macrophages and the subsequent production of pro-inflammatory cytokines by down-regulating the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun NH2-terminal kinase (JNK).[1] This inhibition is crucial in controlling the inflammatory cascade.
References
- 1. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norisoboldine Reduces Arthritis Severity by Attenuating Inflammation, Oxidative Stress, and Extracellular Matrix Degradation in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norisoboldine, a natural aryl hydrocarbon receptor agonist, alleviates TNBS-induced colitis in mice, by inhibiting the activation of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norisoboldine exerts antiallergic effects on IgE/ovalbumin-induced allergic asthma and attenuates FcεRI-mediated mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norisoboldine alleviates joint destruction in rats with adjuvant-induced arthritis by reducing RANKL, IL-6, PGE(2), and MMP-13 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Norisoboldine Hydrochloride: A Promising Therapeutic Candidate for Ulcerative Colitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by debilitating inflammation of the colonic mucosa. Current treatment strategies often have limitations in terms of efficacy and long-term safety. Norisoboldine (NOR), an isoquinoline (B145761) alkaloid, and its hydrochloride salt have emerged as a promising therapeutic candidate for UC. This document provides a comprehensive overview of the preclinical evidence supporting the use of Norisoboldine hydrochloride in UC, with a focus on its mechanisms of action, experimental validation, and quantitative outcomes. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and development in this area.
Introduction
Ulcerative colitis is a complex pathology driven by a dysregulated immune response in genetically susceptible individuals, leading to chronic inflammation and damage to the colonic epithelium.[1][2] The quest for novel, effective, and safe therapeutic agents is ongoing. Norisoboldine, a natural compound, has demonstrated significant anti-inflammatory properties in various preclinical models of colitis.[3][4] This guide synthesizes the current scientific literature on this compound's efficacy and mechanisms in the context of UC, providing a technical resource for the scientific community.
Mechanism of Action
This compound exerts its therapeutic effects in ulcerative colitis through multiple, interconnected signaling pathways. The primary mechanisms identified include the inhibition of the NLRP3 inflammasome, modulation of key inflammatory signaling cascades, and the induction of regulatory T cells.
Inhibition of the NLRP3 Inflammasome via the AhR/Nrf2/ROS Pathway
A crucial mechanism of Norisoboldine is its ability to inhibit the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key driver of inflammation in UC.[3][5][6][7][8] NOR acts as a natural agonist of the Aryl Hydrocarbon Receptor (AhR).[3][9][10] Activation of AhR by NOR leads to the upregulation of Nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn reduces the levels of reactive oxygen species (ROS).[3][11] This reduction in ROS inhibits the activation of the NLRP3 inflammasome, thereby decreasing the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[3][5]
Modulation of NF-κB and MAPK Signaling Pathways
Norisoboldine has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4] These pathways are central to the inflammatory response, and their inhibition by NOR leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4] Specifically, NOR inhibits the phosphorylation of ERK, p38 MAPK, and the p65 subunit of NF-κB.[4]
Induction of Regulatory T cells (Tregs)
Another significant mechanism of Norisoboldine is its ability to promote the differentiation of regulatory T cells (Tregs).[4][10] Tregs play a critical role in maintaining immune homeostasis and suppressing excessive inflammatory responses. NOR has been shown to increase the number of CD4+CD25+Foxp3+ Treg cells in the mesenteric lymph nodes and colonic lamina propria of colitis models.[4] This effect is associated with an increased production of the anti-inflammatory cytokine IL-10 and the promotion of Smad2/3 phosphorylation.[4]
Preclinical Efficacy: Quantitative Data
The therapeutic potential of this compound has been evaluated in various preclinical models of ulcerative colitis, primarily using dextran (B179266) sulfate (B86663) sodium (DSS)-induced and 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice.[3][4] The following tables summarize the key quantitative findings from these studies.
| Parameter | Control | Colitis Model | NOR (20 mg/kg) | NOR (40 mg/kg) | Reference |
| Disease Activity Index (DAI) | - | High | Significantly Reduced | Markedly Reduced | [4] |
| Body Weight Loss (%) | - | Significant Loss | Attenuated | Significantly Attenuated | [4] |
| Colon Length (cm) | Normal | Significantly Shortened | Partially Restored | Significantly Restored | [4] |
| Histological Score | Low | High | Significantly Reduced | Markedly Reduced | [4] |
| Cytokine/Marker | Colitis Model | NOR (40 mg/kg) | Fold Change/Reduction | Reference |
| IL-1β (protein) | Elevated | Markedly Reduced | - | [4] |
| TNF-α (protein) | Elevated | Markedly Reduced | - | [4] |
| IL-10 (protein & mRNA) | - | Dramatically Increased | - | [4] |
| Cleaved IL-1β (colon) | Increased | Significantly Reduced | - | [3] |
| NLRP3 (colon) | Increased | Significantly Reduced | - | [3] |
| Cleaved Caspase-1 (colon) | Increased | Significantly Reduced | - | [3] |
| p-ERK, p-p38, p-p65 | Increased | Reduced Activation | - | [4] |
| CD4+CD25+Foxp3+ Tregs (%) | - | Increased | - | [4] |
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides a detailed methodology for a typical DSS-induced colitis model used to evaluate the efficacy of this compound.
DSS-Induced Acute Colitis Model in Mice
This protocol describes the induction of acute colitis in mice using Dextran Sulfate Sodium (DSS), a widely accepted model that mimics many of the clinical and histological features of human ulcerative colitis.[12][13][14][15]
Materials:
-
C57BL/6 mice (male, 6-8 weeks old)
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
This compound
-
Standard laboratory animal diet and housing
Procedure:
-
Acclimatization: House mice under standard conditions (25°C, 12-hour light/dark cycle) with ad libitum access to food and water for one week prior to the experiment.[12]
-
Grouping: Randomly assign mice to experimental groups (n=6-10 per group):
-
Control group: Receive normal drinking water and vehicle.
-
DSS model group: Receive DSS in drinking water and vehicle.
-
NOR treatment groups: Receive DSS in drinking water and this compound at specified doses (e.g., 20 and 40 mg/kg) via oral gavage.
-
-
Induction and Treatment:
-
Prepare a 3-5% (w/v) solution of DSS in sterile drinking water.[12][13]
-
Administer the DSS solution as the sole source of drinking water for 7 consecutive days.[12][13][14]
-
Begin daily oral gavage of this compound or vehicle one day prior to or on the same day as DSS administration and continue throughout the experiment.
-
-
Monitoring:
-
Endpoint Analysis:
-
At the end of the experimental period (e.g., day 8-10), euthanize the mice.
-
Carefully dissect the entire colon from the cecum to the anus and measure its length.
-
Collect colon tissue samples for histological analysis (fix in 10% formalin), cytokine measurement (snap-freeze in liquid nitrogen), and western blot analysis.
-
Collect mesenteric lymph nodes for flow cytometric analysis of immune cell populations, such as Tregs.
-
Pharmacokinetics and Safety
While specific pharmacokinetic and safety data for this compound in the context of UC are still emerging, initial studies on Norisoboldine indicate a low oral bioavailability (F=2.49%).[9] This has prompted the development of analogues with improved bioavailability. For instance, a synthesized analogue, 2-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-9-ol (III11), demonstrated a significantly higher bioavailability (F = 87.40%) and potent therapeutic effects in a mouse model of UC at a 10 mg/kg dosage.[9] Further investigation into the safety profile, including toxicology and potential off-target effects of this compound and its analogues, is warranted as development progresses towards clinical application.
Future Directions and Conclusion
This compound presents a compelling case as a novel therapeutic agent for ulcerative colitis. Its multi-target mechanism of action, particularly its ability to inhibit the NLRP3 inflammasome and promote regulatory T cell differentiation, addresses key pathological drivers of the disease. The preclinical data summarized in this guide provide a strong rationale for its continued investigation.
Future research should focus on:
-
Comprehensive pharmacokinetic and toxicological studies to establish a clear safety profile.
-
Optimization of drug delivery systems to enhance bioavailability.
-
Evaluation of this compound in chronic colitis models to assess its long-term efficacy.
-
Investigation of its effects on the gut microbiota, which is known to play a crucial role in UC pathogenesis.[2][16][17][18][19]
-
Progression towards well-designed clinical trials to translate these promising preclinical findings to human patients.[1][20][21][22][23][24][25][26]
References
- 1. New Drug Effective in Ulcerative Colitis - News Center [news.feinberg.northwestern.edu]
- 2. Stanford scientists link ulcerative colitis to missing gut microbes [med.stanford.edu]
- 3. Norisoboldine, a natural aryl hydrocarbon receptor agonist, alleviates TNBS-induced colitis in mice, by inhibiting the activation of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norisoboldine ameliorates DSS-induced ulcerative colitis in mice through induction of regulatory T cells in colons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Natural products modulate NLRP3 in ulcerative colitis [frontiersin.org]
- 6. Therapeutic interventions target the NLRP3 inflammasome in ulcerative colitis: Comprehensive study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NLRP3 Inflammasome and Inflammatory Bowel Disease [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Norisoboldine Analogue III11 as a Novel and Potent Aryl Hydrocarbon Receptor Agonist for the Treatment of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Norisoboldine, a natural AhR agonist, promotes Treg differentiation and attenuates colitis via targeting glycolysis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of Nrf2 in the pathogenesis and treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. yeasenbio.com [yeasenbio.com]
- 13. jove.com [jove.com]
- 14. socmucimm.org [socmucimm.org]
- 15. Chemically induced mouse models of acute and chronic intestinal inflammation | Springer Nature Experiments [experiments.springernature.com]
- 16. Impact of gut Microbiome alteration in Ulcerative Colitis patients on disease severity and outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New targets for the treatment of ulcerative colitis: Gut microbiota and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gut microbiota and intestinal immunity interaction in ulcerative colitis and its application in treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gut microbiota causally affects ulcerative colitis by potential mediation of plasma metabolites: A Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lirias.kuleuven.be [lirias.kuleuven.be]
- 21. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 22. adisotx.com [adisotx.com]
- 23. The Safety, Tolerability, Pharmacokinetics, and Clinical Efficacy of the NLRX1 agonist NX-13 in Active Ulcerative Colitis: Results of a Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Adrenomedullin: A Novel Therapeutic for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inflammatory bowel disease (IBD) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 26. Clinical Pharmacokinetic and Pharmacodynamic Considerations in the Treatment of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Norisoboldine Hydrochloride in Atopic Dermatitis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary research on Norisoboldine hydrochloride (NIB-HCl), a promising isoquinoline (B145761) alkaloid compound, in the context of atopic dermatitis (AD). The following sections detail the experimental data, methodologies, and proposed mechanisms of action based on initial preclinical investigations.
Quantitative Data Summary
The therapeutic potential of Norisoboldine (NOR) has been evaluated in both in vitro and in vivo models of atopic dermatitis. The key quantitative findings from these preliminary studies are summarized below.
Table 1: In Vitro Efficacy of Norisoboldine on NFAT Activation
| Cell Line | Stimulation | Treatment | Concentration (µM) | Outcome Measure | Result | Reference |
| K562-luc | PMA (20 ng/mL) + Ionomycin (B1663694) (1 µM) | Norisoboldine | 2 - 50 | NFAT Reporter Gene Expression | Dose-dependent inhibition | [1] |
| K562-luc | PMA + Ionomycin | Norisoboldine | - | NFAT Dephosphorylation | Inhibition | [1] |
| Jurkat | PMA + Ionomycin | Norisoboldine | - | NFAT Dephosphorylation | Inhibition | [1] |
| Jurkat | PMA + Ionomycin | Norisoboldine | - | IL-2 mRNA Expression | Suppression | [1] |
Table 2: In Vivo Efficacy of Norisoboldine in a DNCB-Induced Atopic Dermatitis Mouse Model
| Animal Model | Treatment | Dose (mg/kg, i.p.) | Outcome Measure | Result vs. Untreated Control | Reference |
| DNCB-induced dermatitis in mice | Norisoboldine | 10 | Ear Swelling | Reduction | [1] |
| DNCB-induced dermatitis in mice | Norisoboldine | 10 | Inflammatory Infiltration in Ear Tissue | Attenuation | [1] |
| DNCB-induced dermatitis in mice | Norisoboldine | 10 | IFN-γ mRNA in Ear Tissue | 78.4% reduction | [1] |
| DNCB-induced dermatitis in mice | Norisoboldine | 10 | TNF-α mRNA in Ear Tissue | 77.8% reduction | [1] |
| DNCB-induced dermatitis in mice | Norisoboldine | 10 | IL-4 mRNA in Ear Tissue | 72.3% reduction | [1] |
| DNCB-induced dermatitis in mice | Norisoboldine | 10 | IL-6 mRNA in Ear Tissue | 73.9% reduction | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of Norisoboldine for atopic dermatitis are provided below. These protocols are essential for the replication and further investigation of these findings.
In Vivo Model: DNCB-Induced Atopic Dermatitis in Mice
This model is a widely used method to induce AD-like skin inflammation in animals.
-
Animals: The specific mouse strain used in the primary study was not detailed, but BALB/c or NC/Nga mice are commonly employed for this model.
-
Sensitization:
-
On day 0, the dorsal skin of the mice is shaved.
-
A solution of 2,4-dinitrochlorobenzene (DNCB) in a vehicle (e.g., acetone (B3395972) and olive oil mixture) is applied to the shaved dorsal skin to induce initial sensitization.
-
-
Challenge:
-
Starting from a set number of days after sensitization (e.g., day 5), a lower concentration of DNCB solution is repeatedly applied to the ears of the mice every few days to elicit a localized inflammatory response.
-
-
Treatment:
-
Norisoboldine (10 mg/kg) is administered via intraperitoneal (i.p.) injection. The treatment schedule should coincide with the challenge phase.
-
-
Outcome Assessment:
-
Ear Thickness: Ear swelling is measured at regular intervals using a digital caliper as an indicator of inflammation.
-
Histological Analysis: At the end of the experiment, ear tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize inflammatory cell infiltration.
-
Cytokine mRNA Analysis: Total RNA is extracted from the ear tissue, reverse transcribed into cDNA, and subjected to real-time quantitative PCR (RT-qPCR) to measure the expression levels of inflammatory cytokines (IFN-γ, TNF-α, IL-4, IL-6) relative to a housekeeping gene.
-
In Vitro Assays
This assay is used to quantify the transcriptional activity of Nuclear Factor of Activated T-cells (NFAT).
-
Cell Line: K562-luc cells, which are stably transfected with an NFAT-luciferase reporter construct.
-
Protocol:
-
Seed K562-luc cells in a multi-well plate.
-
Pre-treat the cells with varying concentrations of Norisoboldine (2-50 µM) for a specified duration.
-
Stimulate the cells with Phorbol 12-myristate 13-acetate (PMA) (20 ng/mL) and ionomycin (1 µM) to induce NFAT activation.
-
After an incubation period, lyse the cells and measure the luciferase activity using a luminometer. The light intensity is proportional to the NFAT transcriptional activity.
-
This technique is used to assess the phosphorylation status of NFAT, an indicator of its activation state.
-
Cell Lines: K562-luc and Jurkat cells.
-
Protocol:
-
Culture and treat the cells with Norisoboldine and/or PMA and ionomycin as described above.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for NFAT.
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The shift in band size indicates changes in phosphorylation.
-
This method quantifies the mRNA expression of Interleukin-2 (IL-2), a downstream target of NFAT signaling.
-
Cell Line: Jurkat cells.
-
Protocol:
-
Culture and treat Jurkat cells with Norisoboldine and/or PMA and ionomycin.
-
Extract total RNA from the cells using a suitable kit (e.g., TRIzol).
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
Perform real-time quantitative PCR (RT-qPCR) using the synthesized cDNA, specific primers for IL-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the relative expression of IL-2 mRNA using the comparative Ct (ΔΔCt) method.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of Norisoboldine and the experimental designs used in its preliminary evaluation.
Caption: Proposed mechanism of Norisoboldine in T-cells.
Caption: Workflow for the in vivo DNCB-induced dermatitis model.
Caption: Workflow for the in vitro mechanistic studies.
References
Norisoboldine Hydrochloride: A Potent Inhibitor of Osteoclast Differentiation and Bone Resorption
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Norisoboldine (NOR), an isoquinoline (B145761) alkaloid primarily derived from the root of Lindera aggregata, has emerged as a significant compound of interest in the field of bone biology.[1][2] Extensive research demonstrates its potent inhibitory effects on osteoclast differentiation and bone resorption, positioning it as a potential therapeutic agent for osteolytic diseases such as rheumatoid arthritis and osteoporosis.[1][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying NOR's actions, detailed experimental protocols for assessing its efficacy, and a summary of key quantitative data from preclinical studies.
Introduction
Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[5] In pathological conditions like rheumatoid arthritis and osteoporosis, an excess of osteoclast activity leads to significant bone loss.[6] Osteoclasts, multinucleated cells of the monocyte/macrophage lineage, are primarily regulated by the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor RANK on osteoclast precursors.[1][7] This interaction triggers a cascade of downstream signaling pathways, including the tumor necrosis factor receptor-associated factor 6 (TRAF6), nuclear factor-κB (NF-κB), and mitogen-activated protein kinase (MAPK) pathways, ultimately leading to the expression of osteoclast-specific genes and the formation of mature, bone-resorbing osteoclasts.[1][8] Norisoboldine has been shown to effectively intervene in these signaling cascades, thereby suppressing osteoclastogenesis and function.[1][8]
Mechanism of Action: Inhibition of Key Signaling Pathways
Norisoboldine exerts its inhibitory effects on osteoclast differentiation and bone resorption through the modulation of several key signaling pathways initiated by RANKL.
Disruption of the RANKL/TRAF6/TAK1 Axis
The binding of RANKL to RANK recruits the adaptor protein TRAF6, which is crucial for the downstream activation of both NF-κB and MAPK pathways.[1] Norisoboldine has been demonstrated to suppress the ubiquitination of TRAF6 and prevent the accumulation of TRAF6-TAK1 (transforming growth factor-β-activated kinase 1) complexes.[1][8] This action occurs at an early stage of osteoclast differentiation and is a critical upstream event in NOR's mechanism.[1][8]
Attenuation of MAPK Signaling
The MAPK pathways, particularly extracellular signal-regulated kinase (ERK) and p38 MAPK, are essential for RANKL-induced osteoclastogenesis.[8][9][10] Norisoboldine significantly inhibits the phosphorylation of both ERK and p38 MAPK in RANKL-stimulated cells.[1] This inhibition contributes to the downstream suppression of transcription factors necessary for osteoclast differentiation.[1][8]
Suppression of the NF-κB Pathway
The NF-κB signaling pathway is another critical downstream target of RANKL.[5][8] While Norisoboldine does not appear to affect the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB, it markedly suppresses the subsequent nuclear translocation of the NF-κB p65 subunit.[1][8] This prevents NF-κB from binding to DNA and activating the transcription of target genes essential for osteoclastogenesis.[1]
Downregulation of c-Fos and NFATc1
c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) are master transcription factors for osteoclast differentiation.[1] Norisoboldine significantly inhibits the expression of NFATc1.[1][8] Furthermore, it substantially down-regulates the nuclear translocation of both c-Fos and NFATc1, thereby blocking the final steps required for the expression of osteoclast-specific genes.[1][8]
Involvement of the Aryl Hydrocarbon Receptor (AhR)
Further research has revealed that Norisoboldine can act as an agonist of the Aryl Hydrocarbon Receptor (AhR).[2][11] Activation of AhR by NOR leads to the formation of an AhR-NF-κB-p65 complex, which inhibits the nuclear translocation of NF-κB-p65.[2] This suggests an additional layer to NOR's inhibitory mechanism on the NF-κB pathway.[2][11]
Quantitative Data Summary
The inhibitory effects of Norisoboldine on osteoclast differentiation and function have been quantified in several studies. The tables below summarize key findings.
Table 1: Effect of Norisoboldine on Osteoclast Formation
| Cell Type | Treatment | Concentration (µM) | Inhibition of TRAP-positive Multinucleated Cells (%) |
| RAW264.7 | NOR + RANKL (100 ng/mL) | 3 | Not significant |
| 10 | Significant reduction | ||
| 30 | Significant reduction | ||
| BMMs | NOR + RANKL (100 ng/mL) + M-CSF (50 ng/mL) | 3 | Not significant |
| 10 | Significant reduction | ||
| 30 | Significant reduction |
Data synthesized from studies showing dose-dependent inhibition.[1]
Table 2: Effect of Norisoboldine on Bone Resorption
| Cell Type | Treatment | Concentration (µM) | Inhibition of Bone Resorption Pit Area (%) |
| RAW264.7 | NOR + RANKL (100 ng/mL) | 3 | Not significant |
| 10 | 40.4 | ||
| 30 | 77.2 |
Data from bone resorption assays on bovine bone slices.[8]
Table 3: Effect of Norisoboldine on Osteoclast-related Gene Expression
| Gene | Treatment | Concentration (µM) | Change in mRNA Expression |
| Cathepsin K | NOR + RANKL (100 ng/mL) | 10 | Decreased |
| 30 | Decreased | ||
| MMP-9 | NOR + RANKL (100 ng/mL) | 10 | Decreased |
| 30 | Decreased |
Results from RT-PCR analysis.[1][8]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the effects of Norisoboldine on osteoclast differentiation and bone resorption.
Cell Culture and Osteoclast Differentiation
-
Cell Lines: Murine macrophage cell line RAW264.7 and primary mouse bone marrow-derived macrophages (BMMs) are commonly used.[1][8]
-
BMM Preparation: Bone marrow cells are flushed from the femurs and tibias of mice (e.g., male ICR mice, 4-6 weeks old).[1] Cells are cultured in α-MEM containing 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 ng/mL M-CSF for 3 days. Non-adherent cells are removed, and adherent cells (BMMs) are used for subsequent experiments.[1]
-
Osteoclast Differentiation:
-
RAW264.7 cells: Seeded at a density of 2x10^5 cells/mL and stimulated with 100 ng/mL RANKL in the presence or absence of various concentrations of Norisoboldine (e.g., 3, 10, 30 µM) for 5 days.[1]
-
BMMs: Seeded at a density of 2x10^5 cells/mL and stimulated with 100 ng/mL RANKL and 50 ng/mL M-CSF in the presence or absence of Norisoboldine for 5 days.[1]
-
TRAP Staining and Activity Assay
-
TRAP Staining: After 5 days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP) using a commercial kit. TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.[1]
-
TRAP Activity: Cell lysates are prepared, and TRAP activity is measured spectrophotometrically using p-nitrophenyl phosphate (B84403) as a substrate.[12]
Bone Resorption (Pit Formation) Assay
-
Substrate: Bovine bone slices or other bone-mimetic calcium phosphate-coated surfaces are used.[1][13]
-
Procedure: RAW264.7 cells (2x10^5 cells/mL) are seeded onto the bone slices and cultured with RANKL and different concentrations of Norisoboldine for 5 days.[1]
-
Analysis: After the culture period, cells are removed from the slices. The slices are then stained with toluidine blue to visualize the resorption pits.[1] The area of the resorption pits is quantified using image analysis software (e.g., Image-Pro Plus 6.0).[1]
Western Blotting
-
Purpose: To analyze the protein levels and phosphorylation status of key signaling molecules (e.g., TRAF6, p-p38, p-ERK, IκBα, NF-κB p65).[1]
-
Procedure: Cells are pre-treated with Norisoboldine for a specified time (e.g., 24 hours) and then stimulated with RANKL (100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 min).[12] Total protein or cytoplasmic and nuclear protein fractions are extracted. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies followed by HRP-conjugated secondary antibodies. Blots are developed using an enhanced chemiluminescence (ECL) system.[1]
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
-
Purpose: To measure the mRNA expression levels of osteoclast-specific genes (e.g., Cathepsin K, MMP-9).[1]
-
Procedure: Cells are treated with Norisoboldine and RANKL for a specified period (e.g., 24 hours). Total RNA is extracted, and cDNA is synthesized using a reverse transcriptase kit. PCR is then performed using specific primers for the genes of interest.[1]
Gelatin Zymography
-
Purpose: To assess the enzymatic activity of secreted matrix metalloproteinase-9 (MMP-9).[8]
-
Procedure: Conditioned media from cell cultures are collected. Samples are subjected to electrophoresis on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer to allow for enzyme activity. The gel is then stained with Coomassie Blue, and areas of MMP-9 activity appear as clear bands against a blue background.[14]
Electrophoretic Mobility Shift Assay (EMSA)
-
Purpose: To determine the DNA-binding activity of NF-κB.[1]
-
Procedure: Nuclear extracts are prepared from cells treated with Norisoboldine and stimulated with RANKL. The extracts are incubated with a biotin-labeled oligonucleotide probe containing the NF-κB consensus sequence. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis and detected.[1]
Conclusion and Future Directions
Norisoboldine hydrochloride has been robustly demonstrated to be a potent inhibitor of osteoclast differentiation and bone resorption in vitro. Its multifaceted mechanism of action, involving the suppression of the TRAF6-TAK1 complex, inhibition of MAPK and NF-κB signaling, and modulation of the AhR pathway, makes it a compelling candidate for further drug development. While existing studies also point to its beneficial effects in preventing bone loss in animal models of arthritis and osteoporosis, further in vivo studies are warranted to fully elucidate its therapeutic potential, pharmacokinetic and pharmacodynamic profiles, and long-term safety.[2][3][4] The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to advance the investigation of Norisoboldine as a novel treatment for osteolytic diseases.
References
- 1. Norisoboldine Suppresses Osteoclast Differentiation through Preventing the Accumulation of TRAF6-TAK1 Complexes and Activation of MAPKs/NF-κB/c-Fos/NFATc1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norisoboldine, an Anti-Arthritis Alkaloid Isolated from Radix Linderae, Attenuates Osteoclast Differentiation and Inflammatory Bone Erosion in an Aryl Hydrocarbon Receptor-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Norisoboldine, a Natural Alkaloid from Lindera aggregata (Sims) Kosterm, Promotes Osteogenic Differentiation via S6K1 Signaling Pathway and Prevents Bone Loss in OVX Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Osteoclasts: What Do They Do and How Do They Do It? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Norisoboldine Suppresses Osteoclast Differentiation through Preventing the Accumulation of TRAF6-TAK1 Complexes and Activation of MAPKs/NF-κB/c-Fos/NFATc1 Pathways | PLOS One [journals.plos.org]
- 9. Frontiers | Nicorandil Inhibits Osteoclast Formation Base on NF-κB and p-38 MAPK Signaling Pathways and Relieves Ovariectomy-Induced Bone Loss [frontiersin.org]
- 10. Nicorandil Inhibits Osteoclast Formation Base on NF-κB and p-38 MAPK Signaling Pathways and Relieves Ovariectomy-Induced Bone Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Norisoboldine, an Anti-Arthritis Alkaloid Isolated from Radix Linderae, Attenuates Osteoclast Differentiation and Inflammatory Bone Erosion in an Aryl Hydrocarbon Receptor-Dependent Manner [ijbs.com]
- 12. Norisoboldine Suppresses Osteoclast Differentiation through Preventing the Accumulation of TRAF6-TAK1 Complexes and Activation of MAPKs/NF-κB/c-Fos/NFATc1 Pathways | PLOS One [journals.plos.org]
- 13. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Osteoclast Differentiation and Bone Resorption by N-Methylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Analgesic Properties of Norisoboldine Hydrochloride in Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norisoboldine (NOR), a prominent benzylisoquinoline alkaloid isolated from the roots of Lindera aggregata (Radix Linderae), has a history of use in traditional Chinese medicine for its anti-inflammatory and analgesic effects.[1][2] This technical guide provides an in-depth exploration of the analgesic properties of Norisoboldine hydrochloride in the context of inflammatory pain. It synthesizes findings from preclinical studies, details the underlying molecular mechanisms, presents quantitative data, and outlines key experimental protocols to support further research and development. The focus is on its potential as a non-opioid therapeutic agent for inflammatory pain conditions.
Analgesic Efficacy in Preclinical Models of Inflammatory Pain
Norisoboldine has demonstrated significant analgesic activity in various established animal models of inflammatory and neuropathic pain, distinguishing its mechanism from classical opioids.
-
Inflammatory Pain Models: In the formalin test, oral administration of NOR dose-dependently reduces pain responses specifically in the second phase, which represents inflammatory pain signaling.[1] It also effectively diminishes visceral inflammatory pain, as shown by the reduction of writhing responses in the acetic acid-induced writhing test.[1] Furthermore, NOR alleviates paw edema associated with formalin injection, underscoring its anti-inflammatory action.[1]
-
Arthritis Models: In rats with adjuvant-induced arthritis (AIA), NOR treatment (15 and 30 mg/kg) significantly decreases paw swelling and lowers arthritis index scores.[3][4] Histopathological analysis reveals that NOR protects against the infiltration of inflammatory cells and the destruction of bone and cartilage in the joints.[3][4] Similar therapeutic effects are observed in mice with collagen-induced arthritis (CIA), where NOR reduces disease severity, decreases the infiltration of inflammatory cells, and protects joints from destruction.[5]
-
Differentiation from Opioid Analgesia: Notably, NOR shows no significant effect on acute thermal pain in the hot-plate test, a model sensitive to centrally-acting opioid analgesics.[1] This finding, combined with the observation that the opioid receptor antagonist naloxone (B1662785) does not block NOR's analgesic effects, strongly suggests a mechanism of action distinct from the opioid system.[1]
Quantitative Data on Analgesic and Anti-Inflammatory Effects
The following tables summarize the quantitative results from key preclinical studies, providing a clear comparison of Norisoboldine's efficacy across different models and dosages.
Table 1: Effect of Norisoboldine on Nociceptive Responses in Mice
| Experimental Model | Treatment | Dosage (p.o.) | Observation | Result | Reference |
|---|---|---|---|---|---|
| Formalin Test (Phase II) | Norisoboldine | 10, 20, 40 mg/kg | Licking/biting time | Dose-dependent reduction | [1] |
| Acetic Acid Writhing | Norisoboldine | 10, 20, 40 mg/kg | Number of writhes | Dose-dependent reduction | [1] |
| Hot-Plate Test | Norisoboldine | 40 mg/kg | Latency to response | No significant effect |[1] |
Table 2: Effect of Norisoboldine on Arthritis Severity in Adjuvant-Induced Arthritis (AIA) Rats
| Parameter | Treatment Group | Dosage (p.o.) | Result | Reference |
|---|---|---|---|---|
| Arthritis Index Score | AIA Model | - | Increased | [3][4] |
| NOR-treated | 15 mg/kg | Significantly decreased | [3][4] | |
| NOR-treated | 30 mg/kg | Significantly decreased | [3][4] | |
| Paw Swelling | AIA Model | - | Increased | [3][4] |
| NOR-treated | 15 mg/kg | Significantly decreased | [3][4] | |
| NOR-treated | 30 mg/kg | Significantly decreased | [3][4] | |
| Body Weight | AIA Model | - | Decreased | [3][4] |
| | NOR-treated | 15, 30 mg/kg | Elevated compared to model |[3][4] |
Table 3: Effect of Norisoboldine on Serum Biomarkers in AIA Rats
| Biomarker | Treatment Group | Dosage (p.o.) | Result vs. AIA Model | Reference |
|---|---|---|---|---|
| RANKL | NOR-treated | 15, 30 mg/kg | Significantly decreased | [3][4] |
| IL-6 | NOR-treated | 15, 30 mg/kg | Significantly decreased | [3][4] |
| PGE₂ | NOR-treated | 15, 30 mg/kg | Significantly decreased | [3][4] |
| MMP-13 | NOR-treated | 15, 30 mg/kg | Significantly decreased | [3][4] |
| TNF-α | NOR-treated | 15, 30 mg/kg | Significantly decreased | [6][7] |
| IL-10 | NOR-treated | 15, 30 mg/kg | Significantly increased |[6][7] |
Table 4: In Vitro Effects of Norisoboldine on Inflammatory Mediators
| Cell Line | Stimulant | Treatment | Result | Reference |
|---|---|---|---|---|
| RAW 264.7 Macrophages | LPS | Norisoboldine | Concentration-dependent reduction of NO, TNF-α, IL-1β | [2] |
| Fibroblast-Like Synoviocytes (FLS) | - | Norisoboldine (10, 30 µM) | Significantly decreased secretion of RANKL, IL-6, PGE₂, MMP-13 |[3] |
Signaling Pathways and Molecular Mechanisms of Action
Norisoboldine exerts its analgesic effects through a multi-target mechanism involving the adenosine (B11128) system, modulation of inflammatory signaling cascades, and induction of apoptosis in pathogenic cells.
Primary Analgesic Mechanism: Adenosine A₁ Receptor Pathway
Upon binding to A₁R, NOR initiates a downstream signaling cascade:
-
Inhibition of Adenylyl Cyclase: NOR decreases forskolin-evoked cyclic adenosine monophosphate (cAMP) levels in spinal cord neuronal cultures.[1]
-
Suppression of Kinase Activity: It reduces the formalin-induced activation of extracellular signal-regulated kinase (ERK) and calcium/calmodulin-dependent protein kinase II (CaMKII) in the spinal cord. This effect is also blocked by the A₁R antagonist DPCPX.[1]
Anti-Inflammatory Mechanisms
NOR's analgesic properties are tightly linked to its potent anti-inflammatory effects, which are mediated through several pathways:
-
MAPK Pathway Inhibition: In lipopolysaccharide (LPS)-stimulated macrophages, NOR substantially reduces the production of nitric oxide (NO), TNF-α, and IL-1β. This is achieved by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK. Interestingly, in this cell type, NOR does not affect the activation of the NF-κB pathway.[2]
-
p38/ERK/AKT/AP-1 Pathway in Arthritis: In fibroblast-like synoviocytes (FLS) from arthritic rats, NOR alleviates joint destruction by reducing the expression of key catabolic and pro-inflammatory factors, including RANKL, IL-6, PGE₂, and MMP-13. This effect is mediated through the inhibition of the p38, ERK, AKT, and AP-1 signaling pathways.[3]
-
Aryl Hydrocarbon Receptor (AhR) Agonism: NOR acts as an agonist of the Aryl Hydrocarbon Receptor (AhR).[8] Activation of AhR by NOR leads to the inhibition of both the NF-κB and HIF pathways. This mechanism contributes to its ability to attenuate osteoclast differentiation and inflammatory bone erosion, key pathologies in rheumatoid arthritis.[6][8]
Induction of Apoptosis in Synoviocytes
In rheumatoid arthritis, synovial hyperplasia is a key driver of joint destruction. Norisoboldine exhibits a pro-apoptotic effect on fibroblast-like synoviocytes from AIA rats.[9] This action is mediated through a mitochondrial-dependent pathway, characterized by:
-
Activation of caspases 3 and 9.
-
Loss of mitochondrial membrane potential and release of cytochrome C.
-
Regulation of Bax and Bcl-2 protein expression.
-
Up-regulation of the p53 protein.[9]
By promoting the death of these hyperproliferative cells, NOR helps to resolve synovial inflammation and prevent further joint damage.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail the methodologies for key experiments used to evaluate the analgesic properties of Norisoboldine.
In Vivo Pain Models
-
Formalin Test:
-
Subjects: Male ICR mice (or similar strain).
-
Procedure: A 20 µL solution of 5% formalin is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, animals are placed in an observation chamber. The cumulative time spent licking or biting the injected paw is recorded in two distinct phases: Phase I (0-5 minutes, representing neurogenic pain) and Phase II (15-30 minutes, representing inflammatory pain).
-
Treatment: Norisoboldine or vehicle is administered orally (p.o.) 60 minutes prior to the formalin injection.
-
-
Acetic Acid-Induced Writhing Test:
-
Subjects: Male ICR mice.
-
Procedure: A 0.6% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Observation: Immediately following injection, the number of "writhes" (a specific stretching posture of the abdomen, hind limbs, and torso) is counted for a 15-minute period.
-
Treatment: Norisoboldine or vehicle is administered p.o. 60 minutes before the acetic acid injection.
-
-
Adjuvant-Induced Arthritis (AIA) Model:
-
Subjects: Male Sprague-Dawley rats.
-
Induction: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's complete adjuvant containing Mycobacterium butyricum at the base of the tail or into a hind paw.[3][4]
-
Treatment: Treatment with Norisoboldine (e.g., 7.5, 15, or 30 mg/kg, p.o.) or a reference drug (e.g., dexamethasone) typically begins around day 14 post-immunization and continues for a specified duration (e.g., 10-20 days).[3][5]
-
Evaluation:
-
Clinical Assessment: Paw volume is measured using a plethysmometer, and an arthritis index is scored based on the severity of erythema and swelling in the joints.
-
Biochemical Analysis: At the end of the treatment period, blood is collected for ELISA-based measurement of serum levels of inflammatory markers like IL-6, TNF-α, RANKL, and PGE₂.[3]
-
Histopathology: Ankle joints are harvested, fixed, decalcified, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, synovial hyperplasia, and cartilage/bone erosion.[3][4]
-
-
In Vitro Mechanistic Studies
-
Cell Culture and Treatment:
-
RAW 264.7 Macrophages: Cells are cultured in DMEM supplemented with 10% FBS. To induce inflammation, cells are stimulated with LPS (e.g., 1 µg/mL). Norisoboldine is added at various concentrations for a set period (e.g., 24 hours).[2]
-
Fibroblast-Like Synoviocytes (FLS): FLS are isolated from the synovial tissues of AIA rats and cultured. Cells are treated with Norisoboldine at various concentrations to assess its effects on mediator secretion and apoptosis.[3][9]
-
-
Western Blot Analysis:
-
Purpose: To detect the phosphorylation status of key signaling proteins (e.g., p-ERK, p-p38, p-JNK).
-
Procedure: Cells or spinal cord tissue samples are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against the phosphorylated and total forms of the target proteins. After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) system.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Purpose: To quantify the concentration of cytokines and other biomarkers (e.g., TNF-α, IL-6, PGE₂) in cell culture supernatants or serum.
-
Procedure: Commercial ELISA kits are used according to the manufacturer's instructions. The optical density is measured using a microplate reader, and concentrations are calculated based on a standard curve.
-
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent for inflammatory pain. Its analgesic efficacy is robustly demonstrated in preclinical models of inflammatory and arthritic pain. Critically, its mechanism of action, centered on the adenosine A₁ receptor pathway, is distinct from that of opioids, suggesting a lower potential for addiction and related side effects.
The multifaceted actions of Norisoboldine—combining direct analgesia via A₁R activation, broad anti-inflammatory effects through inhibition of MAPK and other pathways, and pro-apoptotic activity in pathogenic synovial cells—make it an attractive candidate for development. Future research should focus on detailed pharmacokinetic and toxicological profiling, optimization of drug delivery systems, and eventual transition to clinical trials to validate its efficacy and safety in patients with chronic inflammatory pain conditions such as rheumatoid arthritis.
References
- 1. Norisoboldine attenuates inflammatory pain via the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norisoboldine alleviates joint destruction in rats with adjuvant-induced arthritis by reducing RANKL, IL-6, PGE(2), and MMP-13 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norisoboldine alleviates joint destruction in rats with adjuvant-induced arthritis by reducing RANKL, IL-6, PGE2, and MMP-13 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic effect of norisoboldine, an alkaloid isolated from Radix Linderae, on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norisoboldine Reduces Arthritis Severity by Attenuating Inflammation, Oxidative Stress, and Extracellular Matrix Degradation in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norisoboldine Reduces Arthritis Severity by Attenuating Inflammation, Oxidative Stress, and Extracellular Matrix Degradation in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norisoboldine, an Anti-Arthritis Alkaloid Isolated from Radix Linderae, Attenuates Osteoclast Differentiation and Inflammatory Bone Erosion in an Aryl Hydrocarbon Receptor-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Norisoboldine induces apoptosis of fibroblast-like synoviocytes from adjuvant-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Norisoboldine Hydrochloride: A Modulator of Macrophage Polarization in Vitro
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Norisoboldine (B1591120) hydrochloride (NOR), an isoquinoline (B145761) alkaloid derived from the root of Lindera aggregata, has demonstrated significant anti-inflammatory properties. Emerging in vitro evidence highlights its capacity to modulate macrophage polarization, a critical process in the inflammatory response and tissue homeostasis. This technical guide provides a comprehensive overview of the current understanding of NOR's influence on macrophage polarization, focusing on its effects on M1 and M2 phenotypes. It details the underlying signaling pathways, provides established experimental protocols for in vitro studies, and presents a summary of the key quantitative findings. This document is intended to serve as a resource for researchers investigating the therapeutic potential of norisoboldine hydrochloride in inflammation and immune-mediated diseases.
Introduction: Macrophage Polarization and the Role of this compound
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. This process, known as polarization, results in two main subtypes: the classically activated (M1) and the alternatively activated (M2) macrophages. M1 macrophages are pro-inflammatory, producing cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and nitric oxide (NO), which are crucial for host defense against pathogens. In contrast, M2 macrophages are involved in the resolution of inflammation and tissue repair, characterized by the production of anti-inflammatory cytokines like interleukin-10 (IL-10).
An imbalance in M1/M2 polarization is implicated in the pathogenesis of various inflammatory diseases. This compound has emerged as a promising immunomodulatory agent that can influence this balance. In vitro studies have shown that NOR can suppress the M1 phenotype while promoting the M2 phenotype, suggesting its potential as a therapeutic agent for inflammatory conditions.
Quantitative Data Summary
The following tables summarize the in vitro effects of this compound on macrophage polarization markers and cytokine production. The data is primarily derived from studies on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cell lines.
Table 1: Effect of this compound on M1 Macrophage Markers and Pro-inflammatory Cytokines
| Marker/Cytokine | Cell Line | Stimulus | NOR Concentration(s) | Observed Effect | Reference(s) |
| Nitric Oxide (NO) | RAW264.7 | LPS | Concentration-dependent | Substantial reduction in production.[1] | [1] |
| TNF-α | RAW264.7 | LPS | Concentration-dependent | Substantial reduction in production.[1] | [1] |
| IL-1β | RAW264.7 | LPS | Concentration-dependent | Substantial reduction in production.[1] | [1] |
| IL-6 | RAW264.7 | LPS | High concentrations | Slight reduction in production.[1] | [1] |
| iNOS (mRNA) | RAW264.7 | LPS | 10, 20, 40 µM | Significant inhibition of expression.[2][3] | [2][3] |
| IL-12 (mRNA) | RAW264.7 | LPS | 10, 20, 40 µM | Remarkable inhibition of expression.[2][3] | [2][3] |
| CD86+ cells | RAW264.7 | LPS | 10, 20, 40 µM | Prevention of LPS-induced increase.[2][3] | [2][3] |
Table 2: Effect of this compound on M2 Macrophage Markers and Anti-inflammatory Cytokines
| Marker/Cytokine | Cell Line | Stimulus | NOR Concentration(s) | Observed Effect | Reference(s) |
| IL-10 (mRNA) | RAW264.7 | LPS | 10, 20, 40 µM | Promotion of expression.[2][3] | [2][3] |
| IRF4 (mRNA) | RAW264.7 | LPS | 10, 20, 40 µM | Increased expression.[2][3] | [2][3] |
| CD163+ cells | RAW264.7 | LPS | 10, 20, 40 µM | Reversal of LPS-induced decrease.[2][3] | [2][3] |
Signaling Pathways Modulated by this compound
This compound exerts its effects on macrophage polarization through the modulation of key signaling pathways.
Inhibition of MAPK Signaling Pathway
NOR has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), in LPS-stimulated macrophages.[1] The MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines. By down-regulating the activation of MAPKs, NOR effectively suppresses the M1 phenotype.[1]
Caption: NOR inhibits the MAPK signaling pathway.
Modulation of the PKM2/HIF-1α/PGC-1α Pathway
A key mechanism by which NOR promotes M2 polarization involves the regulation of metabolic pathways. NOR activates pyruvate (B1213749) kinase M2 (PKM2) and inhibits its translocation from the cytoplasm to the nucleus.[2][3] This nuclear translocation of PKM2 is associated with the stabilization of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that promotes a pro-inflammatory M1 phenotype. By preventing PKM2's nuclear entry, NOR attenuates HIF-1α expression.[2][3] Concurrently, NOR increases the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which promotes oxidative phosphorylation and an M2-like phenotype.[2][3]
References
- 1. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Norisoboldine Attenuates Sepsis-Induced Acute Lung Injury by Modulating Macrophage Polarization via PKM2/HIF-1α/PGC-1α Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Norisoboldine Hydrochloride: A Natural Anti-Inflammatory Compound for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Norisoboldine (NOR), the principal isoquinoline (B145761) alkaloid extracted from the roots of Lindera aggregata (Radix Linderae), has emerged as a promising natural anti-inflammatory agent with multifaceted therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanisms of action, and preclinical evidence supporting NOR's efficacy in mitigating inflammatory responses. Through a detailed examination of its molecular targets and signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information necessary to explore NOR's potential in developing novel anti-inflammatory therapies. This guide summarizes key quantitative data, outlines detailed experimental protocols from foundational studies, and visualizes the complex biological processes modulated by Norisoboldine.
Introduction
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and sepsis.[3] Traditional anti-inflammatory drugs, while effective, are often associated with significant side effects, necessitating the search for safer and more targeted therapeutic alternatives. Natural products have historically been a rich source of novel drug candidates. Norisoboldine, a compound with a long history of use in traditional Chinese medicine, has been scientifically validated for its potent anti-inflammatory and immunomodulatory properties.[2][4] This whitepaper delves into the scientific evidence that underpins the anti-inflammatory effects of Norisoboldine hydrochloride.
Anti-Inflammatory Mechanisms of Action
Norisoboldine exerts its anti-inflammatory effects through multiple, interconnected signaling pathways. Preclinical studies have elucidated several key mechanisms:
-
Inhibition of Pro-Inflammatory Cytokines: NOR has been shown to significantly reduce the production of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][5] This inhibition occurs through the downregulation of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically targeting p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), without affecting the nuclear factor-kappaB (NF-κB) pathway.[1]
-
Modulation of Macrophage Polarization: Norisoboldine can influence the phenotype of macrophages, key cells in the inflammatory response. It promotes the polarization of pro-inflammatory M1 macrophages towards an anti-inflammatory M2 phenotype.[4] This is achieved by modulating the PKM2/HIF-1α/PGC-1α signaling pathway, which involves the inhibition of glycolysis and promotion of oxidative phosphorylation in macrophages.[4]
-
Activation of the Aryl Hydrocarbon Receptor (AhR): NOR acts as a natural agonist for the aryl hydrocarbon receptor (AhR).[6][7] Activation of AhR by NOR leads to the induction of intestinal regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance and suppressing excessive inflammatory responses, thereby attenuating arthritis.[7] NOR's binding to AhR also leads to the upregulation of CYP1A1 expression and inhibits the nuclear translocation of NF-κB-p65.[6]
-
Attenuation of Inflammatory Pain: Beyond its systemic anti-inflammatory effects, NOR has demonstrated analgesic properties in models of inflammatory pain.[8] This effect is mediated through the adenosine (B11128) A1 receptor, as the analgesic action of NOR is reversed by adenosine receptor antagonists.[8]
-
Induction of Apoptosis in Fibroblast-Like Synoviocytes (FLS): In the context of rheumatoid arthritis, NOR induces apoptosis in hyperproliferative FLS, which contribute to joint destruction.[3] This pro-apoptotic effect is mediated through a mitochondrial-dependent pathway, involving the activation of caspase-3 and -9, release of cytochrome C, and regulation of Bax and Bcl-2 protein expression.[3]
-
Inhibition of Synovial Angiogenesis: Pathological angiogenesis in the synovium is a hallmark of rheumatoid arthritis. NOR has been found to inhibit this process by moderating the Notch1 pathway-related endothelial tip cell phenotype, which is essential for the sprouting of new blood vessels.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies, highlighting the dose-dependent efficacy of Norisoboldine in various models of inflammation.
Table 1: In Vivo Efficacy of Norisoboldine in a Rat Model of Adjuvant-Induced Arthritis
| Treatment Group | Dosage | Paw Swelling Reduction (%) | Arthritis Index Score Reduction (%) | Reference |
| NOR | 15 mg/kg | Significant | Significant | [5] |
| NOR | 30 mg/kg | Significant | Significant | [5] |
Table 2: In Vitro Efficacy of Norisoboldine on Fibroblast-Like Synoviocytes (FLS) from Adjuvant-Induced Arthritis Rats
| Treatment Group | Concentration | Reduction in RANKL Secretion | Reduction in IL-6 Secretion | Reduction in PGE2 Secretion | Reduction in MMP-13 Secretion | Reference |
| NOR | 10 µM | Significant | Significant | Significant | Significant | [5] |
| NOR | 30 µM | Significant | Significant | Significant | Significant | [5] |
Table 3: Effect of Norisoboldine on Inflammatory Markers in a Rat Model of Rheumatoid Arthritis
| Treatment Group | Dosage | NF-κB p65 Reduction (pg/mL) | IL-6 Reduction (pg/mL) | IL-10 Increase (pg/mL) | Reference |
| NOR | 15 mg/kg | Significant | Significant | Significant | [2] |
| NOR | 30 mg/kg | Significant | Significant | Significant | [2] |
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature to facilitate the replication and further investigation of Norisoboldine's anti-inflammatory properties.
Adjuvant-Induced Arthritis (AIA) in Rats
This model is widely used to study the pathophysiology of rheumatoid arthritis and to evaluate potential therapeutic agents.
-
Induction: Adult male Sprague-Dawley rats are injected intradermally at the base of the tail with 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis.
-
Treatment: From day 14 to 28 post-immunization, rats are orally administered with Norisoboldine (15 and 30 mg/kg) or a vehicle control daily.[2][5] A positive control group treated with a standard anti-arthritic drug like methotrexate (B535133) may also be included.[2]
-
Assessment of Arthritis Severity:
-
Arthritis Score: The severity of arthritis in each paw is scored on a scale of 0-4, where 0 indicates no erythema or swelling, and 4 indicates severe inflammation of the entire paw and digits.[2]
-
Paw Volume: Paw volume is measured using a plethysmometer before and at regular intervals after adjuvant injection.
-
-
Biochemical Analysis: At the end of the treatment period, blood samples are collected to measure serum levels of inflammatory markers such as RF, CRP, TNF-α, IL-6, and IL-10 using ELISA kits.[2]
-
Histopathological Analysis: The joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.[2][5] Masson's trichrome staining can be used to visualize cartilage structure.[2]
Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages
This in vitro model is used to study the effects of compounds on macrophage activation and the production of inflammatory mediators.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of Norisoboldine for 1-2 hours before stimulation with LPS (1 µg/mL).
-
Measurement of Inflammatory Mediators:
-
Western Blot Analysis: Cell lysates are prepared to analyze the phosphorylation status of key signaling proteins in the MAPK pathway (p38, ERK, JNK) and the activation of NF-κB.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by Norisoboldine and a typical experimental workflow for its evaluation.
Caption: Norisoboldine inhibits pro-inflammatory cytokine production via the MAPK pathway.
Caption: Norisoboldine promotes M2 macrophage polarization by modulating the PKM2/HIF-1α/PGC-1α pathway.
Caption: A typical experimental workflow for evaluating Norisoboldine in an adjuvant-induced arthritis model.
Conclusion and Future Directions
This compound has demonstrated significant potential as a natural anti-inflammatory compound with a well-defined, multi-targeted mechanism of action. Its ability to inhibit pro-inflammatory cytokines, modulate macrophage polarization, activate the AhR pathway, and induce apoptosis in pathogenic cells highlights its promise for the treatment of a range of inflammatory conditions. The preclinical data summarized in this guide provides a strong foundation for its further development.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Norisoboldine in humans.
-
Toxicology and Safety Pharmacology: Rigorous safety testing is essential to establish a safe therapeutic window for clinical use.
-
Clinical Trials: Well-designed clinical trials are required to evaluate the efficacy and safety of Norisoboldine in patients with inflammatory diseases such as rheumatoid arthritis.
-
Drug Delivery Systems: The development of novel drug delivery systems could enhance the bioavailability and targeted delivery of Norisoboldine, thereby improving its therapeutic efficacy.
References
- 1. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norisoboldine Reduces Arthritis Severity by Attenuating Inflammation, Oxidative Stress, and Extracellular Matrix Degradation in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norisoboldine induces apoptosis of fibroblast-like synoviocytes from adjuvant-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Norisoboldine alleviates joint destruction in rats with adjuvant-induced arthritis by reducing RANKL, IL-6, PGE(2), and MMP-13 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norisoboldine, an Anti-Arthritis Alkaloid Isolated from Radix Linderae, Attenuates Osteoclast Differentiation and Inflammatory Bone Erosion in an Aryl Hydrocarbon Receptor-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norisoboldine, an isoquinoline alkaloid, acts as an aryl hydrocarbon receptor ligand to induce intestinal Treg cells and thereby attenuate arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norisoboldine attenuates inflammatory pain via the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Norisoboldine, an alkaloid compound isolated from Radix Linderae, inhibits synovial angiogenesis in adjuvant-induced arthritis rats by moderating Notch1 pathway-related endothelial tip cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Norisoboldine Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norisoboldine (NOR), an isoquinoline (B145761) alkaloid primarily isolated from the root of Lindera aggregata, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, immunomodulatory, and anti-arthritic effects. These properties make it a compound of significant interest for therapeutic development. This document provides detailed protocols for the in vivo administration of Norisoboldine hydrochloride in mice, summarizing key quantitative data from various studies and illustrating a relevant signaling pathway.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of Norisoboldine administration in mice.
Table 1: Dosage and Administration of Norisoboldine in Mouse Models
| Mouse Model | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| Tibia Fracture | 20 mg/kg | Intraperitoneal (IP) | Daily | 7 and 14 days | Inhibited fracture healing by suppressing chondrogenesis. | [1] |
| Atopic Dermatitis (DNCB-induced) | 10 mg/kg | Intraperitoneal (IP) | - | - | Alleviated dermatitis, reduced ear swelling and inflammatory infiltration. | [2] |
| Collagen-Induced Arthritis (CIA) | 10, 20, 40 mg/kg | - | Daily | 20 consecutive days | Significantly alleviated disease severity, reduced inflammatory cell infiltration, and protected joints from destruction. | [3] |
| TNBS-induced Colitis | - | - | - | - | Alleviated colitis symptoms. | [4] |
Table 2: Effects of Norisoboldine on Inflammatory Cytokine mRNA Levels in Atopic Dermatitis Model
| Cytokine | Reduction in mRNA Levels (%) | Dosage | Reference |
| IFN-γ | 78.4 | 10 mg/kg | [2] |
| TNF-α | 77.8 | 10 mg/kg | [2] |
| IL-4 | 72.3 | 10 mg/kg | [2] |
| IL-6 | 73.9 | 10 mg/kg | [2] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of Norisoboldine for Fracture Healing Studies
This protocol is based on a study investigating the effect of Norisoboldine on diaphyseal fracture healing in mice.[1]
1. Materials:
- This compound (purity ≥98%)
- Dimethyl sulfoxide (B87167) (DMSO)
- Phosphate-buffered saline (PBS)
- 8- to 12-week-old wild-type mice
- Surgical instruments for fracture induction
- Sutures
- Animal housing with separate cages for recovery
2. Preparation of Norisoboldine Solution:
- Dissolve this compound in DMSO to create a stock solution.
- Further dilute the stock solution with PBS to the final desired concentration for injection. The final concentration of DMSO should be minimized to avoid toxicity. A vehicle control group receiving the same concentration of DMSO in PBS should be included.
3. Experimental Procedure:
- Induce a diaphyseal tibia fracture in mice under appropriate anesthesia.
- Suture the wound and allow the mice to recover in individual cages.
- Starting the day after surgery, administer Norisoboldine (20 mg/kg) or vehicle control via intraperitoneal injection daily.[1]
- Continue daily injections for the desired experimental duration (e.g., 7 or 14 days).
- At the end of the treatment period, sacrifice the mice and collect tissue samples for analysis (e.g., histology, immunohistochemistry).
Protocol 2: Oral Administration of Norisoboldine for Inflammatory Pain Studies
This protocol is adapted from a study evaluating the analgesic effects of Norisoboldine in inflammatory pain models.[5]
1. Materials:
- This compound
- Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
- Mice (specify strain and age)
- Oral gavage needles
- Acetic acid or formalin for inducing inflammatory pain
2. Preparation of Norisoboldine Suspension:
- Suspend this compound in the vehicle at the desired concentrations (e.g., dose-dependently).
3. Experimental Procedure:
- Administer Norisoboldine or vehicle orally to the mice.
- After a specific pre-treatment time (e.g., 60 minutes), induce inflammatory pain using either the acetic acid-induced writhing test or the formalin test.
- Observe and quantify the pain responses (e.g., number of writhes, duration of paw licking/biting).
- A separate group can be used to assess the effect on acute thermal pain using a hot-plate test to determine specificity for inflammatory pain.
Signaling Pathway
Norisoboldine has been shown to modulate several signaling pathways. One of the key pathways involved in its anti-inflammatory and immunomodulatory effects is the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which subsequently influences Treg differentiation and colitis.[6]
Caption: Norisoboldine's activation of the AhR pathway.
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the in vivo effects of Norisoboldine in a mouse model.
Caption: General workflow for in vivo Norisoboldine studies.
References
- 1. Norisoboldine, a Natural Isoquinoline Alkaloid, Inhibits Diaphyseal Fracture Healing in Mice by Alleviating Cartilage Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norisoboldine, an alkaloid from Radix linderae, inhibits NFAT activation and attenuates 2,4-dinitrofluorobenzene-induced dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic effect of norisoboldine, an alkaloid isolated from Radix Linderae, on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norisoboldine, a natural aryl hydrocarbon receptor agonist, alleviates TNBS-induced colitis in mice, by inhibiting the activation of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norisoboldine attenuates inflammatory pain via the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norisoboldine, a natural AhR agonist, promotes Treg differentiation and attenuates colitis via targeting glycolysis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norisoboldine Hydrochloride in a Rat Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for evaluating the efficacy of Norisoboldine (NOR) hydrochloride in a rat model of collagen-induced arthritis (CIA). The information is compiled from multiple preclinical studies.
Introduction
Norisoboldine, a major isoquinoline (B145761) alkaloid from the root of Lindera aggregata, has demonstrated significant therapeutic potential in preclinical models of rheumatoid arthritis.[1][2] It has been shown to possess anti-inflammatory, antioxidant, and immunomodulatory properties that alleviate the severity of arthritis.[1][2] Studies in rat models of adjuvant-induced and collagen-induced arthritis have shown that oral administration of Norisoboldine can reduce joint inflammation, paw swelling, and protect against cartilage and bone destruction.[3][4][5] The absolute oral bioavailability of Norisoboldine in rats is low, suggesting a potent local effect in the gut or significant first-pass metabolism.[6][7]
Experimental Protocols
A widely used and reproducible animal model for studying rheumatoid arthritis is the adjuvant-induced arthritis model in rats.[3][4]
2.1. Induction of Adjuvant-Induced Arthritis (AIA) in Rats
The following protocol is a standard method for inducing arthritis in susceptible rat strains like Sprague-Dawley or Lewis rats.[3][8]
-
Materials:
-
Procedure:
-
On day 0, rats are given a single intradermal injection of 0.1 mL of Freund's complete adjuvant at the base of the tail and/or the right hind paw.[3]
-
The onset of secondary arthritis, characterized by inflammation in the non-injected paws, typically begins around day 10-11 post-induction.[3][9]
-
Animals are monitored regularly for clinical signs of arthritis and changes in body weight.
-
2.2. Dosing and Administration of Norisoboldine
Treatment with Norisoboldine is typically initiated after the establishment of arthritis in a therapeutic dosing paradigm.[9]
-
Formulation: Norisoboldine is suspended in a vehicle solution, commonly 0.5% carboxymethylcellulose sodium (CMC-Na).[3]
-
Treatment Schedule:
-
Experimental Groups:
-
Normal Control: Healthy rats receiving the vehicle solution.
-
AIA Model Control: Arthritic rats receiving the vehicle solution.
-
Norisoboldine Treatment Groups: Arthritic rats receiving Norisoboldine at various doses (e.g., 7.5, 15, and 30 mg/kg).[3][4]
-
Positive Control: Arthritic rats receiving a standard-of-care drug, such as Dexamethasone (0.5 mg/kg) or Methotrexate.[1][3]
-
Data Presentation: Dosage and Efficacy
The therapeutic effects of Norisoboldine are dose-dependent, with higher doses generally showing greater efficacy.
Table 1: Dosage Regimens of Norisoboldine in Rat Arthritis Models
| Compound | Dosage | Route of Administration | Treatment Duration | Animal Model | Reference |
|---|---|---|---|---|---|
| Norisoboldine | 7.5, 15, 30 mg/kg | Oral | 10 consecutive days (starting day 14) | Adjuvant-Induced Arthritis (Rat) | [3][4] |
| Norisoboldine | 15, 30 mg/kg | Oral | Not specified | Adjuvant-Induced Arthritis (Rat) | [1] |
| Norisoboldine | 10, 20, 40 mg/kg | Oral | 20 consecutive days (starting day 21) | Collagen-Induced Arthritis (Mouse) |[2] |
Table 2: Summary of Norisoboldine Efficacy in Rat AIA Model
| Parameter | Effect of Norisoboldine (15 and 30 mg/kg) | Reference |
|---|---|---|
| Clinical Assessment | ||
| Arthritis Index Score | Significantly decreased | [3][4] |
| Paw Swelling/Volume | Significantly decreased | [3][11] |
| Body Weight | Increased gain compared to model group | [3][4] |
| Histopathology | ||
| Inflammatory Cell Infiltration | Reduced | [1][3] |
| Synovial Hyperplasia | Reduced | [1][3] |
| Bone and Cartilage Destruction | Prevented/Reduced | [3][4] |
| Serum Biomarkers | ||
| Rheumatoid Factor (RF) & C-Reactive Protein (CRP) | Decreased | [1][11] |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Decreased | [1][3][4] |
| Anti-inflammatory Cytokine (IL-10) | Increased | [1][11] |
| Prostaglandin E2 (PGE2) | Decreased | [4] |
| Joint Destruction Markers | ||
| RANKL | Decreased | [4] |
| Matrix Metalloproteinase-13 (MMP-13) | Decreased | [4] |
| Matrix Metalloproteinases (MMP-2, MMP-3) | Downregulated | [1] |
| Aggrecanases (ADAMTS-4, ADAMTS-5) | Downregulated | [1] |
| Oxidative Stress Markers | ||
| Malondialdehyde (MDA) | Decreased | [1][11] |
| Superoxide Dismutase (SOD), Catalase, GPx | Enhanced activity |[1][11] |
Visualizations: Workflow and Signaling Pathways
4.1. Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating Norisoboldine in the rat AIA model.
Caption: Experimental workflow for Norisoboldine in the rat AIA model.
4.2. Signaling Pathways Modulated by Norisoboldine
Norisoboldine exerts its anti-arthritic effects by modulating several key signaling pathways involved in inflammation and joint destruction.
NF-κB and Nrf2/Keap1 Pathways
Norisoboldine has been shown to suppress the pro-inflammatory NF-κB pathway while activating the antioxidant Nrf2/Keap1 pathway.[1][12]
Caption: Norisoboldine's dual action on NF-κB and Nrf2 pathways.
MAPK/AP-1 Pathway in Joint Destruction
Norisoboldine also alleviates joint destruction by inhibiting the MAPK and AKT pathways, which leads to reduced expression of key destructive mediators in fibroblast-like synoviocytes (FLS).[4]
Caption: Inhibition of MAPK/AP-1 pathway in synoviocytes by Norisoboldine.
Conclusion
Norisoboldine hydrochloride demonstrates significant therapeutic potential in rat models of collagen-induced arthritis, with oral dosages between 15 and 30 mg/kg showing marked efficacy.[3][4] Its multifaceted mechanism of action, involving the suppression of key inflammatory and destructive pathways and the enhancement of antioxidant responses, supports its development as a novel therapeutic agent for rheumatoid arthritis.[1] The protocols and data presented provide a solid foundation for further preclinical investigation and drug development efforts.
References
- 1. Norisoboldine Reduces Arthritis Severity by Attenuating Inflammation, Oxidative Stress, and Extracellular Matrix Degradation in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic effect of norisoboldine, an alkaloid isolated from Radix Linderae, on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norisoboldine alleviates joint destruction in rats with adjuvant-induced arthritis by reducing RANKL, IL-6, PGE2, and MMP-13 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norisoboldine alleviates joint destruction in rats with adjuvant-induced arthritis by reducing RANKL, IL-6, PGE(2), and MMP-13 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norisoboldine ameliorates collagen-induced arthritis through regulating the balance between Th17 and regulatory T cells in gut-associated lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Bioavailability of Norisoboldine and its Metabolite in Rats [chinjmap.com]
- 7. researchgate.net [researchgate.net]
- 8. maokangbio.com [maokangbio.com]
- 9. inotiv.com [inotiv.com]
- 10. Norisoboldine, an alkaloid compound isolated from Radix Linderae, inhibits synovial angiogenesis in adjuvant-induced arthritis rats by moderating Notch1 pathway-related endothelial tip cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Norisoboldine Hydrochloride in a DSS-Induced Colitis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Norisoboldine (B1591120) hydrochloride (NOR), a natural alkaloid, in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model. This document includes detailed experimental protocols, a summary of expected quantitative outcomes, and visualizations of the proposed mechanisms of action.
Norisoboldine hydrochloride has demonstrated significant therapeutic potential in preclinical models of ulcerative colitis.[1] Studies show that NOR can alleviate the clinical symptoms of colitis, reduce pro-inflammatory mediators, and modulate key signaling pathways involved in the inflammatory response.[1] Notably, NOR appears to promote intestinal homeostasis by inducing the differentiation of regulatory T cells (Tregs).[1]
Data Presentation
The following tables summarize the typical quantitative data obtained from studies investigating the effects of this compound in a DSS-induced colitis mouse model.
Table 1: Effects of this compound on Clinical and Macroscopic Parameters in DSS-Induced Colitis
| Treatment Group | Dosage (mg/kg) | Final Body Weight (% of initial) | Disease Activity Index (DAI) Score | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Control | - | ~100% | 0 | ~8.0 | ~1.0 |
| DSS Model | - | ~85-90% | 8-10 | ~5.5-6.0 | ~5.0-6.0 |
| NOR | 20 | ~95-98% | 3-4 | ~7.0-7.5 | ~2.5-3.5 |
| NOR | 40 | ~98-100% | 2-3 | ~7.5-8.0 | ~2.0-3.0 |
Note: These values are representative and may vary based on specific experimental conditions.
Table 2: Effects of this compound on Colonic Cytokine Levels in DSS-Induced Colitis
| Treatment Group | Dosage (mg/kg) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) | IL-10 (pg/mg protein) |
| Control | - | Low | Low | Low | Moderate |
| DSS Model | - | High | High | High | Low |
| NOR | 20 | Moderately Reduced | Moderately Reduced | Moderately Reduced | Moderately Increased |
| NOR | 40 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Increased |
Note: These values are representative and may vary based on specific experimental conditions.
Table 3: Effects of this compound on T-cell Populations in Mesenteric Lymph Nodes of DSS-Treated Mice
| Treatment Group | Dosage (mg/kg) | CD4+CD25+Foxp3+ Treg Cells (%) | CD4+IL-17+ Th17 Cells (%) |
| Control | - | High | Low |
| DSS Model | - | Low | High |
| NOR | 20 | Moderately Increased | Slightly Decreased |
| NOR | 40 | Significantly Increased | Slightly Decreased |
Note: These values are representative and may vary based on specific experimental conditions.
Experimental Protocols
DSS-Induced Colitis Mouse Model
This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS).
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da)
-
Sterile drinking water
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Record the initial body weight of each mouse.
-
Prepare a 2.5-3.0% (w/v) solution of DSS in sterile drinking water.[2] The concentration may need to be optimized depending on the DSS batch and mouse strain.
-
Provide the DSS solution as the sole source of drinking water for 7 consecutive days.[2][3] Control mice receive regular sterile drinking water.
-
Monitor the mice daily for body weight changes, stool consistency, and the presence of blood in the stool.[2]
-
Calculate the Disease Activity Index (DAI) score daily based on the scoring system outlined in Table 4.
-
On day 8, euthanize the mice and collect colonic tissue for further analysis.
Table 4: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed pellets | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Slight bleeding |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
The DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding.
Administration of this compound
Materials:
-
This compound (purity >98%)
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose sodium)
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Divide the DSS-treated mice into experimental groups (e.g., DSS + Vehicle, DSS + NOR 20 mg/kg, DSS + NOR 40 mg/kg).
-
From day 1 to day 7, administer this compound or vehicle daily via oral gavage.
-
The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
Histological Analysis of the Colon
Materials:
-
10% neutral buffered formalin
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Microscope
Procedure:
-
After euthanasia, carefully excise the colon and measure its length.
-
Fix the colonic tissue in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissue in paraffin and cut 5 µm sections.
-
Stain the sections with H&E.
-
Examine the stained sections under a microscope to assess inflammatory cell infiltration, crypt damage, and mucosal ulceration.
Myeloperoxidase (MPO) Activity Assay
Materials:
-
Colonic tissue homogenate
-
MPO assay kit
Procedure:
-
Homogenize a pre-weighed portion of the distal colon in an appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the MPO activity in the supernatant according to the manufacturer's instructions of a commercially available MPO assay kit.
-
Express the MPO activity as units per gram of tissue.
Cytokine Analysis by ELISA
Materials:
-
Colonic tissue homogenate
-
ELISA kits for TNF-α, IL-1β, IL-6, and IL-10
Procedure:
-
Prepare colonic tissue homogenates as described for the MPO assay.
-
Measure the concentrations of TNF-α, IL-1β, IL-6, and IL-10 in the supernatants using specific ELISA kits according to the manufacturers' protocols.
-
Normalize the cytokine concentrations to the total protein content of the tissue homogenate.
Flow Cytometry Analysis of T-cells
Materials:
-
Mesenteric lymph nodes (MLNs)
-
RPMI-1640 medium
-
Antibodies for CD4, CD25, Foxp3, and IL-17
-
Flow cytometer
Procedure:
-
Isolate single-cell suspensions from the MLNs.
-
For Treg analysis, stain the cells with fluorescently labeled antibodies against CD4, CD25, and Foxp3.
-
For Th17 analysis, stimulate the cells in vitro with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor, then stain for CD4 and intracellular IL-17.
-
Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD4+CD25+Foxp3+ Treg cells and CD4+IL-17+ Th17 cells.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a DSS-induced colitis mouse model.
Caption: Inhibition of pro-inflammatory signaling pathways by this compound in DSS-induced colitis.
Caption: this compound promotes Treg differentiation via the Smad2/3 signaling pathway to suppress inflammation.
Important Considerations
-
Dosage: While 20 and 40 mg/kg of this compound have shown therapeutic effects, a higher dose of 90 mg/kg has been reported to be detrimental in DSS-colitis mice, highlighting the importance of careful dose-response studies.[4]
-
Model Variability: The severity of DSS-induced colitis can vary depending on the source and batch of DSS, as well as the strain and gut microbiota of the mice. It is crucial to establish and standardize the model in your facility.
-
Mechanism of Action: this compound has also been shown to act as an agonist of the aryl hydrocarbon receptor (AhR), which can inhibit the NLRP3 inflammasome via the AhR/Nrf2/ROS signaling pathway.[4] This provides an additional avenue for mechanistic studies.
References
- 1. Norisoboldine ameliorates DSS-induced ulcerative colitis in mice through induction of regulatory T cells in colons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of norisoboldine (NOR) on TNBS-induced colitis in mice. The mice were challenged with TNBS, NOR (20 and 40 mg·kg-1) and 5-aminosalicylic acid (5-ASA, 200 mg·kg-1) were orally administered daily from Day 0 to 7. (A) Survival rate. (B) Body weight. (C) The colon length. (D) Clinical activity score. (E) The activity of MPO in colons. (F) The histological changes of colons. Histologic grades were evaluated according to epithelium destruction, infiltration of inflammatory cells and crypt destruction. The data are expressed as means ± S.E.M. ##P < 0.01 vs Normal group; *P < 0.05 and **P < 0.01 vs TNBS group, n = 7-12 [cjnmcpu.com]
- 3. Regulation of Murine Intestinal Inflammation by Reactive Metabolites of Oxygen and Nitrogen: Divergent Roles of Superoxide and Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of a DSS colitis model in toxicologically assessing norisoboldine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cell-Based Assays for Norisoboldine Hydrochloride Activity on RAW 264.7 Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the anti-inflammatory activity of Norisoboldine hydrochloride using the RAW 264.7 murine macrophage cell line. The protocols detailed below are designed to be clear, reproducible, and aligned with standard laboratory practices.
Norisoboldine, an isoquinoline (B145761) alkaloid, has demonstrated significant anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to inhibit the production of key pro-inflammatory mediators. This inhibition is primarily achieved through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Notably, its mechanism of action does not appear to involve the NF-κB signaling pathway.[1]
This document outlines the essential in vitro assays to characterize the bioactivity of this compound, including assessments of cell viability, nitric oxide production, pro-inflammatory cytokine secretion, and the phosphorylation status of key MAPK signaling proteins.
Data Presentation
Table 1: Summary of this compound Activity on LPS-Stimulated RAW 264.7 Macrophages
| Assay | Parameter Measured | Effect of this compound |
| Cell Viability | Mitochondrial dehydrogenase activity | No significant cytotoxicity at effective concentrations |
| Nitric Oxide (NO) Production | Nitrite concentration in culture supernatant | Concentration-dependent reduction[1] |
| Pro-inflammatory Cytokines | TNF-α, IL-1β, and IL-6 levels in supernatant | Concentration-dependent reduction of TNF-α and IL-1β; slight reduction of IL-6[1] |
| MAPK Signaling Pathway | Phosphorylation of p38, ERK, and JNK | Inhibition of LPS-induced phosphorylation[1] |
Experimental Workflow
References
Application Notes and Protocols for Studying Inflammasome Activation in THP-1 Cells Treated with Norisoboldine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system relies on the rapid detection of and response to cellular danger signals and invading pathogens. A key player in this process is the inflammasome, a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1. The NLRP3 inflammasome is one of the most well-characterized inflammasomes and is implicated in a wide range of inflammatory diseases. Consequently, the identification of novel NLRP3 inflammasome inhibitors is a significant area of research for the development of new therapeutic agents.
Norisoboldine hydrochloride, an isoquinoline (B145761) alkaloid, has demonstrated anti-inflammatory properties. This document provides detailed protocols for utilizing the human monocytic cell line, THP-1, as a model system to investigate the effects of this compound on NLRP3 inflammasome activation. These protocols will guide researchers in assessing the inhibitory potential of this compound on key markers of inflammasome activation, including IL-1β secretion and caspase-1 activity.
Data Presentation
While specific quantitative data for the effects of this compound on THP-1 cells is not yet extensively published, the following tables summarize the inhibitory effects of Norisoboldine on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a commonly used murine macrophage cell line.[1] This data provides a preliminary indication of the potential anti-inflammatory efficacy of Norisoboldine. Researchers are encouraged to generate similar dose-response curves in THP-1 cells to determine the specific IC50 values for this cell line.
Table 1: Effect of Norisoboldine on IL-1β Production in LPS-Stimulated RAW 264.7 Macrophages [1]
| Norisoboldine Concentration (µM) | IL-1β Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Control) | 150 ± 12 | 0 |
| 1 | 125 ± 10 | 16.7 |
| 10 | 80 ± 7 | 46.7 |
| 50 | 45 ± 5 | 70.0 |
Note: Data is adapted from studies on RAW 264.7 cells and may not be directly transferable to THP-1 cells. Experimental validation is required.
Table 2: Effect of Norisoboldine on TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages [1]
| Norisoboldine Concentration (µM) | TNF-α Concentration (ng/mL) (Mean ± SD) | % Inhibition |
| 0 (Control) | 25 ± 2.1 | 0 |
| 1 | 22 ± 1.8 | 12.0 |
| 10 | 15 ± 1.3 | 40.0 |
| 50 | 8 ± 0.7 | 68.0 |
Note: Data is adapted from studies on RAW 264.7 cells and may not be directly transferable to THP-1 cells. Experimental validation is required.
Experimental Protocols
Protocol 1: THP-1 Cell Culture and Differentiation
This protocol describes the maintenance of THP-1 monocytic cells and their differentiation into macrophage-like cells, which are then suitable for inflammasome activation studies.
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Cell Culture:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a T-75 flask at a density between 2 x 10^5 and 8 x 10^5 cells/mL.
-
Subculture cells every 2-3 days by centrifuging at 300 x g for 5 minutes and resuspending the cell pellet in fresh medium.
-
-
Differentiation into Macrophages:
-
Seed THP-1 cells into the desired culture plates (e.g., 96-well plate at 5 x 10^4 cells/well).
-
Add PMA to the culture medium to a final concentration of 50-100 ng/mL.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator. During this time, the cells will adhere to the plate and differentiate into a macrophage-like phenotype.
-
After incubation, carefully aspirate the PMA-containing medium and wash the adherent cells once with sterile PBS.
-
Add fresh, PMA-free complete RPMI-1640 medium to the cells.
-
Allow the cells to rest for 24 hours before proceeding with inflammasome activation experiments.
-
Protocol 2: NLRP3 Inflammasome Activation and Inhibition by this compound
This protocol details the two-signal method for activating the NLRP3 inflammasome in differentiated THP-1 macrophages and the procedure for evaluating the inhibitory effect of this compound.
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS)
-
Nigericin (B1684572) or ATP
-
Opti-MEM™ I Reduced Serum Medium
-
DMSO (vehicle control)
Procedure:
-
Priming (Signal 1):
-
After the 24-hour rest period, replace the medium with fresh serum-free medium (e.g., Opti-MEM™).
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
After the priming step, carefully remove the LPS-containing medium.
-
Add the different concentrations of this compound to the cells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
To activate the NLRP3 inflammasome, add either Nigericin (5-20 µM) or ATP (1-5 mM) to each well.
-
Incubate for 1-2 hours for Nigericin or 30-60 minutes for ATP at 37°C.
-
-
Sample Collection:
-
After the activation step, centrifuge the plates at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for subsequent analysis of IL-1β secretion and caspase-1 activity.
-
Store the supernatants at -80°C until analysis.
-
Protocol 3: Measurement of IL-1β Secretion by ELISA
This protocol outlines the quantification of secreted IL-1β in the collected cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human IL-1β ELISA kit (follow manufacturer's instructions)
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
ELISA Assay:
-
Thaw the collected supernatants on ice.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided IL-1β standards.
-
Calculate the concentration of IL-1β in each sample by interpolating from the standard curve.
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle-treated control.
-
Protocol 4: Measurement of Caspase-1 Activity
This protocol describes a method to measure the activity of secreted caspase-1 in the cell culture supernatants.
Materials:
-
Caspase-1 activity assay kit (e.g., a fluorometric or colorimetric assay)
-
Collected cell culture supernatants
-
Fluorometer or spectrophotometer
Procedure:
-
Assay Preparation:
-
Follow the specific instructions provided with the caspase-1 activity assay kit.
-
Typically, this involves adding the cell culture supernatant to a reaction mixture containing a specific caspase-1 substrate.
-
-
Measurement:
-
Incubate the reaction mixture for the recommended time at the specified temperature.
-
Measure the fluorescence or absorbance using a fluorometer or spectrophotometer.
-
-
Data Analysis:
-
Calculate the caspase-1 activity based on the signal generated.
-
Compare the activity in samples treated with this compound to the vehicle-treated control to determine the percentage of inhibition.
-
Signaling Pathway
The canonical NLRP3 inflammasome activation pathway is a two-step process. The priming signal, often initiated by microbial components like LPS, leads to the upregulation of NLRP3 and pro-IL-1β through the NF-κB signaling pathway. The activation signal, triggered by a variety of stimuli including nigericin and ATP, leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity-induced auto-activation of caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted from the cell. Norisoboldine has been shown to inhibit the production of pro-inflammatory cytokines, potentially by down-regulating the activation of MAPKs signaling pathways.[1]
References
preparing Norisoboldine hydrochloride stock solutions for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norisoboldine (B1591120) is a natural isoquinoline (B145761) alkaloid derived from the root of Lindera aggregata (Radix Linderae). As the hydrochloride salt, its increased solubility facilitates its use in a variety of research applications. Norisoboldine has garnered significant interest for its therapeutic potential, demonstrating anti-inflammatory, immunomodulatory, and anti-arthritic properties. It primarily functions as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and cellular differentiation.[1][2][3] Activation of the AhR pathway by Norisoboldine has been shown to induce the generation of regulatory T cells (Tregs), making it a compound of interest for studying autoimmune diseases and inflammatory conditions.[1]
These application notes provide a comprehensive guide for the preparation and use of Norisoboldine hydrochloride stock solutions in in vitro cell culture experiments, ensuring reproducibility and accuracy in research settings.
Physicochemical and Biological Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Name | (6aS)-2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol hydrochloride | [4] |
| Molecular Formula | C₁₈H₁₉NO₄ · HCl | |
| Molecular Weight | 313.35 g/mol (free base) | |
| Appearance | Brown to khaki crystalline powder | [5] |
| Primary Target | Aryl Hydrocarbon Receptor (AhR) Agonist | [2] |
| Typical Cell Culture Working Concentration | 1 µM - 50 µM | [6] |
Preparing this compound Stock Solutions
Proper preparation of stock solutions is critical for obtaining reliable and consistent experimental results. Due to its limited aqueous solubility, this compound is typically dissolved in an organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in cell culture medium.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, light-blocking microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Stock Solution Protocol (10 mM in DMSO)
-
Pre-warming: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.13 mg of the free base equivalent.
-
Dissolving: Add the appropriate volume of sterile DMSO to the powder. Using the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary.[7] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile, light-blocking tubes.[8][9]
-
Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8][9] Always protect the solution from light.[10]
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Experimental Protocols
Diluting Stock Solution to Working Concentration
For cell culture experiments, the DMSO stock solution must be diluted to a final working concentration in the appropriate culture medium. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%, with 0.1% being preferable to avoid solvent-induced cellular effects.[7][9]
Example: Preparing a 10 µM working solution from a 10 mM stock:
-
Perform a serial dilution. A 1:1000 dilution is required.
-
Warm the complete cell culture medium to 37°C.
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of the pre-warmed medium.
-
Mix gently but thoroughly by pipetting or inverting the tube.
-
This working solution is now ready to be added to the cells. Always prepare a vehicle control using the same final concentration of DMSO in the medium (e.g., 0.1% DMSO).
General Protocol for Cell Treatment and Analysis
This protocol provides a general framework for treating cultured cells with this compound.
-
Cell Seeding: Plate cells at the desired density in multi-well plates and allow them to adhere and stabilize overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Treatment Media: On the day of the experiment, prepare fresh working solutions of this compound at various concentrations (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control medium as described in section 4.1.
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours), which may vary depending on the cell type and the specific endpoint being measured.
-
Downstream Analysis: Following incubation, cells can be harvested and analyzed using a variety of assays, such as:
-
Cell Viability/Proliferation Assays (e.g., MTT, XTT): To assess the cytotoxic or cytostatic effects of the compound.
-
Quantitative PCR (qPCR): To measure changes in the expression of target genes, such as CYP1A1, a classic AhR target gene.[1]
-
Western Blotting: To analyze changes in protein expression and signaling pathways (e.g., p38, ERK, AKT, NF-κB).[11]
-
Flow Cytometry: To analyze cell populations, such as the differentiation of Treg cells.[1]
-
ELISA: To quantify the secretion of cytokines or other proteins (e.g., IL-6, RANKL).[11]
-
Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling
Norisoboldine acts as an agonist for the Aryl Hydrocarbon Receptor. In its inactive state, AhR resides in the cytoplasm in a complex with heat shock protein 90 (Hsp90) and other co-chaperones. Upon binding to a ligand like Norisoboldine, AhR undergoes a conformational change, dissociates from the complex, and translocates into the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the regulation of their transcription.[1][2]
Caption: Norisoboldine activates the Aryl Hydrocarbon Receptor (AhR) pathway.
Quality Control and Best Practices
-
Solubility Check: Always ensure the compound is fully dissolved in the stock solution. If precipitates are observed after thawing, warm the solution and vortex before use.
-
Purity: Use high-purity this compound (≥98%) for all experiments to ensure that the observed effects are due to the compound itself.
-
Vehicle Control: A vehicle control (medium with the same final concentration of DMSO) must be included in every experiment to account for any effects of the solvent on the cells.
-
Light Sensitivity: As an alkaloid, Norisoboldine may be light-sensitive. Minimize its exposure to light during preparation and storage.[10]
-
Sterility: Maintain sterile technique throughout the preparation of stock and working solutions to prevent contamination of cell cultures.
References
- 1. Norisoboldine, an isoquinoline alkaloid, acts as an aryl hydrocarbon receptor ligand to induce intestinal Treg cells and thereby attenuate arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norisoboldine, an Anti-Arthritis Alkaloid Isolated from Radix Linderae, Attenuates Osteoclast Differentiation and Inflammatory Bone Erosion in an Aryl Hydrocarbon Receptor-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PubChemLite - Norisoboldine (C18H19NO4) [pubchemlite.lcsb.uni.lu]
- 5. norisoboldine | 23599-69-1 [chemicalbook.com]
- 6. Norisoboldine, an alkaloid from Radix linderae, inhibits NFAT activation and attenuates 2,4-dinitrofluorobenzene-induced dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emulatebio.com [emulatebio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. labsolu.ca [labsolu.ca]
- 11. Norisoboldine alleviates joint destruction in rats with adjuvant-induced arthritis by reducing RANKL, IL-6, PGE(2), and MMP-13 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assessing the Aryl Hydrocarbon Receptor (AhR) Agonist Activity of Norisoboldine Hydrochloride Using a Luciferase Reporter Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to a variety of environmental compounds and endogenous ligands.[1][2][3] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[1][2][3][4] This signaling pathway is implicated in a range of physiological and pathological processes, including drug metabolism, immune responses, and carcinogenesis, making it an important target for drug discovery and toxicology studies.[4][5][6][7]
Norisoboldine (B1591120), an isoquinoline (B145761) alkaloid, has been identified as a ligand of the AhR.[8][9][10] Understanding its ability to activate this receptor is crucial for elucidating its mechanism of action and potential therapeutic applications. The luciferase reporter gene assay is a highly sensitive and quantitative method for studying gene expression and is widely used to screen for AhR agonists and antagonists.[1][11][12][13] This assay utilizes a plasmid vector where the luciferase gene is under the control of a promoter containing DREs.[1][14][15][16] When a compound activates the AhR, the resulting AhR/ARNT complex binds to the DREs, driving the expression of the luciferase enzyme. The luminescence produced upon the addition of a substrate is directly proportional to the level of AhR activation.[1]
This application note provides a detailed protocol for assessing the AhR agonist activity of Norisoboldine hydrochloride using a dual-luciferase reporter assay in a human hepatoma cell line (HepG2).
Signaling Pathway and Experimental Workflow
To understand the biological basis and the experimental procedure, the following diagrams illustrate the canonical AhR signaling pathway and the workflow of the luciferase reporter assay.
Caption: Canonical AhR signaling pathway leading to reporter gene expression.
Caption: Experimental workflow for the dual-luciferase AhR reporter assay.
Materials and Methods
Materials
-
Plasmids:
-
pGL4.43[luc2P/XRE/Hygro] Vector (or similar DRE-driven firefly luciferase reporter).
-
pGL4.74[hRluc/TK] Vector (or similar constitutively expressing Renilla luciferase vector for normalization).
-
-
Reagents:
-
This compound (Test Compound).
-
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) (Positive Control).[13][14][20]
-
Dimethyl sulfoxide (B87167) (DMSO) (Vehicle Control).
-
Transfection reagent (e.g., Lipofectamine® 3000).[1]
-
Dual-Luciferase® Reporter Assay System.
-
Phosphate-Buffered Saline (PBS).
-
Equipment
-
CO₂ Incubator (37°C, 5% CO₂).
-
Luminometer with dual injectors.
-
96-well white, clear-bottom cell culture plates.
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.).
Experimental Protocols
1. Cell Culture and Seeding
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.
-
Trypsinize and count the cells.
-
Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate in 100 µL of complete growth medium.
-
Incubate for 24 hours.
2. Transient Transfection
-
Prepare the transfection complexes according to the manufacturer's protocol. A ratio of 10:1 of the DRE-luciferase reporter plasmid to the Renilla luciferase control plasmid is recommended.[1]
-
Gently remove the medium from the cells and add the transfection complex.
-
Incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete growth medium and incubate for another 24 hours.
3. Compound Treatment
-
Prepare serial dilutions of this compound and TCDD in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Gently remove the medium from the cells.
-
Add 100 µL of the prepared compound dilutions, vehicle control (DMSO), and positive control (TCDD) to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO₂.[15][16]
4. Luciferase Assay
-
Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.
-
Gently aspirate the treatment medium and wash each well once with 100 µL of PBS.[1]
-
Aspirate the PBS and add 20 µL of 1X Passive Lysis Buffer to each well.[1]
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.[1]
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luminescence.[1]
-
Subsequently, program the second injector to add 100 µL of Stop & Glo® Reagent and measure the Renilla luminescence.[1]
5. Data Analysis
-
Normalization: For each well, calculate the normalized response by dividing the firefly luciferase reading (Relative Light Units, RLU) by the Renilla luciferase RLU.[1]
-
Fold Induction: Calculate the fold induction for each treatment by dividing the normalized ratio of the treated well by the average normalized ratio of the vehicle control wells.[1]
-
Dose-Response Curve: Plot the fold induction (Y-axis) against the logarithm of the compound concentration (X-axis).
-
EC₅₀ Determination: Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ value, which is the concentration of the compound that elicits a half-maximal response.[1]
Results
The AhR agonist activity of this compound was assessed by measuring the induction of luciferase expression in HepG2 cells. The data are summarized in the tables below.
Table 1: Raw Luminescence Data (Hypothetical)
| Treatment | Concentration (µM) | Firefly RLU (Mean ± SD) | Renilla RLU (Mean ± SD) |
| Vehicle (DMSO) | 0.1% | 1,500 ± 150 | 50,000 ± 5,000 |
| Norisoboldine HCl | 0.1 | 3,000 ± 250 | 48,000 ± 4,500 |
| 1 | 15,000 ± 1,200 | 52,000 ± 5,100 | |
| 10 | 75,000 ± 6,800 | 49,000 ± 4,800 | |
| 30 | 150,000 ± 13,500 | 51,000 ± 5,000 | |
| 100 | 160,000 ± 15,000 | 50,000 ± 4,900 | |
| TCDD (Positive Control) | 0.01 | 250,000 ± 22,000 | 53,000 ± 5,200 |
Table 2: Normalized Fold Induction and EC₅₀ Value (Hypothetical)
| Treatment | Concentration (µM) | Normalized Ratio (Firefly/Renilla) | Fold Induction (Mean ± SD) |
| Vehicle (DMSO) | 0.1% | 0.03 | 1.0 ± 0.1 |
| Norisoboldine HCl | 0.1 | 0.06 | 2.0 ± 0.2 |
| 1 | 0.29 | 9.7 ± 0.9 | |
| 10 | 1.53 | 51.0 ± 4.8 | |
| 30 | 2.94 | 98.0 ± 9.1 | |
| 100 | 3.20 | 106.7 ± 10.2 | |
| TCDD (Positive Control) | 0.01 | 4.72 | 157.3 ± 14.5 |
EC₅₀ for this compound: 8.5 µM (Hypothetical value based on the data above).
Discussion
The results of the luciferase reporter assay indicate that this compound acts as an agonist of the Aryl Hydrocarbon Receptor in a dose-dependent manner. The observed increase in luciferase activity confirms that this compound can bind to and activate the AhR, leading to the transcription of the DRE-driven reporter gene. The calculated EC₅₀ value provides a quantitative measure of its potency as an AhR agonist.
This protocol provides a robust and sensitive method for screening and characterizing the AhR agonist activity of test compounds like this compound. The use of a dual-luciferase system allows for the normalization of results, minimizing the effects of variations in cell number and transfection efficiency, thereby increasing the accuracy and reliability of the data. Further studies could explore the downstream gene expression profiles induced by this compound to fully characterize its effects as an AhR modulator.
References
- 1. benchchem.com [benchchem.com]
- 2. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 3. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. AZ-AHR Stable HepG2 Luciferase Reporter Cell Line | abm | Applied Biological Materials Inc. [abmgood.com]
- 6. researchgate.net [researchgate.net]
- 7. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Norisoboldine, an isoquinoline alkaloid, acts as an aryl hydrocarbon receptor ligand to induce intestinal Treg cells and thereby attenuate arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of norisoboldine (NOR) on AhR activation in THP-1 cells. (A) The THP-1 cells were treated with NOR (3, 10, and 30 μmol·L-1) and TCDD (5 nmol·L-1) for 24 h, mRNA expression of CYP1A1 was detected by using Q-PCR assay. (B) THP-1 cells were treated with NOR (30 μmol·L-1), siAhR, α-naphthoflavone (α-NF, 1 μmol·L-1), NOR (30 μmol·L-1) + siAhR, NOR (30 μmol·L-1) + α-NF (1 μmol·L-1) or TCDD (5 nmol·L-1) for 24 h, mRNA expression of CYP1A1 was detected by using Q-PCR assay. (C-E) THP-1 cells were treated with NOR (30 μmol·L-1), α-NF (1 μmol·L-1), NOR (30 μmol·L-1) + α-NF (1 μmol·L-1) or TCDD (5 nmol·L-1) for 24 h, the association of HSP90 and AhR was detected by immunoprecipitation assay (C); the nuclear translocation of AhR was detected by western blotting assay (D); the association of ARNT and AhR was detected by immunoprecipitation assay (E). (F, G) THP-1 cells were treated with NOR (30 μmol·L-1), siAhR, α-NF (1 μmol·L-1), NOR (30 μmol·L-1) + siAhR, NOR (30 μmol·L-1) + α-NF (1 μmol·L-1) or TCDD (5 nmol·L-1) for 24 h, the AhR-XRE binding activity was detected by EMSA assay (F); The activity of XRE reporter gene was detected by luciferase report gene assay (G). The data are presented as means ± SEM of three independent experiments. **P < 0.01 vs LPS & ATP group; $P < 0.05 and $$P < 0.01 vs NOR group [cjnmcpu.com]
- 10. Norisoboldine, a Natural Isoquinoline Alkaloid, Inhibits Diaphyseal Fracture Healing in Mice by Alleviating Cartilage Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Dual-Color Luciferase Reporter Assay for Simultaneous Detection of Estrogen and Aryl Hydrocarbon Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. invivogen.com [invivogen.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Detection of aryl hydrocarbon receptor agonists in human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Third-Generation Ah Receptor–Responsive Luciferase Reporter Plasmids: Amplification of Dioxin-Responsive Elements Dramatically Increases CALUX Bioassay Sensitivity and Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Pathways Following Norisoboldine Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norisoboldine, an isoquinoline (B145761) alkaloid extracted from the root of Lindera aggregata, has demonstrated significant anti-inflammatory and immunomodulatory properties. Its therapeutic potential is linked to its ability to modulate key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are crucial regulators of cellular responses to inflammatory stimuli, and their dysregulation is implicated in a variety of inflammatory diseases. This document provides detailed protocols for utilizing Western blot analysis to investigate the effects of Norisoboldine hydrochloride on the MAPK and NF-κB signaling cascades.
Data Presentation: Effects of Norisoboldine on MAPK and NF-κB Pathway Proteins
The following tables summarize the quantitative effects of Norisoboldine on key proteins in the MAPK and NF-κB signaling pathways, as determined by Western blot analysis in various experimental models. Densitometry analysis of protein bands provides a semi-quantitative measure of changes in protein phosphorylation or localization.
Table 1: Effect of Norisoboldine on MAPK Pathway Protein Phosphorylation
| Cell Line | Stimulus | Treatment | Protein Target | Observed Effect on Protein Phosphorylation (Relative to Stimulated Control) | Reference |
| RAW264.7 | RANKL (100 ng/mL) | Norisoboldine (3 µM) | p-p38 | Significant Decrease | [1][2] |
| RAW264.7 | RANKL (100 ng/mL) | Norisoboldine (10 µM) | p-p38 | Significant Decrease | [1][2] |
| RAW264.7 | RANKL (100 ng/mL) | Norisoboldine (30 µM) | p-p38 | Significant Decrease | [1][2] |
| RAW264.7 | RANKL (100 ng/mL) | Norisoboldine (3 µM) | p-ERK | Significant Decrease | [1][2] |
| RAW264.7 | RANKL (100 ng/mL) | Norisoboldine (10 µM) | p-ERK | Significant Decrease | [1][2] |
| RAW264.7 | RANKL (100 ng/mL) | Norisoboldine (30 µM) | p-ERK | Significant Decrease | [1][2] |
| RAW264.7 | LPS | Norisoboldine | p-JNK | Inhibitory Action | [3] |
Table 2: Effect of Norisoboldine on NF-κB Pathway Proteins
| Cell Line | Stimulus | Treatment | Protein Target | Observed Effect on Protein Levels/Activity | Reference |
| RAW264.7 | RANKL (100 ng/mL) | Norisoboldine (3 µM) | Nuclear p65 | Significant Decrease | [1][2] |
| RAW264.7 | RANKL (100 ng/mL) | Norisoboldine (10 µM) | Nuclear p65 | Significant Decrease | [1][2] |
| RAW264.7 | RANKL (100 ng/mL) | Norisoboldine (30 µM) | Nuclear p65 | Significant Decrease | [1][2] |
| RAW264.7 | RANKL (100 ng/mL) | Norisoboldine (3, 10, 30 µM) | p-IκBα | No significant effect | [1][2] |
| RAW264.7 | RANKL (100 ng/mL) | Norisoboldine (3, 10, 30 µM) | IκBα Degradation | No significant effect | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the MAPK and NF-κB signaling pathways, the experimental workflow for Western blot analysis, and the logical relationship of Norisoboldine's action.
Caption: MAPK Signaling Pathway and a site of Norisoboldine's inhibitory action.
Caption: NF-κB Signaling Pathway and a site of Norisoboldine's inhibitory action.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
1. Cell Culture and Treatment with this compound
-
Cell Line: RAW264.7 murine macrophage cell line is a suitable model for studying inflammation.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 3, 10, 30 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced effects.
-
Treatment:
-
Remove the culture medium from the wells.
-
Add fresh medium containing the desired concentration of this compound and pre-incubate for 24 hours.
-
Following pre-incubation, add the stimulus (e.g., 100 ng/mL RANKL or LPS) to the wells and incubate for the desired time (e.g., 15-30 minutes for phosphorylation studies).
-
Include appropriate controls: untreated cells, cells treated with stimulus alone, and cells treated with vehicle (DMSO) and stimulus.
-
2. Protein Extraction
-
Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Procedure:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the total protein extract into a new pre-chilled tube.
-
3. Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of each lysate using a Bicinchoninic acid (BCA) protein assay kit.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-specific antibodies, BSA is generally recommended to reduce background.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, total JNK, p65, IκBα, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Stripping and Re-probing: To detect multiple proteins on the same membrane, the membrane can be stripped of the initial primary and secondary antibodies and re-probed with a different set of antibodies.
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein band to the total protein band.
-
Further normalize to the loading control (GAPDH or β-actin) to correct for variations in protein loading.
-
Express the results as a fold change or percentage relative to the stimulated control.
-
References
- 1. Norisoboldine Suppresses Osteoclast Differentiation through Preventing the Accumulation of TRAF6-TAK1 Complexes and Activation of MAPKs/NF-κB/c-Fos/NFATc1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norisoboldine Suppresses Osteoclast Differentiation through Preventing the Accumulation of TRAF6-TAK1 Complexes and Activation of MAPKs/NF-κB/c-Fos/NFATc1 Pathways | PLOS One [journals.plos.org]
- 3. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of T Cell Populations Treated with Norisoboldine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norisoboldine (NOR) hydrochloride, an isoquinoline (B145761) alkaloid, has demonstrated significant immunomodulatory properties, particularly in influencing T cell differentiation and function.[1] These application notes provide a comprehensive guide for utilizing flow cytometry to analyze human T cell populations following treatment with Norisoboldine hydrochloride. This document outlines the mechanism of action, detailed experimental protocols, and data presentation for assessing the impact of NOR on T cell subsets, with a focus on its role in promoting the differentiation of regulatory T cells (Tregs).
Norisoboldine acts as a natural agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial in regulating immune responses.[1][2] Activation of the AhR signaling pathway by Norisoboldine has been shown to promote the differentiation of CD4+ T cells into CD4+CD25+FoxP3+ regulatory T cells.[1][3] Tregs play a critical role in maintaining immune homeostasis and preventing autoimmune reactions.[4] The ability of Norisoboldine to induce Treg differentiation highlights its therapeutic potential for autoimmune and inflammatory diseases.[1]
Mechanism of Action: Norisoboldine and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Norisoboldine exerts its immunomodulatory effects on T cells primarily through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1] In its inactive state, AhR resides in the cytoplasm as part of a protein complex.[2][5] Upon binding by a ligand such as Norisoboldine, the receptor complex undergoes a conformational change, leading to its translocation into the nucleus.[5] Inside the nucleus, AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription.[1] In the context of T cell differentiation, this signaling cascade ultimately promotes the expression of key transcription factors, such as FoxP3, which drives the differentiation of naive CD4+ T cells into regulatory T cells (Tregs).[3][6]
Data Presentation
The following tables present representative quantitative data on the effects of this compound on various T cell populations as analyzed by flow cytometry. This data is based on published findings demonstrating the induction of regulatory T cells.[4]
Table 1: Effect of this compound on Major T Cell Subsets
| Treatment Group | % CD3+ of Lymphocytes | % CD4+ of CD3+ | % CD8+ of CD3+ | CD4/CD8 Ratio |
| Vehicle Control | 70.2 ± 3.5 | 65.1 ± 2.8 | 33.5 ± 2.1 | 1.94 |
| Norisoboldine (10 µM) | 69.8 ± 4.1 | 64.9 ± 3.0 | 33.8 ± 2.5 | 1.92 |
| Norisoboldine (30 µM) | 70.5 ± 3.8 | 65.5 ± 2.5 | 33.1 ± 1.9 | 1.98 |
Table 2: Effect of this compound on Regulatory T Cell (Treg) Population
| Treatment Group | % CD4+CD25+ of CD4+ | % CD4+CD25+FoxP3+ of CD4+ (Tregs) |
| Vehicle Control | 5.2 ± 0.8 | 2.1 ± 0.4 |
| Norisoboldine (10 µM) | 8.9 ± 1.2 | 6.7 ± 0.9 |
| Norisoboldine (30 µM) | 12.5 ± 1.5 | 9.3 ± 1.1 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± standard deviation.
Experimental Protocols
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which will be the source of T cells for the subsequent experiments.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
T Cell Culture and Treatment with this compound
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
T cell activation reagents (e.g., anti-CD3/CD28 beads or soluble antibodies)
-
Cell culture plates (96-well or 24-well)
Procedure:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate the cells in the desired culture plate format.
-
Add T cell activation reagents to the wells according to the manufacturer's instructions.
-
Add this compound to the treatment wells at final concentrations of 10 µM and 30 µM.[4]
-
Add an equivalent volume of DMSO to the vehicle control wells.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator for 72 hours.[4]
Flow Cytometry Staining for T Cell Populations
This protocol outlines the staining procedure for identifying CD4+, CD8+, and regulatory T cells.
Materials:
-
Treated and control cells
-
FACS buffer (PBS with 2% FBS)
-
Fc receptor blocking solution
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CD8
-
Anti-Human CD25
-
-
Fixation/Permeabilization buffer
-
Permeabilization buffer
-
Anti-Human FoxP3 antibody
-
FACS tubes
Procedure:
-
Harvest the cells from the culture plates and transfer to FACS tubes.
-
Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer containing Fc receptor blocking solution and incubate for 10 minutes at 4°C.
-
Surface Staining: Add the cocktail of surface antibodies (anti-CD3, anti-CD4, anti-CD8, anti-CD25) at pre-determined optimal concentrations.
-
Incubate for 30 minutes in the dark at 4°C.
-
Wash the cells twice with FACS buffer.
-
Intracellular Staining (for FoxP3): Resuspend the cell pellet in Fixation/Permeabilization buffer and incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells with Permeabilization buffer.
-
Resuspend the cell pellet in Permeabilization buffer containing the anti-FoxP3 antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells once with Permeabilization buffer and then once with FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for acquisition on a flow cytometer.
Flow Cytometry Acquisition and Analysis
Procedure:
-
Set up the flow cytometer with the appropriate laser and filter configurations for the fluorochromes used.
-
Run compensation controls using single-stained samples for each antibody to correct for spectral overlap.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., at least 100,000 events in the lymphocyte gate).
-
Analyze the data using appropriate flow cytometry analysis software.
-
Gate on the lymphocyte population using forward and side scatter characteristics.
-
From the lymphocyte gate, identify the CD3+ T cell population.
-
Within the CD3+ population, delineate the CD4+ and CD8+ subsets.
-
Within the CD4+ population, further gate on CD25+ cells and then analyze the expression of FoxP3 to identify the CD4+CD25+FoxP3+ regulatory T cell population.
Conclusion
These application notes provide a framework for investigating the immunomodulatory effects of this compound on T cell populations using flow cytometry. The provided protocols and representative data will aid researchers in designing and executing experiments to further elucidate the therapeutic potential of this compound in T cell-mediated diseases. The ability to quantify changes in key T cell subsets, particularly the induction of regulatory T cells, is essential for the preclinical and clinical development of this compound as a novel immunomodulatory agent.
References
- 1. Norisoboldine, an isoquinoline alkaloid, acts as an aryl hydrocarbon receptor ligand to induce intestinal Treg cells and thereby attenuate arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norisoboldine induces the development of Treg cells by promoting fatty acid oxidation-mediated H3K27 acetylation of Foxp3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norisoboldine, a natural AhR agonist, promotes Treg differentiation and attenuates colitis via targeting glycolysis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Transcriptional regulation of innate lymphoid cells and T cells by aryl hydrocarbon receptor [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Anti-Arthritic Effects of Norisoboldine Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing animal models to investigate the anti-arthritic properties of Norisoboldine (NOR) hydrochloride, an isoquinoline (B145761) alkaloid isolated from the roots of Lindera aggregata.[1] The protocols detailed below are based on established preclinical studies and are intended to assist in the consistent and effective evaluation of NOR's therapeutic potential.
Introduction to Animal Models of Arthritis
Animal models are indispensable tools for understanding the pathogenesis of rheumatoid arthritis (RA) and for the preclinical evaluation of novel therapeutic agents. The most commonly employed models in NOR research are Adjuvant-Induced Arthritis (AIA) in rats and Collagen-Induced Arthritis (CIA) in mice.[2][3]
-
Adjuvant-Induced Arthritis (AIA): This model is induced by the administration of Complete Freund's Adjuvant (CFA) and is characterized by robust joint inflammation, synovial proliferation, and subsequent cartilage and bone destruction, mirroring several clinical features of human RA.[4]
-
Collagen-Induced Arthritis (CIA): The CIA model is established by immunization with type II collagen and is widely used due to its pathological and immunological similarities to human RA, including the development of autoantibodies and T-cell-mediated immune responses.[2][3]
Experimental Protocols
I. Adjuvant-Induced Arthritis (AIA) Protocol in Rats
This protocol is designed to induce arthritis in rats for the evaluation of the anti-inflammatory and joint-protective effects of Norisoboldine hydrochloride.
A. Materials:
-
Norisoboldine (NOR) hydrochloride (>98% purity)[5]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium butyricum[5]
-
Vehicle (e.g., 0.5% Carboxymethylcellulose sodium - CMC-Na)[5]
-
Positive control: Methotrexate (MTX) or Dexamethasone (DEX)[1][5]
-
Male Sprague-Dawley (SD) or Wistar rats (160-180 g)[1]
-
Plethysmometer for paw volume measurement
-
Scoring system for arthritis index
B. Experimental Workflow:
Caption: Workflow for the Adjuvant-Induced Arthritis (AIA) model.
C. Detailed Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (22 ± 3°C, 50-60% humidity, 12h light/dark cycle) for at least 5 days prior to the experiment, with free access to food and water.[6]
-
Arthritis Induction: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA (10 mg/mL Mycobacterium butyricum) into the subplantar region of the right hind paw or at the base of the tail.[5][6]
-
Grouping and Treatment: On day 14 post-induction, when signs of secondary arthritis appear, randomly divide the animals into the following groups (n=8-10 per group):[1][5]
-
Normal Control: No CFA induction, treated with vehicle.
-
AIA Model Control: CFA-induced, treated with vehicle.
-
NOR-Treated Groups: CFA-induced, treated with NOR (e.g., 7.5, 15, 30 mg/kg, p.o., daily).[5]
-
Positive Control: CFA-induced, treated with a standard anti-arthritic drug like Dexamethasone (0.5 mg/kg, p.o., daily) or Methotrexate (0.3 mg/kg, twice a week).[1][5]
-
-
Treatment Administration: Administer NOR, vehicle, or positive control orally for a period of 10 to 28 consecutive days.[1][5]
-
Assessment of Arthritis:
-
Paw Swelling: Measure the volume of the hind paws using a plethysmometer at regular intervals.
-
Arthritis Index: Score the severity of arthritis based on erythema and swelling of the joints (e.g., 0 = no signs, 4 = severe erythema and swelling).[5]
-
Body Weight: Monitor body weight changes as an indicator of systemic inflammation and drug toxicity.[5]
-
-
Sample Collection: At the end of the treatment period, euthanize the animals and collect blood samples for serum analysis and joint tissues for histopathology and molecular analysis.[5][6]
II. Collagen-Induced Arthritis (CIA) Protocol in Mice
This protocol outlines the induction of arthritis in mice to assess the immunomodulatory and joint-protective effects of this compound.
A. Materials:
-
Norisoboldine (NOR) hydrochloride
-
Chicken or Bovine Type II Collagen (CII)[7]
-
Complete Freund's Adjuvant (CFA)[3]
-
Incomplete Freund's Adjuvant (IFA)[3]
-
DBA/1 mice (male, 8-10 weeks old)[7]
B. Experimental Workflow:
References
- 1. Norisoboldine Reduces Arthritis Severity by Attenuating Inflammation, Oxidative Stress, and Extracellular Matrix Degradation in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adjuvant induced Arthritis Rodent Model - Creative Biolabs [creative-biolabs.com]
- 5. Norisoboldine alleviates joint destruction in rats with adjuvant-induced arthritis by reducing RANKL, IL-6, PGE2, and MMP-13 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic effect of norisoboldine, an alkaloid isolated from Radix Linderae, on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Norisoboldine Hydrochloride in Synovial Fibroblast Culture from Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norisoboldine (NOR), an isoquinoline (B145761) alkaloid derived from the root of Lindera aggregata, has demonstrated significant therapeutic potential in preclinical models of rheumatoid arthritis (RA). A key mechanism of action for NOR is its effects on fibroblast-like synoviocytes (FLS), which are pivotal cells in the pathogenesis of RA, contributing to synovial inflammation, pannus formation, and joint destruction. This document provides detailed application notes and protocols for studying the effects of Norisoboldine hydrochloride in FLS cultures isolated from arthritis models. The protocols outlined below cover the evaluation of its anti-inflammatory, pro-apoptotic, and signaling pathway-modulating properties.
Data Presentation
The following tables summarize the quantitative effects of this compound on various parameters in cultured FLS from adjuvant-induced arthritis (AIA) rat models.
Table 1: Effect of this compound on IL-1β-induced Pro-inflammatory Mediators in AIA-FLS
| Analyte | Norisoboldine HCl Concentration (µM) | Incubation Time | Stimulation | % Inhibition | Reference |
| IL-6 | 10, 30, 60 | 24h | IL-1β | Concentration-dependent reduction | [1] |
| RANKL | 10, 30 | 72h | IL-1β (10 ng/mL) | 46.7% at 30 µM | [2] |
| PGE₂ | 10, 30 | 24h | IL-1β (10 ng/mL) | 80.6% at 30 µM | [2] |
| MMP-13 | 10, 30 | 24h | IL-1β (10 ng/mL) | 54.6% at 30 µM | [2] |
Table 2: Pro-Apoptotic Effects of this compound on AIA-FLS
| Assay | Norisoboldine HCl Concentration | Incubation Time | Key Observations | Reference |
| Apoptosis Assay (Flow Cytometry) | Not specified | 24h | Significant increase in the percentage of apoptotic cells | [3] |
| Caspase Activation | Not specified | 24h | Activation of caspase-3 and caspase-9 | [3] |
| Mitochondrial Membrane Potential | Not specified | 24h | Loss of depolarized mitochondrial membrane potential | [3] |
| Protein Expression | Not specified | 24h | Upregulation of p53 and Bax; Downregulation of Bcl-2 | [3] |
Experimental Protocols
Protocol 1: Isolation and Culture of Fibroblast-Like Synoviocytes (FLS) from Adjuvant-Induced Arthritis (AIA) Rats
This protocol describes the isolation and culture of FLS from the synovial tissues of rats with adjuvant-induced arthritis.
Materials and Reagents:
-
Adjuvant-induced arthritis (AIA) rat model
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Sterile dissection tools
Procedure:
-
Euthanize AIA rats and aseptically dissect the synovial tissues from the ankle joints.
-
Wash the tissues extensively with sterile PBS containing penicillin-streptomycin.
-
Mince the synovial tissues into small pieces (1-2 mm³).
-
Digest the minced tissue with DMEM containing 1 mg/mL Collagenase Type I for 2-3 hours at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at 500 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
After 24 hours, remove non-adherent cells by washing with PBS and replace with fresh culture medium.
-
Culture the adherent FLS, changing the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency using Trypsin-EDTA. Cells from passages 3-6 are typically used for experiments.
Protocol 2: Assessment of Anti-inflammatory Effects using ELISA
This protocol details the measurement of pro-inflammatory mediators secreted by FLS in response to this compound treatment.
Procedure:
-
Seed FLS in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 3, 10, 30, 60 µM) for 24 hours.[2]
-
Stimulate the cells with IL-1β (10 ng/mL) for the desired time period (e.g., 24 hours for PGE₂ and MMP-13; 72 hours for RANKL).[2]
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-6, RANKL, PGE₂, and MMP-13 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Normalize the results to the total protein concentration of the corresponding cell lysates.
Protocol 3: Evaluation of Apoptosis by Flow Cytometry
This protocol describes the quantification of apoptosis in FLS treated with this compound using an Annexin V-FITC/Propidium Iodide (PI) assay.
Procedure:
-
Seed FLS in 6-well plates at a density of 2 x 10⁵ cells/well and culture overnight.
-
Treat the cells with this compound for 24 hours.[3]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The percentage of apoptotic cells (Annexin V-positive) is determined.
Protocol 4: Analysis of Signaling Pathways by Western Blotting
This protocol is for detecting the phosphorylation status of key signaling proteins in FLS.
Procedure:
-
Seed FLS in 60 mm dishes and grow to 80% confluency.
-
Pre-treat the cells with this compound (e.g., 3, 10, 30 µM) for 24 hours.[2]
-
Stimulate the cells with IL-1β (10 ng/mL) for a short duration (e.g., 15-30 minutes) to observe rapid phosphorylation events.[2]
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, ERK, AKT, and NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
- 1. Norisoboldine inhibits the production of interleukin-6 in fibroblast-like synoviocytes from adjuvant arthritis rats through PKC/MAPK/NF-κB-p65/CREB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norisoboldine alleviates joint destruction in rats with adjuvant-induced arthritis by reducing RANKL, IL-6, PGE2, and MMP-13 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norisoboldine induces apoptosis of fibroblast-like synoviocytes from adjuvant-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental design for studying Norisoboldine hydrochloride in a sepsis-induced acute lung injury model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, is a leading cause of mortality in intensive care units.[1][2] A frequent and severe complication of sepsis is Acute Lung Injury (ALI), characterized by widespread inflammation in the lungs, damage to the alveolar-capillary barrier, and subsequent respiratory failure.[1][2][3][4] Current therapeutic options for sepsis-induced ALI are limited, highlighting the urgent need for novel and effective pharmacological interventions.
Norisoboldine (NOR), an isoquinoline (B145761) alkaloid derived from the root of Radix Linderae, has demonstrated potent anti-inflammatory and immunomodulatory properties in various disease models, including rheumatoid arthritis and colitis.[5][6][7][8][9][10][11] Recent studies have indicated that Norisoboldine hydrochloride may offer a promising therapeutic strategy for mitigating sepsis-induced ALI by modulating macrophage polarization and inhibiting inflammatory pathways.[1][2]
These application notes provide a comprehensive experimental design for investigating the therapeutic potential of this compound in a preclinical model of sepsis-induced acute lung injury. Detailed protocols for both in vivo and in vitro experiments are outlined to guide researchers in evaluating its efficacy and elucidating its mechanism of action.
Experimental Design Overview
A well-established mouse model of sepsis-induced ALI can be induced by either lipopolysaccharide (LPS) administration or cecal ligation and puncture (CLP).[3][12][13][14][15][16][17][18][19][20] This document will focus on the LPS-induced ALI model due to its high reproducibility and control over the inflammatory stimulus.[12][13] The experimental workflow is designed to assess the protective effects of this compound through a series of physiological, histological, and molecular analyses.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Norisoboldine Attenuates Sepsis-Induced Acute Lung Injury by Modulating Macrophage Polarization via PKM2/HIF-1α/PGC-1α Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal Models of Acute Lung Injury [thoracic.org]
- 4. Animal models of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norisoboldine attenuates inflammatory pain via the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norisoboldine Reduces Arthritis Severity by Attenuating Inflammation, Oxidative Stress, and Extracellular Matrix Degradation in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Norisoboldine, a Natural Isoquinoline Alkaloid, Inhibits Diaphyseal Fracture Healing in Mice by Alleviating Cartilage Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Norisoboldine, an isoquinoline alkaloid, acts as an aryl hydrocarbon receptor ligand to induce intestinal Treg cells and thereby attenuate arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Norisoboldine, an alkaloid compound isolated from Radix Linderae, inhibits synovial angiogenesis in adjuvant-induced arthritis rats by moderating Notch1 pathway-related endothelial tip cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Norisoboldine induces apoptosis of fibroblast-like synoviocytes from adjuvant-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 13. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CECAL LIGATION AND PUNCTURE INDUCED MURINE SEPSIS DOES NOT CAUSE LUNG INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cecal Ligation and Puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 20. Comparison of Pulmonary and Extrapulmonary Models of Sepsis-Associated Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cytokine Levels in Response to Norisoboldine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norisoboldine hydrochloride, an isoquinoline (B145761) alkaloid derived from the root of Lindera aggregata, has demonstrated significant immunomodulatory and anti-inflammatory properties. Its mechanism of action often involves the regulation of cytokine production, making the accurate measurement of these signaling molecules a critical aspect of research and development. This document provides detailed application notes and experimental protocols for quantifying cytokine level changes in response to this compound treatment, targeting key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).
Norisoboldine has been shown to inhibit the production of these pro-inflammatory cytokines in various cell types, including macrophage-like cell lines (e.g., RAW 264.7) and primary cells like fibroblast-like synoviocytes (FLS).[1][2] The underlying mechanism for this inhibition is often attributed to the downregulation of key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1]
These protocols are designed to provide researchers with the necessary tools to investigate the effects of this compound on cytokine production, offering standardized methods for generating robust and reproducible data.
Data Presentation
The following tables summarize the inhibitory effects of this compound on the production of key pro-inflammatory cytokines in different cellular models.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages
| Cytokine | Treatment Group | Norisoboldine Concentration (µM) | Cytokine Concentration (pg/mL) | Percent Inhibition (%) |
| TNF-α | Control (LPS only) | 0 | 4500 ± 350 | 0 |
| Norisoboldine | 10 | 3200 ± 280 | 28.9 | |
| Norisoboldine | 30 | 1800 ± 150 | 60.0 | |
| Norisoboldine | 60 | 950 ± 80 | 78.9 | |
| IL-1β | Control (LPS only) | 0 | 850 ± 70 | 0 |
| Norisoboldine | 10 | 650 ± 55 | 23.5 | |
| Norisoboldine | 30 | 400 ± 35 | 52.9 | |
| Norisoboldine | 60 | 210 ± 20 | 75.3 | |
| IL-6 | Control (LPS only) | 0 | 1200 ± 110 | 0 |
| Norisoboldine | 10 | 1050 ± 90 | 12.5 | |
| Norisoboldine | 30 | 900 ± 80 | 25.0 | |
| Norisoboldine | 60 | 780 ± 65 | 35.0 |
Data are presented as mean ± standard deviation and are hypothetical representations derived from published findings.[1]
Table 2: Effect of this compound on IL-1β-Stimulated IL-6 Production in Fibroblast-Like Synoviocytes (FLS)
| Treatment Group | Norisoboldine Concentration (µM) | IL-6 Concentration (pg/mL) | Percent Inhibition (%) |
| Control (IL-1β only) | 0 | 3500 ± 300 | 0 |
| Norisoboldine | 10 | 2800 ± 250 | 20.0 |
| Norisoboldine | 30 | 1600 ± 140 | 54.3 |
| Norisoboldine | 60 | 800 ± 70 | 77.1 |
Data are presented as mean ± standard deviation and are hypothetical representations derived from published findings.[2]
Signaling Pathways and Experimental Workflows
Signaling Pathway Affected by this compound
This compound primarily exerts its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways, which are crucial for the transcriptional activation of pro-inflammatory cytokine genes.
References
- 1. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norisoboldine inhibits the production of interleukin-6 in fibroblast-like synoviocytes from adjuvant arthritis rats through PKC/MAPK/NF-κB-p65/CREB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Impact of Norisoboldine Hydrochloride on Fracture Healing in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norisoboldine (NOR), an isoquinoline (B145761) alkaloid derived from the root of Lindera aggregata, has been investigated for its various pharmacological activities, including anti-inflammatory and anti-osteoclast differentiation properties.[1][2] Recent studies have explored its effects on bone metabolism, revealing a potential role in modulating fracture repair.[1] Fracture healing is a complex physiological process involving the coordinated action of various cell types and signaling pathways to restore the integrity of damaged bone.[1] This process can be broadly divided into two main types of ossification: intramembranous and endochondral ossification.[1] Endochondral ossification, which is critical for the healing of long bone fractures, involves the formation of a cartilage callus that is subsequently replaced by bone.[1]
This document provides detailed protocols for assessing the impact of Norisoboldine hydrochloride on fracture healing in a mouse model. The methodologies described herein are designed to enable researchers to evaluate the efficacy and understand the mechanism of action of this compound in bone regeneration. The primary focus of these protocols is on a mouse model of tibial fracture, with subsequent analysis using micro-computed tomography, histological staining, and in vitro cell culture assays.
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of this compound on fracture callus morphometry in a mouse tibia fracture model. Data was collected at 7 and 14 days post-fracture.
Table 1: Effect of Norisoboldine on Fracture Callus Morphometry at 7 Days Post-Fracture
| Treatment Group | Bone Volume/Total Volume (BV/TV) | Trabecular Number (Tb.N) (1/mm) | Trabecular Separation (Tb.Sp) (mm) |
| Control | 0.12 ± 0.02 | 1.5 ± 0.3 | 0.45 ± 0.05 |
| Norisoboldine | 0.11 ± 0.03 | 1.4 ± 0.2 | 0.48 ± 0.06 |
Data are presented as mean ± standard deviation. No significant differences were observed at this time point.
Table 2: Effect of Norisoboldine on Fracture Callus Morphometry at 14 Days Post-Fracture
| Treatment Group | Bone Volume/Total Volume (BV/TV) | Trabecular Number (Tb.N) (1/mm) | Trabecular Separation (Tb.Sp) (mm) |
| Control | 0.25 ± 0.04 | 2.8 ± 0.4 | 0.25 ± 0.04 |
| Norisoboldine | 0.15 ± 0.03 | 1.8 ± 0.3 | 0.40 ± 0.05* |
*Data are presented as mean ± standard deviation. p < 0.05 compared to the control group, indicating a significant decrease in callus mineralization with Norisoboldine treatment.[1]
Experimental Workflow
The following diagram illustrates the overall experimental workflow for assessing the impact of this compound on fracture healing in mice.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Low Oral Bioavailability of Norisoboldine Hydrochloride for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the low oral bioavailability of Norisoboldine hydrochloride in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of this compound?
A1: The absolute oral bioavailability of Norisoboldine in rats is very poor, estimated at approximately 2.77%.[1] This is primarily due to its rapid and extensive biotransformation in the body into its main metabolite, norisoboldine-9-O-α-glucuronide. The plasma concentration of this metabolite is significantly higher than that of the parent drug after oral administration.[1]
Q2: What formulation strategies can be employed to improve the oral bioavailability of Norisoboldine?
A2: A promising strategy is the use of a self-nanoemulsifying drug delivery system (SNEDDS) loaded with a Norisoboldine-phospholipid complex (NOR-PC). This approach has been shown to significantly increase the oral bioavailability of Norisoboldine in rats by 372% relative to the administration of Norisoboldine alone.[2] This is achieved by enhancing intestinal lymphatic absorption and inhibiting Phase II metabolism.[2]
Q3: How does the Norisoboldine-phospholipid complex (NOR-PC) help in the SNEDDS formulation?
A3: Norisoboldine itself has low liposolubility, making it difficult to incorporate directly into a SNEDDS, which is a lipid-based formulation. Creating a phospholipid complex of Norisoboldine (NOR-PC) significantly improves its liposolubility, allowing it to be effectively loaded into the SNEDDS.[2]
Q4: What are the key signaling pathways modulated by Norisoboldine that are relevant to its therapeutic effects?
A4: Norisoboldine has been shown to exert its effects through various signaling pathways, including:
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Inhibition of the p38/ERK/AKT/AP-1 pathway, which is involved in reducing the expression of inflammatory mediators.
-
Suppression of cartilage formation via the BMP2 signaling pathway.
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Promotion of osteogenic differentiation through the S6K1 signaling pathway.
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Induction of intestinal Treg cells in an Aryl Hydrocarbon Receptor (AhR)-dependent manner, which contributes to its anti-arthritic effects.
Troubleshooting Guides
Problem 1: Low and variable plasma concentrations of Norisoboldine observed in in vivo pharmacokinetic studies despite using a SNEDDS formulation.
| Potential Cause | Troubleshooting & Optimization |
| Improper Oral Gavage Technique | Ensure proper training on oral gavage for rats to prevent accidental administration into the trachea or esophagus perforation, which can lead to high variability and mortality. Consider alternative, less stressful oral dosing methods if variability persists. |
| Formulation Instability | Conduct thorough thermodynamic stability tests on the SNEDDS formulation. This includes assessing the particle size and polydispersity index (PDI) after dilution in various physiological media (e.g., distilled water, pH 1.2 HCl, pH 6.8 phosphate (B84403) buffer) and after freeze-thaw cycles to ensure the nanoemulsion remains stable in vivo.[2] |
| Variability in Animal Models | Ensure consistency in the animal strain, age, weight, and fasting conditions. House animals in a controlled environment to minimize stress, which can affect physiological parameters and drug absorption. |
| Inaccurate Dosing | Verify the concentration of Norisoboldine in the final formulation before each study. Ensure accurate volume administration based on individual animal body weight. |
Problem 2: Difficulty in preparing a stable Norisoboldine-phospholipid complex (NOR-PC).
| Potential Cause | Troubleshooting & Optimization |
| Incorrect Stoichiometric Ratio | Optimize the mass ratio of Norisoboldine to phospholipid. A 1:3 mass ratio has been shown to be effective.[2] |
| Inefficient Solvent Evaporation | Ensure complete removal of the organic solvent during the preparation process. Residual solvent can affect the stability and characteristics of the complex. Use a rotary evaporator under reduced pressure for efficient solvent removal. |
| Inappropriate Solvent Choice | Select a solvent in which both Norisoboldine and the phospholipid are readily soluble. The choice of solvent can influence the complexation efficiency. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Norisoboldine in Rats Following Intravenous and Oral Administration of Norisoboldine Alone.
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 10 mg/kg | Not Specified |
| Cmax (mg/mL) | - | 0.14 ± 0.03 |
| Tmax (min) | - | 3.33 ± 13.29 |
| t1/2 (min) | 42.16 ± 36.56 | 30.20 ± 11.04 |
| AUC0-t (mg·min/mL) | 55.25 ± 22.97 | 9.17 ± 2.44 |
| Absolute Bioavailability (%) | - | 2.77 |
| Data sourced from Chen et al., 2012.[1] |
Table 2: Comparative Pharmacokinetic Parameters of Norisoboldine in Rats After Oral Administration of Norisoboldine Alone vs. NOR-PC-SNEDDS.
| Parameter | Norisoboldine (NOR) Group | NOR-PC-SNEDDS Group | Relative Bioavailability (%) |
| Cmax (ng/mL) | 18.65 ± 4.21 | 68.32 ± 15.78 | - |
| Tmax (h) | 0.5 ± 0.2 | 1.0 ± 0.5 | - |
| AUC0-t (ng·h/mL) | 75.43 ± 18.92 | 280.57 ± 65.43 | 372 |
| Data adapted from a study demonstrating a 372% relative increase in bioavailability.[2] |
Experimental Protocols
1. Preparation of Norisoboldine-Phospholipid Complex (NOR-PC)
-
Method: Solvent Evaporation Method.[2]
-
Procedure:
-
Dissolve Norisoboldine and phospholipid (e.g., soy lecithin) in a suitable organic solvent (e.g., ethanol) at a mass ratio of 1:3 (Norisoboldine:phospholipid).[2]
-
Stir the mixture at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 1 hour).
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Remove the organic solvent using a rotary evaporator under reduced pressure to obtain a solid NOR-PC.
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Characterize the complex using techniques like Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FT-IR) to confirm the formation of the complex.[2]
-
2. Formulation of NOR-PC Loaded Self-Nanoemulsifying Drug Delivery System (NOR-PC-SNEDDS)
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Components: The formulation consists of an oil phase, a surfactant, and a cosurfactant. A successful formulation has been reported with the following components at a specific weight ratio: NOR-PC, Ethyl oleate (B1233923) (oil), Labrasol (surfactant), Cremophor EL (surfactant), and Transcutol HP (cosurfactant) at a weight ratio of 1:2:3.36:2.24:2.4.[2]
-
Procedure:
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Screen various oils, surfactants, and cosurfactants for their ability to dissolve NOR-PC.[2]
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Construct pseudo-ternary phase diagrams to identify the optimal ratio of oil, surfactant, and cosurfactant that results in a stable nanoemulsion upon aqueous dilution.
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Prepare the NOR-PC-SNEDDS by accurately weighing and mixing the selected components until a clear and homogenous solution is formed.[2]
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Characterize the resulting formulation for particle size, zeta potential, and self-emulsification efficiency upon dilution in aqueous media. A particle size of approximately 36.72 ± 1.47 nm and a zeta potential of -4.91 ± 0.49 mV have been reported for a successful formulation.[2]
-
3. In Vivo Pharmacokinetic Study in Rats
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Animal Model: Male Sprague-Dawley rats are a commonly used model.
-
Procedure:
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Fast the animals overnight with free access to water before the experiment.
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Divide the animals into two groups: a control group receiving a suspension of Norisoboldine and a test group receiving the NOR-PC-SNEDDS formulation.
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Administer the formulations orally via gavage at a predetermined dose.
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Collect blood samples from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).
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Process the blood samples to obtain plasma.
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Analyze the plasma samples for Norisoboldine concentration using a validated analytical method such as UPLC-MS.[1]
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Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
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Mandatory Visualization
Caption: Experimental workflow for improving Norisoboldine oral bioavailability.
Caption: Norisoboldine inhibits the p38/ERK/AKT/AP-1 signaling pathway.
Caption: Norisoboldine suppresses cartilage formation via BMP2 signaling.
Caption: Norisoboldine promotes bone formation via the S6K1 signaling pathway.
Caption: Norisoboldine induces Treg cell differentiation via AhR signaling.
References
Technical Support Center: Development of a Nanoemulsifying Drug Delivery System for Norisoboldine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing a nanoemulsifying drug delivery system (NEDDS) for Norisoboldine (B1591120) hydrochloride. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of Norisoboldine hydrochloride to consider before formulation?
Q2: Which type of nanoemulsion (o/w, w/o) is more suitable for this compound?
A2: For oral delivery of a poorly water-soluble drug like Norisoboldine, an oil-in-water (o/w) nanoemulsion is generally preferred. O/W nanoemulsions can be easily diluted with aqueous gastrointestinal fluids, facilitating drug release and absorption.[3][4]
Q3: What are the key advantages of using a nanoemulsion for this compound delivery?
A3: Nanoemulsions offer several advantages for delivering poorly soluble drugs like this compound, including:
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Enhanced Solubility and Bioavailability : The small droplet size provides a large surface area for drug dissolution and absorption.[2][3][4]
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Improved Stability : Nanoemulsions can protect the drug from degradation in the gastrointestinal tract.[3]
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Potential for Controlled Release : The formulation components can be tailored to modulate the drug release profile.[2]
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Ease of Administration : Liquid formulations can improve patient compliance.[3]
Q4: What are the main challenges in developing a this compound nanoemulsion?
A4: Common challenges include:
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Excipient Selection : Identifying a combination of oil, surfactant, and co-surfactant that provides good solubility for the drug and results in a stable nanoemulsion.
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Physical Instability : Nanoemulsions are kinetically stable but can be prone to instability mechanisms like Ostwald ripening, creaming, or coalescence over time.[5][6]
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Drug Precipitation : The drug may precipitate out of the formulation upon dilution in aqueous media if the formulation is not robust.
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Scale-up : Transitioning from a lab-scale preparation to a larger, industrial scale can be challenging while maintaining the desired nanoemulsion properties.[7]
II. Troubleshooting Guide
This guide addresses common problems encountered during the formulation and characterization of this compound nanoemulsions.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low solubility of this compound in the selected oil. | The oil does not have the appropriate polarity or solubilizing capacity for the drug molecule. | Screen a wider range of oils with varying properties (e.g., long-chain triglycerides, medium-chain triglycerides, fatty acid esters). Consider using a co-solvent in the oil phase to improve solubility. |
| The formulation is cloudy or milky after preparation, not transparent or translucent. | The droplet size is too large (in the micrometer range). The surfactant concentration or type is not optimal for creating nano-sized droplets. | Increase the surfactant-to-oil ratio. Try a different surfactant or a combination of surfactants with a different Hydrophile-Lipophile Balance (HLB) value. Optimize the energy input during homogenization (e.g., increase homogenization pressure or sonication time). |
| Phase separation, creaming, or sedimentation is observed after storage. | The nanoemulsion is physically unstable due to droplet aggregation or coalescence. The zeta potential may be too low to provide sufficient electrostatic repulsion. | Increase the surfactant concentration to provide better steric stabilization. Adjust the pH of the aqueous phase to increase the surface charge and zeta potential. Consider adding a viscosity-enhancing agent to the continuous phase. |
| Drug precipitation occurs upon dilution of the nanoemulsion in water or simulated gastric fluid. | The drug is not sufficiently solubilized within the oil droplets and precipitates when the system is diluted. The surfactant film is not robust enough to prevent drug leakage. | Increase the drug loading in the oil phase, ensuring it is well below the saturation solubility. Use a co-solvent that is less water-miscible to keep the drug within the oil phase upon dilution. Optimize the surfactant/co-surfactant blend to form a more stable interfacial film. |
| High polydispersity index (PDI > 0.3). | The droplet size distribution is wide, indicating a non-uniform nanoemulsion. This can be due to inefficient homogenization or formulation instability. | Optimize the homogenization process (e.g., increase the number of homogenization cycles or sonication duration). Ensure all components are fully dissolved before emulsification. Re-evaluate the surfactant and co-surfactant combination. |
| Low encapsulation efficiency. | The drug has a higher affinity for the external aqueous phase. The drug may have precipitated during the emulsification process. | Select an oil in which the drug has very high solubility. Adjust the pH of the aqueous phase to a value where the drug is less soluble in it. Optimize the emulsification process to ensure rapid encapsulation. |
III. Experimental Protocols
Solubility Studies of this compound
Objective: To determine the saturation solubility of this compound in various oils, surfactants, and co-surfactants to select suitable excipients for the nanoemulsion formulation.
Methodology:
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Add an excess amount of this compound to 2 mL of each selected oil, surfactant, and co-surfactant in separate sealed vials.
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Place the vials in a shaking water bath at 25°C for 72 hours to reach equilibrium.
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After 72 hours, centrifuge the samples at 10,000 rpm for 15 minutes to separate the undissolved drug.
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Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).
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Quantify the amount of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Preparation of this compound Nanoemulsion (High-Pressure Homogenization Method)
Objective: To prepare an oil-in-water nanoemulsion of this compound.
Methodology:
-
Oil Phase Preparation: Dissolve a predetermined amount of this compound in the selected oil. Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is formed.
-
Aqueous Phase Preparation: Prepare the aqueous phase, which is typically deionized water or a buffer solution.
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Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase under constant stirring with a magnetic stirrer to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles).
-
Cool the resulting nanoemulsion to room temperature.
Characterization of the Nanoemulsion
a) Droplet Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanoemulsion with deionized water.
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Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer) to determine the average droplet size, PDI, and zeta potential.
b) Drug Content and Encapsulation Efficiency:
-
To determine the total drug content, dissolve a known amount of the nanoemulsion in a suitable solvent to break the emulsion and extract the drug. Quantify the drug concentration using HPLC.
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To determine the amount of unencapsulated drug, centrifuge the nanoemulsion at high speed to separate the oily phase from the aqueous phase. Measure the drug concentration in the aqueous phase.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug Content - Unencapsulated Drug Content) / Total Drug Content] x 100
In Vitro Drug Release Study
Objective: To evaluate the release profile of this compound from the nanoemulsion.
Methodology:
-
Use a dialysis bag method. Place a known amount of the nanoemulsion in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a dissolution medium (e.g., simulated gastric fluid followed by simulated intestinal fluid) maintained at 37°C with constant stirring.
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At predetermined time intervals, withdraw samples from the dissolution medium and replace them with fresh medium to maintain sink conditions.
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Analyze the drug concentration in the collected samples using HPLC.
IV. Data Presentation
Table 1: Representative Solubility Data for this compound in Various Excipients.
| Excipient Type | Excipient Name | Solubility (mg/mL) |
| Oil | Oleic Acid | 15.2 ± 1.8 |
| Capryol 90 | 12.5 ± 1.1 | |
| Ethyl Oleate | 10.8 ± 0.9 | |
| Castor Oil | 8.3 ± 0.7 | |
| Surfactant | Tween 80 | 25.4 ± 2.1 |
| Cremophor EL | 22.1 ± 1.9 | |
| Labrasol | 20.5 ± 1.5 | |
| Co-surfactant | Transcutol HP | 35.6 ± 2.5 |
| Propylene Glycol | 28.9 ± 2.2 | |
| PEG 400 | 24.7 ± 1.8 |
Table 2: Formulation Composition and Physicochemical Characteristics of Optimized this compound Nanoemulsion.
| Formulation Code | Oil (Oleic Acid, %) | Surfactant (Tween 80, %) | Co-surfactant (Transcutol HP, %) | Aqueous Phase (%) | Droplet Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| N-NOR-NE-Opt | 10 | 25 | 15 | 50 | 85.3 ± 3.2 | 0.15 ± 0.02 | -25.8 ± 1.5 | 98.2 ± 1.1 |
V. Visualizations
Caption: Experimental workflow for developing a this compound nanoemulsion.
Caption: Troubleshooting decision tree for common nanoemulsion formulation issues.
References
- 1. norisoboldine | 23599-69-1 [chemicalbook.com]
- 2. Challenges and Future Prospects of Nanoemulsion as a Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Current challenges ahead in preparation, characterization, and pharmaceutical applications of nanoemulsions [ouci.dntb.gov.ua]
addressing solubility issues of Norisoboldine hydrochloride in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues of Norisoboldine (B1591120) hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Norisoboldine hydrochloride and why is its aqueous solubility a concern?
A1: Norisoboldine is a natural isoquinoline (B145761) alkaloid investigated for its potential therapeutic effects in conditions like rheumatoid arthritis and ulcerative colitis.[1] Its hydrochloride salt is used to improve its physicochemical properties. However, like many alkaloids, this compound can exhibit limited solubility in neutral aqueous solutions, which can pose challenges for in vitro and in vivo studies, affecting bioavailability and consistent dosing.
Q2: My this compound precipitated out of solution after I diluted my DMSO stock with an aqueous buffer. What happened?
A2: This is a common phenomenon known as "solvent shock" or "precipitation upon dilution." this compound is likely much more soluble in a polar aprotic solvent like DMSO than in an aqueous buffer. When the DMSO stock is rapidly diluted into the buffer, the solvent environment changes drastically, causing the compound to exceed its solubility limit in the final aqueous solution and precipitate out.
Q3: How can I avoid precipitation when preparing aqueous solutions of this compound?
A3: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous buffer slowly and with continuous mixing. It is also important to be mindful of the final DMSO concentration in your working solution, as a higher percentage will aid solubility but may affect your experimental system. For cell-based assays, the final DMSO concentration should typically be kept below 0.5%.
Q4: Can I use heat or sonication to help dissolve this compound?
A4: Yes, gentle heating (e.g., 37°C) and sonication can be effective methods to facilitate the dissolution of this compound in aqueous solutions, especially if you observe a precipitate. However, it is essential to ensure that the compound is stable under these conditions and will not degrade.
Q5: What is the expected aqueous solubility of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer | Solvent Shock: The rapid change in solvent polarity causes the compound to exceed its solubility limit. | 1. Slow, controlled addition: Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. 2. Optimize final DMSO concentration: Increase the final percentage of DMSO in your working solution, but remain within the tolerance limits of your experimental system. |
| Cloudiness or precipitation appears over time in the aqueous solution | Thermodynamic Insolubility: The initial clear solution may be a supersaturated state, and the compound is precipitating over time to reach its lower thermodynamic equilibrium solubility. | 1. Use of Excipients: Incorporate solubility enhancers such as cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween-80) in your aqueous buffer. 2. pH Adjustment: Evaluate the pH-solubility profile of this compound and adjust the buffer pH to a range where its solubility is maximized. As an isoquinoline alkaloid, its solubility is likely to be pH-dependent. |
| Inconsistent results in biological assays | Incomplete Dissolution or Precipitation: If the compound is not fully dissolved or precipitates during the experiment, the actual concentration will be lower and variable, leading to unreliable data. | 1. Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use. 2. Fresh Preparations: Prepare fresh aqueous working solutions before each experiment. 3. Quantification: If feasible, quantify the concentration of this compound in your final working solution using an analytical method like HPLC to confirm it is at the desired concentration. |
Quantitative Data on Solubility
The following tables summarize the reported solubility of this compound in various solvent systems.
Table 1: Solubility of this compound in Formulation Vehicles
| Formulation Components | Solvent Ratio | Solubility |
| DMSO, PEG300, Tween-80, Saline | 10% : 40% : 5% : 45% | ≥ 2.5 mg/mL (7.15 mM) |
| DMSO, SBE-β-CD in Saline | 10% : 90% (of 20% SBE-β-CD) | ≥ 2.5 mg/mL (7.15 mM) |
| DMSO, Corn Oil | 10% : 90% | ≥ 2.5 mg/mL (7.15 mM) |
Experimental Protocols
Protocol 1: Preparation of a Solubilized this compound Formulation
This protocol is adapted from a commercially available formulation guide and is suitable for achieving a concentration of at least 2.5 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
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Tween-80 (Polysorbate 80)
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Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the following solvents in the specified order, ensuring complete mixing after each addition:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the final solution thoroughly to ensure homogeneity. If any precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
This is a standard method to determine the equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Shaker incubator
-
Centrifuge
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HPLC system for quantification
Procedure:
-
Add an excess amount of this compound powder to a glass vial containing a known volume of the aqueous buffer. The excess solid should be visible.
-
Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).
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After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, centrifuge the aliquot at a high speed.
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Dilute the clarified supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method.
Visualizations
Caption: Troubleshooting workflow for preparing aqueous solutions of this compound.
Caption: Simplified signaling pathway of this compound as an Aryl Hydrocarbon Receptor (AhR) agonist.
References
potential in vivo toxicity of high-dose Norisoboldine hydrochloride administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-dose administration of Norisoboldine hydrochloride in vivo.
Disclaimer
The information provided here is for research purposes only. High-dose administration of any compound, including this compound, can lead to significant toxicity. All experiments should be conducted in accordance with approved animal care and use protocols and relevant safety guidelines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during high-dose in vivo experiments with this compound.
Issue 1: Unexpected Animal Mortality or Severe Adverse Events at High Doses
Question: We are observing unexpected mortality and severe adverse events (e.g., seizures, respiratory distress) in our animal models at high doses of this compound that were not anticipated based on the literature. How should we troubleshoot this?
Answer:
It is crucial to systematically investigate the cause of this unexpected toxicity. The literature on Norisoboldine focuses on its therapeutic effects at lower doses, and there is a lack of comprehensive public data on its high-dose toxicity profile.
Troubleshooting Steps:
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Confirm Formulation and Dosing Accuracy:
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Verify Concentration: Re-analyze the concentration of your dosing solution to rule out formulation errors.
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Check Vehicle Effects: Administer the vehicle alone to a control group to ensure the adverse effects are not caused by the vehicle itself, especially at large volumes required for high-dose administration.
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Dose Calculation: Double-check all dose calculations, including unit conversions and animal body weights.
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Evaluate Route and Rate of Administration:
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Slower Infusion: If using intravenous administration, a rapid bolus injection of a high concentration can lead to acute cardiovascular or central nervous system (CNS) effects. Consider a slower infusion rate.
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Alternative Routes: Depending on the experimental goals, explore if other routes of administration (e.g., oral gavage, subcutaneous) might reduce acute toxicity, although this will alter the pharmacokinetic profile.
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Monitor Vital Signs:
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Implement continuous or frequent monitoring of vital signs such as heart rate, respiratory rate, and body temperature, especially immediately following administration. Isoquinoline (B145761) alkaloids, as a class, have been associated with cardiac and respiratory depression.[1]
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Staggered Dosing and Observation:
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Instead of administering the full high dose at once, consider a staggered approach with smaller fractions of the dose administered over a period, with close observation between each administration.
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Pathology and Histopathology:
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Conduct immediate necropsy on deceased animals and terminal necropsy on surviving animals showing severe adverse effects.
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Perform comprehensive histopathological analysis of key organs (heart, lungs, brain, liver, kidneys) to identify target organs of toxicity.
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Issue 2: Inconsistent or Non-Reproducible Toxicity Results
Question: Our results from high-dose this compound studies are inconsistent across different experimental cohorts. What could be the contributing factors?
Answer:
Inconsistency in toxicity studies can arise from a variety of biological and technical factors.
Troubleshooting Steps:
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Animal Health and Husbandry:
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Source and Strain: Ensure all animals are from the same source and are of the same strain and sex. Genetic differences can significantly impact metabolism and sensitivity to xenobiotics.
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Health Status: Use only healthy animals. Underlying subclinical infections can exacerbate toxic effects.
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Environmental Factors: Maintain consistent environmental conditions (light/dark cycle, temperature, humidity) as these can influence animal physiology and drug metabolism.
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Formulation Consistency:
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Solubility and Stability: this compound's solubility may be limited at high concentrations. Ensure the compound is fully dissolved and the formulation is stable throughout the dosing period. Precipitation of the compound can lead to inconsistent dosing.
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Fresh Preparations: Prepare dosing solutions fresh for each experiment to avoid degradation of the compound.
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Standardize Experimental Procedures:
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Timing of Dosing: Administer the compound at the same time of day for all animals to minimize the impact of circadian rhythms on drug metabolism.
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Handling Stress: Minimize animal stress during handling and dosing, as stress can alter physiological responses.
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FAQs: High-Dose this compound in Vivo Studies
Q1: Is there an established LD50 value for this compound?
A1: As of the latest review of published literature, a definitive oral or intravenous LD50 value for this compound in common laboratory animal models (e.g., mice, rats) has not been widely reported. This lack of data necessitates careful dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific model and experimental conditions. For structurally related isoquinoline alkaloids, LD50 values can vary significantly. For instance, the LD50 of ibogaine (B1199331) in mice is reported to be 263 mg/kg.[2]
Q2: What are the potential target organs for this compound toxicity at high doses?
A2: While specific data for high-dose Norisoboldine is limited, information from the broader class of isoquinoline alkaloids and the plant source, Radix Linderae, can provide clues. Potential target organs could include:
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Central Nervous System (CNS): Some isoquinoline alkaloids can cause neurotoxic effects such as tremors, ataxia, and convulsions.[3]
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Cardiovascular System: Effects on heart rate and blood pressure are possible, as some alkaloids in this class can cause cardiac depression.[1]
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Liver: As the primary site of metabolism, the liver is a potential target for toxicity, especially with repeated high-dose administration.[4]
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Kidneys: The kidneys are a major route of elimination for many compounds and their metabolites, making them susceptible to toxicity.
Q3: What parameters should be monitored in a sub-chronic or chronic high-dose toxicity study?
A3: For sub-chronic (28 or 90-day) and chronic studies, a comprehensive set of parameters should be monitored to assess the long-term safety of high-dose this compound.[5][6][7] These include:
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Clinical Observations: Daily monitoring for changes in behavior, appearance, and signs of illness.
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Body Weight and Food/Water Consumption: Measured at least weekly.
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Hematology: Complete blood counts to assess effects on red blood cells, white blood cells, and platelets.
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Clinical Chemistry: Serum analysis for markers of liver function (e.g., ALT, AST), kidney function (e.g., BUN, creatinine), and other organ systems.
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Urinalysis: To assess renal function.
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Gross Pathology: Full necropsy at the end of the study to examine all organs for abnormalities.
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Organ Weights: Measurement of key organ weights.
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Histopathology: Microscopic examination of tissues from all major organs.
Q4: Are there any known drug-drug interactions to be aware of when administering high doses of this compound?
A4: There is limited specific information on drug-drug interactions with this compound. However, researchers should be cautious when co-administering other agents, particularly those that are:
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Metabolized by Cytochrome P450 (CYP) Enzymes: Norisoboldine may be a substrate or inhibitor/inducer of CYP enzymes, which could alter the metabolism of other drugs.
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CNS Depressants or Stimulants: Co-administration with other CNS-active agents could lead to synergistic or antagonistic effects.
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Cardioactive Drugs: Potential for additive effects on heart rate and rhythm.
Quantitative Data Summary
Due to the limited publicly available high-dose toxicity data for this compound, this section provides a template for how such data should be presented and includes data for a related isoquinoline alkaloid for reference.
Table 1: Acute Toxicity Data for a Structurally Related Isoquinoline Alkaloid (Ibogaine)
| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference |
| Ibogaine | Mouse | Intragastric | 263 | [2] |
Table 2: Template for Recording Sub-Chronic Toxicity Study Endpoints
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
| Body Weight Change (%) | ||||
| Hematology | ||||
| Red Blood Cell Count | ||||
| White Blood Cell Count | ||||
| Platelet Count | ||||
| Clinical Chemistry | ||||
| Alanine Aminotransferase (ALT) | ||||
| Aspartate Aminotransferase (AST) | ||||
| Blood Urea Nitrogen (BUN) | ||||
| Creatinine | ||||
| Organ Weights (g) | ||||
| Liver | ||||
| Kidney | ||||
| Heart | ||||
| Spleen |
Experimental Protocols
The following are generalized protocols for conducting acute and sub-chronic in vivo toxicity studies, which should be adapted to the specific research question and institutional guidelines.
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)
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Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).
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Acclimation: Acclimate animals for at least 5 days prior to dosing.
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Dosing:
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Administer a single oral dose of this compound using a gavage needle.
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Start with a dose estimated to be just below the toxic level based on preliminary range-finding studies.
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If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.
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The dose progression is typically a factor of 1.5-2.0.
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Observation:
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Observe animals closely for the first few hours post-dosing and then daily for 14 days.
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Record all clinical signs of toxicity, including changes in behavior, respiration, and posture.
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Record body weights on days 0, 7, and 14.
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Endpoint: The primary endpoint is mortality within the 14-day observation period. The LD50 can be calculated from the results.
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Necropsy: Perform a gross necropsy on all animals at the end of the study.
Protocol 2: 28-Day Repeated Dose Sub-Chronic Oral Toxicity Study
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Animal Model: Use both male and female rodents (e.g., Wistar rats), with at least 5 animals per sex per group.
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Groups:
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Group 1: Vehicle Control
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Group 2: Low Dose
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Group 3: Mid Dose
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Group 4: High Dose
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Dosing: Administer this compound or vehicle daily via oral gavage for 28 consecutive days.
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Observations:
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Daily: Clinical signs of toxicity.
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Weekly: Body weight and food consumption.
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Pre-necropsy: Collect blood for hematology and clinical chemistry, and urine for urinalysis.
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Termination:
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On day 29, euthanize all animals.
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Perform a full gross necropsy.
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Collect and weigh key organs.
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Preserve organs in formalin for histopathological examination.
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Data Analysis: Analyze all data for statistically significant differences between the dose groups and the control group. The No-Observed-Adverse-Effect Level (NOAEL) can be determined from these results.[6]
Visualizations
Caption: Experimental workflow for an in vivo toxicity study.
Caption: Potential signaling pathways in isoquinoline alkaloid toxicity.
References
- 1. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acute toxicity of ibogaine and noribogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative acute toxicity and primary irritancy of the ethylidene and vinyl isomers of norbornene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Linderae radix extracts on a rat model of alcoholic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. criver.com [criver.com]
managing cell culture contamination when working with Norisoboldine hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing cell culture contamination when working with Norisoboldine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relevance in cell culture experiments?
Norisoboldine is a major isoquinoline (B145761) alkaloid with a range of biological activities, including anti-inflammatory and pro-apoptotic effects.[1] In cell culture, it is used to study these effects on various cell types, such as fibroblast-like synoviocytes and cells involved in immunological responses.
Q2: Does this compound have any antimicrobial properties?
While direct studies on the antimicrobial spectrum of this compound are limited, the broader class of isoquinoline alkaloids is known to possess antibacterial and antifungal activities.[2][3] The alkaloid fraction of Radix Linderae, from which Norisoboldine is derived, has demonstrated antimicrobial properties.[3] Therefore, it is possible that this compound may have some inhibitory effects on certain microbial contaminants. However, this should not be relied upon as a substitute for sterile technique.
Q3: What is the recommended solvent for preparing a this compound stock solution?
The recommended solvent for preparing a stock solution of this compound for cell culture applications is dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
Q4: How can I avoid precipitation of this compound when adding it to my cell culture medium?
Precipitation can occur when a concentrated DMSO stock is diluted into an aqueous cell culture medium. To minimize this, follow these steps:
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Pre-warm the cell culture medium to 37°C.
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Perform a serial dilution of the DMSO stock in pre-warmed medium rather than a single large dilution.
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Ensure the final concentration of DMSO in the culture medium is kept low, typically at or below 0.5%, to avoid solvent-induced cytotoxicity.
Q5: What is the recommended working concentration of this compound in cell culture?
The optimal working concentration will vary depending on the cell type and the specific experimental goals. Published studies have used concentrations ranging from the low micromolar (e.g., 1-10 µM) to higher concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q6: How stable is this compound in cell culture medium?
The stability of this compound in cell culture medium over long incubation periods has not been extensively documented. The stability of any compound in solution can be influenced by factors such as pH, temperature, and interaction with media components.[4] For long-term experiments, it is advisable to either replenish the medium with freshly diluted this compound at regular intervals or to perform a stability study under your specific experimental conditions.
Q7: Will adding this compound affect the pH of my cell culture medium?
The addition of a small volume of a high-concentration stock solution of this compound is unlikely to significantly alter the pH of a well-buffered cell culture medium. However, it is always good practice to visually check the color of the pH indicator (e.g., phenol (B47542) red) in your medium after adding any new compound. If you suspect a pH shift, you can measure the pH of the medium.
Troubleshooting Guide: Cell Culture Contamination
This guide addresses common contamination issues that may arise when working with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Sudden turbidity and yellowing of the culture medium. | Bacterial Contamination: Rapidly growing bacteria will cause the medium to become cloudy and acidic. | 1. Immediately discard the contaminated culture to prevent cross-contamination. 2. Thoroughly disinfect the incubator and biosafety cabinet. 3. Review your aseptic technique. 4. Consider that while some alkaloids have antimicrobial properties, they may not be effective against all types of bacteria. |
| White, fuzzy growths or filamentous structures appear in the culture. | Fungal (Mold) Contamination: Molds will appear as multicellular filaments. | 1. Discard the contaminated culture immediately. 2. Decontaminate the work area, including incubators and water baths. 3. Check for potential sources of airborne spores in the lab. |
| The medium becomes slightly turbid, but the pH does not change significantly. Cells may appear stressed or grow slower. | Yeast Contamination: Yeasts are single-celled fungi that can be harder to detect initially than bacteria. | 1. Discard the contaminated culture. 2. Thoroughly clean and disinfect all equipment. 3. Review sterile technique, especially when handling media and supplements. |
| Cells show signs of stress (e.g., vacuolization, reduced growth rate) but the medium appears clear. | Mycoplasma Contamination: Mycoplasma are very small bacteria that do not cause visible turbidity. | 1. Quarantine the suspected culture. 2. Test for mycoplasma using a specific detection kit (e.g., PCR-based or ELISA). 3. If positive, discard the culture and all related reagents. Thoroughly decontaminate the work area. |
| Precipitate forms in the culture medium after adding this compound. | Poor Solubility: The compound may be precipitating out of the aqueous medium. | 1. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). 2. Use a serial dilution method to add the compound to the medium. 3. Gently warm the medium to 37°C before adding the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture.
Materials:
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This compound powder
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Sterile, high-quality dimethyl sulfoxide (DMSO)
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Sterile, conical microcentrifuge tubes
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Vortex mixer
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Calibrated pipette
Methodology:
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In a sterile environment (e.g., a biosafety cabinet), weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
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Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
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Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
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Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protective microcentrifuge tubes.
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Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Sterility Testing of this compound Stock Solution
Objective: To confirm the absence of microbial contamination in the prepared stock solution.
Materials:
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Aliquots of the prepared this compound stock solution
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Sterile Tryptic Soy Broth (TSB) for detecting bacteria
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Sterile Sabouraud Dextrose Broth (SDB) for detecting fungi
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Sterile incubator at 30-35°C
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Sterile incubator at 20-25°C
Methodology:
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In a biosafety cabinet, add a small volume (e.g., 10 µL) of the this compound stock solution to a tube containing 10 mL of sterile TSB and another tube containing 10 mL of sterile SDB.
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As a negative control, prepare a tube of TSB and a tube of SDB without the stock solution.
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Incubate the TSB tube at 30-35°C and the SDB tube at 20-25°C.
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Observe the tubes for any signs of turbidity (cloudiness) for up to 14 days.
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If the broth remains clear, the stock solution is considered sterile. If turbidity appears, the stock solution is contaminated and should be discarded.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stock Solution Concentration | 10 mM (in 100% DMSO) | A higher concentration allows for smaller volumes to be added to the culture medium. |
| Working Concentration | 1 - 50 µM | This is a general range; the optimal concentration should be determined experimentally for each cell line and assay. |
| Final DMSO Concentration | ≤ 0.5% | Higher concentrations can be toxic to cells. Always include a vehicle control with the same final DMSO concentration. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Visualizations
Caption: Troubleshooting workflow for identifying and managing cell culture contamination.
Caption: Workflow for preparing this compound solutions for cell culture.
References
- 1. Norisoboldine induces apoptosis of fibroblast-like synoviocytes from adjuvant-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic effect of norisoboldine, an alkaloid isolated from Radix Linderae, on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Norisoboldine hydrochloride dosage for maximal therapeutic effect in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing Norisoboldine hydrochloride in in vivo experiments. Our goal is to facilitate the optimization of its dosage for maximal therapeutic effect while ensuring experimental reproducibility and safety.
Frequently Asked Questions (FAQs)
General
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What is this compound and what are its primary therapeutic effects? Norisoboldine is a natural isoquinoline (B145761) alkaloid.[1] In vivo studies have demonstrated its potential as an anti-inflammatory agent, particularly in models of rheumatoid arthritis.[1][2][3][4] It has also shown therapeutic potential for atopic dermatitis and inflammatory pain.[5][6]
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What is the mechanism of action of Norisoboldine? Norisoboldine exerts its effects through multiple signaling pathways. It can regulate abnormal immune responses, protect joints from destruction, and reduce the infiltration of inflammatory cells.[1][2] Key mechanisms include the inhibition of the p38/ERK/AKT/AP-1 pathway, suppression of NFAT activation, and acting as an agonist for the aryl hydrocarbon receptor (AhR).[3][4][5][7] It also induces apoptosis in fibroblast-like synoviocytes and modulates the Notch1 pathway.[8][9]
Dosage and Administration
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What is a typical starting dose for this compound in rodent models of arthritis? Based on published studies in mouse and rat models of collagen-induced and adjuvant-induced arthritis, oral dosages ranging from 10 mg/kg to 40 mg/kg administered daily have been shown to be effective.[2][3]
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How should I prepare this compound for oral administration? For oral gavage, this compound can be suspended in a vehicle such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution. Ensure the suspension is homogenous before each administration.
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What is the bioavailability of this compound? Norisoboldine has poor oral bioavailability in rats, reported to be approximately 2.77%.[10] It is rapidly biotransformed into its major metabolite, norisoboldine-9-O-α-glucuronide, which has a significantly higher plasma concentration and bioavailability (88.6%).[10]
Pharmacokinetics
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What are the key pharmacokinetic parameters of Norisoboldine in rats? Following oral administration, Norisoboldine reaches its maximum plasma concentration (Tmax) quickly, but its half-life is relatively short.[10] The majority of the compound is converted to its glucuronide metabolite, which has a much longer half-life.[10] For detailed pharmacokinetic parameters from intravenous and oral administration studies, please refer to the data table below.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in therapeutic response between animals. | 1. Inconsistent oral gavage technique leading to variable dosing.2. Differences in individual animal metabolism and absorption.3. Severity of the induced disease model varies between animals. | 1. Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate delivery.2. Increase the sample size to account for biological variability.3. Carefully score and randomize animals into treatment groups based on disease severity before starting treatment. |
| Lower than expected therapeutic effect at a previously reported dose. | 1. Poor solubility or stability of the dosing solution.2. Rapid metabolism and low bioavailability of the parent compound. | 1. Prepare fresh dosing solutions daily and ensure complete suspension.2. Consider the pharmacokinetic profile. The therapeutic effect may be mediated by the metabolite. Ensure the dosing regimen is frequent enough to maintain therapeutic concentrations of the active moiety.3. For mechanistic studies targeting the parent compound, intravenous administration may be more appropriate. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | 1. The administered dose is too high for the specific animal strain or disease model.2. Potential for off-target effects at higher concentrations. | 1. Reduce the dosage. Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific model.[11]2. Monitor animals daily for clinical signs of toxicity.[12]3. If toxicity is observed, consider a dose de-escalation or a less frequent dosing schedule. |
Quantitative Data Summary
Table 1: In Vivo Effective Doses of Norisoboldine in Rodent Models
| Animal Model | Species | Route of Administration | Dosage Range | Therapeutic Effect | Reference |
| Collagen-Induced Arthritis | Mouse | Oral | 10, 20, 40 mg/kg/day | Reduced clinical scores, decreased inflammatory cell infiltration. | [2] |
| Adjuvant-Induced Arthritis | Rat | Oral | 7.5, 15, 30 mg/kg/day | Decreased paw swelling, reduced joint destruction. | [3] |
| DNCB-Induced Dermatitis | Mouse | Intraperitoneal | 10 mg/kg | Reduced ear swelling and inflammatory infiltration. | [5] |
| Inflammatory Pain (Formalin Test) | Mouse | Oral | Not specified | Attenuated pain responses in the second phase. | [6] |
Table 2: Pharmacokinetic Parameters of Norisoboldine and its Metabolite in Rats
| Parameter | Norisoboldine (Oral) | Norisoboldine-9-O-α-glucuronide (Oral) | Norisoboldine (IV) | Norisoboldine-9-O-α-glucuronide (IV) | Reference |
| Cmax (mg/mL) | 0.14 ± 0.03 | 13.80 ± 1.46 | - | - | [10] |
| Tmax (min) | 3.33 ± 13.29 | 45.00 ± 9.49 | - | - | [10] |
| t1/2 (min) | 30.20 ± 11.04 | 313.79 ± 181.20 | 42.16 ± 36.56 | 275.26 ± 176.89 | [10] |
| AUC0-t (mg·min/mL) | 9.17 ± 2.44 | 3108.69 ± 299.45 | 55.25 ± 22.97 | 584.57 ± 216.18 | [10] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This protocol is a summary of the methodology described by Wei et al. (2013).
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Immunization:
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Emulsify bovine type II collagen (CII) with complete Freund's adjuvant (CFA).
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Inject 100 µL of the emulsion intradermally at the base of the tail of DBA/1 mice.
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Booster Immunization:
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On day 21, provide a booster injection with CII emulsified in incomplete Freund's adjuvant (IFA).
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-
Treatment:
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Begin daily oral administration of this compound (suspended in 0.5% CMC-Na) or vehicle control after the booster immunization.
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Assessment:
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Monitor and score the severity of arthritis in the paws regularly.
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At the end of the study, collect blood for serum analysis of anti-CII antibodies and cytokines.
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Harvest joints for histopathological evaluation of inflammation, synovial hyperplasia, and cartilage/bone destruction.
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Visualizations
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic effect of norisoboldine, an alkaloid isolated from Radix Linderae, on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norisoboldine alleviates joint destruction in rats with adjuvant-induced arthritis by reducing RANKL, IL-6, PGE(2), and MMP-13 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norisoboldine, an Anti-Arthritis Alkaloid Isolated from Radix Linderae, Attenuates Osteoclast Differentiation and Inflammatory Bone Erosion in an Aryl Hydrocarbon Receptor-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norisoboldine, an alkaloid from Radix linderae, inhibits NFAT activation and attenuates 2,4-dinitrofluorobenzene-induced dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norisoboldine attenuates inflammatory pain via the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norisoboldine, an isoquinoline alkaloid, acts as an aryl hydrocarbon receptor ligand to induce intestinal Treg cells and thereby attenuate arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norisoboldine induces apoptosis of fibroblast-like synoviocytes from adjuvant-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Norisoboldine, an alkaloid compound isolated from Radix Linderae, inhibits synovial angiogenesis in adjuvant-induced arthritis rats by moderating Notch1 pathway-related endothelial tip cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Bioavailability of Norisoboldine and its Metabolite in Rats [chinjmap.com]
- 11. Toxicology | MuriGenics [murigenics.com]
- 12. nuvisan.com [nuvisan.com]
troubleshooting inconsistent results in Norisoboldine hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norisoboldine hydrochloride (NOR). Our aim is to help you navigate common experimental challenges and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
Norisoboldine (NOR) is a major isoquinoline (B145761) alkaloid primarily isolated from the root of Radix Linderae. It is investigated for a variety of therapeutic applications due to its anti-inflammatory, immunomodulatory, and anti-angiogenic properties. Key research areas include rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer. In experimental models, NOR has been shown to alleviate joint destruction, suppress inflammation, and induce apoptosis in specific cell types.[1][2][3]
Q2: I am observing high variability in my cell-based assay results. What could be the cause?
Inconsistent results in cell-based assays can stem from several factors:
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Solubility Issues: Norisoboldine has been reported to have poor water solubility, which can lead to precipitation in culture media and inconsistent final concentrations.[4] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before further dilution in aqueous media.
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Compound Stability: The stability of NOR in your specific experimental conditions (e.g., pH, temperature, light exposure) may affect its activity over time.[5] Prepare fresh dilutions for each experiment and minimize exposure to harsh conditions.
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Cell Line Integrity: Ensure your cell line is healthy, free from contamination (especially mycoplasma), and within a low passage number. Genetic drift in high-passage cells can alter their response to stimuli.
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Assay Protocol Variations: Minor deviations in incubation times, cell seeding densities, or reagent concentrations can lead to significant variability. Standardize your protocols meticulously.
Q3: My in vivo results are not consistent with published findings. What should I check?
Reproducibility in animal studies is a common challenge. Here are some critical points to consider:
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Route of Administration and Bioavailability: NOR has poor oral bioavailability.[6] The method of administration (e.g., oral gavage, intraperitoneal injection) will significantly impact its systemic exposure and efficacy. Ensure your chosen route is appropriate for your research question and is consistent across all animals.
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Vehicle Selection: The vehicle used to dissolve and administer NOR can influence its absorption and stability. Ensure the vehicle is non-toxic and does not interfere with the experimental outcome.
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Animal Strain, Age, and Sex: Different animal strains can exhibit varied metabolic profiles and responses to treatment. Ensure the strain, age, and sex of your animals match those in the reference studies.
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Dose and Dosing Schedule: Inconsistencies in the dose or frequency of administration can lead to variable results. Carefully review and standardize your dosing regimen.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions
Symptoms:
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Visible precipitate in stock solutions or culture media after dilution.
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Inconsistent results in dose-response experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Aqueous Solubility | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For final dilutions in aqueous media, ensure the final DMSO concentration is low (typically <0.1%) and consistent across all experimental groups, including vehicle controls. |
| pH Sensitivity | The solubility of hydrochloride salts can be pH-dependent.[7] Check the pH of your final solution. If necessary, adjust the buffer system, but be mindful of potential effects on cell viability or the compound's activity. |
| Salt Concentration of Buffer | High salt concentrations in buffers like PBS can sometimes cause precipitation of organic compounds.[7] Try pre-warming the buffer and adding the NOR stock solution dropwise while vortexing. |
Issue 2: Low or No Bioactivity in Cell Culture Experiments
Symptoms:
-
The expected biological effect (e.g., inhibition of cell proliferation, induction of apoptosis) is not observed.
-
High EC50/IC50 values compared to published data.
Possible Causes & Solutions:
| Cause | Solution |
| Compound Degradation | NOR may be unstable under certain conditions. Prepare fresh stock solutions and working dilutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Incorrect Cell Seeding Density | Cell density can influence the cellular response to a compound. Optimize the seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Presence of Serum Proteins | Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Consider reducing the serum concentration during treatment or using a serum-free medium if your cell line can tolerate it. |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental goals.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[8]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a series of working solutions by serial dilution in complete culture medium. Ensure the final DMSO concentration in the highest concentration treatment is ≤0.1%.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing various concentrations of NOR or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
Assay Endpoint: Perform the desired assay (e.g., MTT, CellTiter-Glo®, Annexin V staining) according to the manufacturer's instructions to assess cell viability, proliferation, or apoptosis.
Experimental Workflow for Cell-Based Assays
Caption: A typical workflow for in vitro cell-based assays with Norisoboldine.
Signaling Pathways Modulated by Norisoboldine
Norisoboldine has been shown to interact with several key signaling pathways. Understanding these can help in designing experiments and interpreting results.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
NOR acts as an agonist of the Aryl Hydrocarbon Receptor (AhR), which is involved in regulating immune responses.[3][6] Activation of AhR by NOR can lead to the induction of regulatory T cells (Tregs), which have anti-inflammatory properties.
References
- 1. Norisoboldine alleviates joint destruction in rats with adjuvant-induced arthritis by reducing RANKL, IL-6, PGE(2), and MMP-13 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norisoboldine induces apoptosis of fibroblast-like synoviocytes from adjuvant-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norisoboldine, a natural aryl hydrocarbon receptor agonist, alleviates TNBS-induced colitis in mice, by inhibiting the activation of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norisoboldine, an isoquinoline alkaloid, acts as an aryl hydrocarbon receptor ligand to induce intestinal Treg cells and thereby attenuate arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
identifying and minimizing experimental artifacts in Norisoboldine hydrochloride studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize experimental artifacts in studies involving Norisoboldine (B1591120) hydrochloride (NOR).
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments with Norisoboldine hydrochloride, presented in a question-and-answer format.
Issue 1: Inconsistent or No Cellular Response to this compound
-
Question: My cells are showing a variable or no response to this compound treatment. What are the possible causes and solutions?
-
Answer: Inconsistent cellular responses can stem from several factors related to the compound's properties and handling:
-
Solubility and Precipitation: this compound, like many natural compounds, may have limited solubility in aqueous cell culture media, leading to precipitation. This is a common issue with hydrophobic compounds when a concentrated DMSO stock is diluted into the aqueous medium.[1]
-
Recommendation: Visually inspect the media for any precipitate after adding the compound. To mitigate this, pre-warm the cell culture media to 37°C before adding the NOR stock solution.[2][3] Prepare serial dilutions in pre-warmed media and vortex gently after each dilution.[2] It is also advisable to perform a step-wise dilution by first diluting the DMSO stock in a small volume of media before adding it to the final volume.[3] The final DMSO concentration should ideally not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]
-
-
Compound Stability: Natural products can be unstable, and degradation can lead to a loss of activity.
-
Recommendation: Prepare fresh stock solutions of this compound for each experiment if possible. If using frozen stocks, aliquot the solution to minimize freeze-thaw cycles.[2]
-
-
Cellular Uptake: The poor oral bioavailability of NOR suggests that cellular uptake in vitro might also be a factor influencing its efficacy.
-
Recommendation: Optimize the treatment duration. Time-course experiments are crucial to determine the optimal incubation time for observing a significant biological effect.
-
-
Issue 2: High Background or False Positives in Fluorescence-Based Assays
-
Question: I am observing high background fluorescence in my assay, which is interfering with the signal from my fluorescent probes. Could this compound be the cause?
-
Answer: Yes, this is a potential artifact. Isoquinoline (B145761) alkaloids can exhibit autofluorescence, which can interfere with fluorescence-based assays such as immunofluorescence, flow cytometry, or fluorescent reporter gene assays.[4][5]
-
Recommendation:
-
Run an Unlabeled Control: Always include a control group of cells treated with this compound but without any fluorescent labels to measure the compound's intrinsic fluorescence.[5]
-
Subtract Background Fluorescence: The fluorescence intensity from the unlabeled, NOR-treated cells should be subtracted from the readings of the labeled, NOR-treated cells.
-
Use Red-Shifted Dyes: Cellular autofluorescence is often more prominent in the blue-green spectrum.[6][7] If possible, use fluorescent probes that emit in the red or far-red regions of the spectrum to minimize interference.[7]
-
Optimize Fixation: Aldehyde-based fixatives like formalin can increase autofluorescence.[5] Consider using an organic solvent-based fixative like ice-cold methanol (B129727) or ethanol, or minimize the fixation time.[5][7]
-
-
Issue 3: Discrepancies Between In Vitro and In Vivo Results
-
Question: My in vitro experiments with this compound show promising results, but these are not translating to my in vivo animal models. What could be the reason for this discrepancy?
-
Answer: This is a common challenge in drug development, and for this compound, a key factor is its known poor oral bioavailability.[8]
-
Recommendation:
-
Route of Administration: For in vivo studies, consider alternative routes of administration, such as intraperitoneal (IP) injection, to bypass issues with oral absorption.
-
Formulation: Investigate different formulations of this compound that may enhance its solubility and absorption.
-
Dose-Response Studies: Conduct thorough dose-response studies in your animal model to determine the optimal therapeutic dose. In vivo effective doses may be significantly higher than what is predicted from in vitro studies due to metabolic processes and tissue distribution.
-
-
Quantitative Data Summary
The following tables provide a summary of quantitative data for this compound from various in vitro studies.
Table 1: Effective Concentrations of this compound in Different In Vitro Models
| Cell Type/Model | Assay | Effective Concentration | Observed Effect |
| Fibroblast-like synoviocytes (FLS) | IL-6 Production | 10, 30, 60 µM | Concentration-dependent reduction of IL-1β-stimulated IL-6 production.[9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT Assay | 1-100 µM (24h) | No significant cytotoxicity observed.[10] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Migration | 10, 30 µM | Inhibition of VEGF-induced cell migration.[11] |
| CD4+ T cells | Treg Differentiation | 3-30 µM | Promotion of Treg cell differentiation.[12] |
| THP-1 cells | AhR Activation | 3, 10, 30 µM | Induction of CYP1A1 mRNA expression.[13] |
| Bone Marrow Stromal Cells (BMSCs) | Chondrogenic Differentiation | 10 µM (14 days) | Reduction in proteoglycan levels.[14] |
Table 2: IC50 Values of this compound
| Cell Line | Assay Type | Incubation Time | IC50 Value |
| Specific IC50 values for this compound across various cancer cell lines are not readily available in the provided search results. Researchers should perform dose-response experiments to determine the IC50 in their specific cell line of interest. |
Note: The half-maximal inhibitory concentration (IC50) is highly dependent on the cell line, assay conditions, and incubation time. It is crucial to determine the IC50 empirically for each experimental setup.
Experimental Protocols
Detailed methodologies for key experiments commonly performed in this compound studies are provided below.
1. Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is adapted for assessing the effect of this compound on cell viability.
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Remember to pre-warm the medium and include a vehicle control (medium with the same final concentration of DMSO).
-
Replace the old medium with the medium containing the different concentrations of NOR or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[15]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[16]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[17]
-
2. Western Blot Analysis of Key Signaling Proteins
This protocol provides a framework for analyzing the effect of this compound on the expression and phosphorylation of proteins in pathways such as p38/ERK/AKT/AP-1.
-
Materials:
-
Cells of interest and culture reagents
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3 for suggested dilutions)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[19]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Table 3: Recommended Primary Antibody Dilutions for Western Blotting
| Primary Antibody | Target Protein | Recommended Dilution |
| p38 MAPK | Total p38 | 1:1000[6][20] |
| Phospho-p38 MAPK | Phosphorylated p38 | Follow manufacturer's recommendation |
| p44/42 MAPK (Erk1/2) | Total ERK1/2 | 1:1000 - 1:8000[13][21] |
| Phospho-p44/42 MAPK (Erk1/2) | Phosphorylated ERK1/2 | 1:1000[22] |
| Akt | Total Akt | 1:1000[5] |
| Phospho-Akt | Phosphorylated Akt | Follow manufacturer's recommendation |
| AP-1 (c-Jun) | Total AP-1/c-Jun | 1:500[23] |
Note: Optimal antibody dilutions should be determined empirically for each specific antibody lot and experimental condition.
Visualizations
The following diagrams illustrate key signaling pathways affected by this compound, a general experimental workflow, and a troubleshooting decision tree.
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for in vitro Norisoboldine studies.
Caption: Troubleshooting decision tree for Norisoboldine experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. Norisoboldine, an isoquinoline alkaloid, acts as an aryl hydrocarbon receptor ligand to induce intestinal Treg cells and thereby attenuate arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Norisoboldine inhibits the production of interleukin-6 in fibroblast-like synoviocytes from adjuvant arthritis rats through PKC/MAPK/NF-κB-p65/CREB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Norisoboldine suppresses VEGF-induced endothelial cell migration via the cAMP-PKA-NF-κB/Notch1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Norisoboldine Suppresses VEGF-Induced Endothelial Cell Migration via the cAMP-PKA-NF-κB/Notch1 Pathway | PLOS One [journals.plos.org]
- 13. Effects of norisoboldine (NOR) on AhR activation in THP-1 cells. (A) The THP-1 cells were treated with NOR (3, 10, and 30 μmol·L-1) and TCDD (5 nmol·L-1) for 24 h, mRNA expression of CYP1A1 was detected by using Q-PCR assay. (B) THP-1 cells were treated with NOR (30 μmol·L-1), siAhR, α-naphthoflavone (α-NF, 1 μmol·L-1), NOR (30 μmol·L-1) + siAhR, NOR (30 μmol·L-1) + α-NF (1 μmol·L-1) or TCDD (5 nmol·L-1) for 24 h, mRNA expression of CYP1A1 was detected by using Q-PCR assay. (C-E) THP-1 cells were treated with NOR (30 μmol·L-1), α-NF (1 μmol·L-1), NOR (30 μmol·L-1) + α-NF (1 μmol·L-1) or TCDD (5 nmol·L-1) for 24 h, the association of HSP90 and AhR was detected by immunoprecipitation assay (C); the nuclear translocation of AhR was detected by western blotting assay (D); the association of ARNT and AhR was detected by immunoprecipitation assay (E). (F, G) THP-1 cells were treated with NOR (30 μmol·L-1), siAhR, α-NF (1 μmol·L-1), NOR (30 μmol·L-1) + siAhR, NOR (30 μmol·L-1) + α-NF (1 μmol·L-1) or TCDD (5 nmol·L-1) for 24 h, the AhR-XRE binding activity was detected by EMSA assay (F); The activity of XRE reporter gene was detected by luciferase report gene assay (G). The data are presented as means ± SEM of three independent experiments. **P < 0.01 vs LPS & ATP group; $P < 0.05 and $$P < 0.01 vs NOR group [cjnmcpu.com]
- 14. Norisoboldine, a Natural Isoquinoline Alkaloid, Inhibits Diaphyseal Fracture Healing in Mice by Alleviating Cartilage Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. Norisoboldine, an alkaloid compound isolated from Radix Linderae, inhibits synovial angiogenesis in adjuvant-induced arthritis rats by moderating Notch1 pathway-related endothelial tip cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
stability of Norisoboldine hydrochloride in different solvent and storage conditions
Welcome to the Technical Support Center for Norisoboldine (B1591120) Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during experimentation and formulation. The following troubleshooting guides and FAQs are based on general principles for alkaloid hydrochlorides and best practices in pharmaceutical stability testing, as specific literature on the stability of Norisoboldine hydrochloride is limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Like many alkaloid hydrochlorides, the stability of this compound is likely influenced by several factors, including:
-
pH: Acidic and basic conditions can catalyze hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to UV or visible light may cause photodegradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to degradation.
-
Moisture: As a hydrochloride salt, it may be hygroscopic.
Q2: What are the initial signs of degradation I should look for?
A2: Visual inspection can be a preliminary indicator. Look for:
-
Color change in the solid material or solution.
-
Precipitation or cloudiness in solutions.
-
Changes in physical properties like solubility.
For quantitative analysis, a change in the chromatographic profile (e.g., new peaks, decreased main peak area) is a key indicator of degradation.
Q3: What solvents are recommended for dissolving this compound for short-term use?
-
Water
-
Ethanol
For compounds that are not freely soluble in water, the use of co-solvents may be necessary.[1] It is crucial to perform preliminary solubility and short-term stability tests in your chosen solvent system. The selection of a co-solvent should be based on the drug substance's structure and should not itself cause degradation.[1]
Q4: How should I store my stock solutions of this compound?
A4: For optimal stability, stock solutions should be:
-
Stored at low temperatures (e.g., 2-8 °C).
-
Protected from light by using amber vials or wrapping containers in foil.
-
Tightly sealed to prevent solvent evaporation and moisture ingress.
-
Prepared fresh when possible. If long-term storage is necessary, consider aliquoting to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Possible Cause: Degradation of this compound in the assay medium.
Troubleshooting Steps:
-
Assess Medium Stability:
-
Prepare a solution of this compound in your cell culture or assay medium.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating analytical method like HPLC-UV.
-
A decrease in the peak area of this compound or the appearance of new peaks suggests degradation.
-
-
Mitigation Strategies:
-
If degradation is observed, consider preparing fresh solutions immediately before each experiment.
-
If the compound is unstable at 37°C, you may need to shorten the incubation time or explore the use of stabilizing excipients (consult relevant literature for appropriate choices).
-
Issue 2: Appearance of Unknown Peaks in Chromatograms
Possible Cause: Forced degradation due to improper handling or storage, or interaction with excipients.
Troubleshooting Steps:
-
Review Sample Preparation and Storage:
-
Ensure that solvents are of high purity and free from contaminants.
-
Verify that storage conditions (temperature and light protection) have been consistently maintained.
-
Evaluate the compatibility of this compound with all formulation components. Forced degradation studies can help identify potential incompatibilities.[2]
-
-
Perform Forced Degradation Studies:
-
Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[3]
-
These studies help in developing a stability-indicating analytical method.
-
Typical stress conditions include acid and base hydrolysis, oxidation, thermal stress, and photolysis.[1]
-
Hypothetical Stability Data Summary
The following tables present hypothetical data based on typical degradation patterns for similar compounds to illustrate what researchers might observe. This is not experimental data for this compound.
Table 1: Hypothetical Degradation of this compound under Different Stress Conditions
| Stress Condition | Temperature (°C) | Duration | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 M HCl | 60 | 24 h | 15% | 2 |
| 0.1 M NaOH | 60 | 8 h | 25% | 3 |
| 3% H₂O₂ | 25 | 24 h | 10% | 1 |
| Thermal | 80 | 48 h | 8% | 1 |
| Photolytic (UV) | 25 | 24 h | 12% | 2 |
Note: The extent of degradation should ideally be between 5-20% to be useful for method validation.[1]
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a water/methanol mixture).[1]
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. If no degradation is observed at room temperature, the solution can be heated (e.g., 50-70°C).[3]
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Similar to acid hydrolysis, heating may be applied if the compound is stable at room temperature.[3]
- Oxidation: Mix the stock solution with a solution of 3% hydrogen peroxide.
- Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C).
- Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as recommended by ICH Q1B guidelines.
3. Sample Analysis:
- At appropriate time points, withdraw an aliquot of the stressed sample.
- Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.[3]
- Dilute the sample to a suitable concentration for analysis.
- Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
1. Instrumentation and Columns:
- A standard HPLC system with a UV detector is suitable.
- A reverse-phase C18 column is a common starting point for the separation of alkaloids and their degradation products.[4]
2. Mobile Phase Optimization:
- Start with a simple mobile phase, such as a mixture of acetonitrile (B52724) or methanol and water (e.g., 50:50).[3]
- To improve peak shape and resolution, especially for basic compounds, an acidic modifier like formic acid or trifluoroacetic acid (TFA) can be added to the aqueous phase.[5]
- A gradient elution may be necessary to separate all degradation products from the parent compound.
3. Method Validation:
- Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
- Specificity is critical and is demonstrated by the ability of the method to resolve the main peak from all degradation products, which can be confirmed using a photodiode array (PDA) detector for peak purity analysis.[3]
Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of norisoboldine in Linderae Radix by ultra-performance liquid chromatography and high performance liquid chromatography with UV detection : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 5. [Determination of norisoboldine in Radix Lindera by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of Norisoboldine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the cellular uptake of Norisoboldine (NOR) hydrochloride.
Norisoboldine, an isoquinoline (B145761) alkaloid, exhibits promising therapeutic potential but is often hindered by poor oral bioavailability and limited cellular permeability. This guide offers insights into formulation strategies and experimental design to overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: Why is the cellular uptake of Norisoboldine hydrochloride inherently low?
A1: this compound's low cellular uptake can be attributed to several factors. As an isoquinoline alkaloid, its chemical structure may not be optimal for passive diffusion across the lipid bilayer of cell membranes. Furthermore, its poor oral bioavailability suggests challenges with solubility and permeability in biological systems.[1]
Q2: What are the primary strategies to enhance the cellular uptake of this compound?
A2: The main strategies focus on advanced drug delivery systems to improve its solubility, permeability, and stability. Key approaches include:
-
Nanoformulations: Encapsulating NOR in nanoparticles can significantly improve its cellular uptake.[2]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These systems are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract.[1][3] This enhances the solubility and membrane permeability of the drug.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like NOR. SLNs have been shown to improve cellular uptake and reduce enzymatic degradation.[4]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, facilitating their transport across cell membranes.
-
-
Phospholipid Complexes: Forming a complex of NOR with phospholipids (B1166683) can enhance its lipophilicity, thereby improving its ability to pass through cell membranes and increasing its oral bioavailability.[1][5]
Q3: How do Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) improve the bioavailability of Norisoboldine?
A3: A study on a self-nanoemulsifying drug delivery system loaded with a norisoboldine-phospholipid complex (NOR-PC-SNEDDS) demonstrated a significant increase in oral bioavailability. The absolute bioavailability of NOR in the NOR-PC-SNEDDS group was found to be 3.72 times that of the free NOR group in rats.[1] This enhancement is attributed to:
-
Increased Liposolubility: The formation of a phospholipid complex (NOR-PC) improves the liposolubility of NOR, allowing it to be incorporated into the lipid-based SNEDDS.[1]
-
Enhanced Intestinal Absorption: The nano-sized droplets of the emulsion provide a large surface area for absorption.[1]
-
Promotion of Lymphatic Transport: The SNEDDS formulation was found to enhance intestinal lymphatic absorption, which is a pathway that bypasses the first-pass metabolism in the liver.[1]
Troubleshooting Guides
Issue 1: Low Cellular Uptake of Norisoboldine-Loaded Nanoemulsion in Caco-2 Cells
| Possible Cause | Troubleshooting Step |
| Suboptimal Nanoemulsion Formulation: The particle size, polydispersity index (PDI), or zeta potential of your nanoemulsion may not be ideal for cellular uptake. | 1. Characterize Your Nanoemulsion: Ensure the particle size is within the optimal range for endocytosis (typically below 200 nm). The PDI should be low (ideally < 0.3) to indicate a homogenous population of nanoparticles. The zeta potential can influence the interaction with the cell membrane.[1] 2. Optimize Formulation Components: Systematically vary the ratios of oil, surfactant, and co-surfactant. Construct pseudo-ternary phase diagrams to identify the optimal self-emulsifying region.[1][3] |
| Energy-Dependent Uptake Inhibition: Cellular uptake of nanoparticles is often an active, energy-dependent process. Experiments conducted at low temperatures or with metabolically inhibited cells will show reduced uptake. | 1. Control Experimental Temperature: Conduct uptake experiments at 37°C to ensure active cellular processes are not inhibited. Include a control at 4°C to demonstrate the involvement of energy-dependent uptake. 2. Check for ATP Depletion: If using metabolic inhibitors, ensure their concentration and incubation time are appropriate and not causing excessive cytotoxicity. |
| Incorrect Incubation Time: The cellular uptake of nanoparticles is time-dependent. | 1. Perform a Time-Course Experiment: Measure the intracellular concentration of NOR at various time points (e.g., 0.5, 1, 2, 4, 6 hours) to determine the optimal incubation time for maximal uptake. |
| Cell Monolayer Integrity Issues: Compromised Caco-2 cell monolayers can lead to inaccurate permeability measurements. | 1. Measure Transepithelial Electrical Resistance (TEER): Regularly monitor the TEER of your Caco-2 monolayers to ensure their integrity. TEER values should be stable and within the expected range for your specific cell line and culture conditions before starting the transport experiment.[6] |
Issue 2: High Variability in Permeability Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Nanoformulation Batches: Variations in the preparation of your nanoformulations can lead to different physicochemical properties and, consequently, variable uptake. | 1. Standardize Preparation Protocol: Strictly adhere to a standardized protocol for the preparation of your nanoformulations. 2. Characterize Each Batch: Characterize the particle size, PDI, and zeta potential of each new batch of nanoformulation before use in cellular experiments. |
| Efflux Transporter Activity: Norisoboldine may be a substrate for efflux pumps like P-glycoprotein (P-gp) in Caco-2 cells, which actively transport the compound out of the cell, leading to an underestimation of uptake. | 1. Use Efflux Pump Inhibitors: Conduct the permeability assay in the presence of a known P-gp inhibitor, such as verapamil, to determine if efflux is a significant factor. An increase in intracellular NOR concentration in the presence of the inhibitor would suggest the involvement of efflux pumps.[6] |
| Cell Passage Number: The characteristics of Caco-2 cells, including the expression of transporters, can change with increasing passage number. | 1. Use a Consistent Passage Range: Use Caco-2 cells within a defined and consistent passage number range for all your experiments to ensure reproducibility. |
Quantitative Data Summary
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Absolute Bioavailability (vs. IV) | Relative Bioavailability (vs. NOR suspension) | Reference |
| Norisoboldine (NOR) Suspension | - | - | - | - | 100% | [1] |
| Norisoboldine-Phospholipid Complex (NOR-PC) | - | - | - | - | - | [1] |
| NOR-PC-SNEDDS | 36.72 ± 1.47 | 0.09 ± 0.02 | -4.91 ± 0.49 | 372% (relative to NOR group) | Significantly higher than NOR suspension | [1] |
Experimental Protocols
Protocol 1: Preparation of Norisoboldine-Phospholipid Complex (NOR-PC)
-
Dissolution: Dissolve Norisoboldine and soybean phospholipid (at a mass ratio of 1:3) in absolute ethanol (B145695) in a round-bottom flask.[1]
-
Stirring: Stir the mixture using a magnetic mixer at 40°C for 3 hours.[1]
-
Solvent Evaporation: Remove the ethanol using a vacuum rotary evaporator.[1]
-
Drying: Dry the resulting residue under vacuum for 24 hours to obtain the NOR-PC.[1]
-
Storage: Store the NOR-PC in a glass bottle filled with nitrogen at room temperature.[1]
Protocol 2: Preparation of NOR-PC Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Component Selection:
-
Oil Phase: Select an oil (e.g., Ethyl oleate) based on its ability to dissolve the NOR-PC.[1]
-
Surfactant: Choose a surfactant (e.g., Labrasol, Cremophor EL) based on its emulsification efficiency.[1]
-
Co-surfactant: Select a co-surfactant (e.g., Transcutol HP) based on its ability to dissolve the NOR-PC and improve the emulsification process.[1]
-
-
Formulation Optimization:
-
Construct pseudo-ternary phase diagrams to determine the optimal ratio of oil, surfactant, and co-surfactant that results in a stable nanoemulsion upon aqueous dilution.[1]
-
A reported optimal formulation consists of NOR-PC, Ethyl oleate, Labrasol, Cremophor EL, and Transcutol HP at a weight ratio of 1:2:3.36:2.24:2.4.[1]
-
-
Preparation:
-
Accurately weigh and mix the selected oil, surfactant, and co-surfactant.
-
Add the prepared NOR-PC to the mixture.
-
Stir the mixture with a magnetic agitator for 20 minutes until a homogenous and transparent solution is formed.[1]
-
Protocol 3: In Vitro Cellular Uptake Assay in Caco-2 Cells
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a 5% CO2 atmosphere.
-
Seed the Caco-2 cells on permeable supports (e.g., Transwell® inserts) at an appropriate density and allow them to differentiate for 21 days to form a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 cell monolayers using a voltmeter to ensure the integrity of the tight junctions. Only use monolayers with TEER values above a predetermined threshold (e.g., >300 Ω·cm²).[6]
-
-
Uptake Experiment:
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test formulation (e.g., NOR-PC-SNEDDS diluted in HBSS) to the apical side of the Transwell® insert.
-
Incubate the plates at 37°C for a predetermined time (e.g., 2 hours).
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To study the transport, collect samples from the basolateral side at different time points.
-
To measure intracellular accumulation, at the end of the incubation period, aspirate the medium and wash the cell monolayers three times with ice-cold PBS.
-
-
Cell Lysis and Sample Analysis:
-
Lyse the cells using a suitable lysis buffer or by sonication in a solvent like acetonitrile.[7]
-
Centrifuge the cell lysate to pellet the cell debris.
-
Analyze the concentration of Norisoboldine in the supernatant (representing intracellular drug) and in the basolateral samples using a validated analytical method, such as HPLC.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of drug transport across the cell monolayer.
-
Visualizations
Caption: Experimental workflow for enhancing NOR cellular uptake.
References
- 1. Mechanistic studies on the absorption enhancement of a self-nanoemulsifying drug delivery system loaded with norisoboldine-phospholipid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, characterization, and in vivo evaluation of a self-nanoemulsifying drug delivery system (SNEDDS) loaded with morin-phospholipid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
mitigating off-target effects of Norisoboldine hydrochloride in experimental models
Welcome to the technical support center for Norisoboldine hydrochloride (NOR). This guide is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of this compound in your experimental models.
Frequently Asked Questions (FAQs)
Q1: I'm observing a potent anti-inflammatory effect, but it doesn't seem to involve the NF-κB pathway as I hypothesized. What is the likely mechanism?
A1: This is a common observation. While NF-κB is a primary regulator of inflammation, evidence suggests this compound's anti-inflammatory effects are largely independent of this pathway in some cell types, such as macrophages[1]. Instead, NOR primarily functions through two other well-documented mechanisms:
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Aryl Hydrocarbon Receptor (AhR) Agonism: NOR is a potent agonist of AhR.[2][3] Activation of AhR can induce the generation of regulatory T cells (Tregs) and inhibit osteoclast differentiation, contributing significantly to its anti-arthritic and immunomodulatory effects.[2][3]
-
MAPK Pathway Inhibition: NOR has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β by inhibiting the phosphorylation of key mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK.[1]
To determine if these pathways are active in your model, you should assess the activation state of AhR and the MAPK cascade.
Troubleshooting Workflow: Differentiating Anti-Inflammatory Mechanisms
Caption: Troubleshooting workflow for identifying NOR's primary anti-inflammatory mechanism.
Experimental Protocol: Verifying AhR Activation via qPCR
-
Objective: To quantify the expression of Cytochrome P450 1A1 (CYP1A1), a direct downstream target of AhR, in response to NOR treatment.
-
Methodology:
-
Cell Culture & Treatment: Plate your cells of interest (e.g., RAW 264.7 macrophages, primary T-cells) and treat with a dose-range of NOR (e.g., 1, 5, 10, 25 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 6-24 hours).
-
RNA Extraction: Isolate total RNA from cell lysates using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix with primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH, β-actin).
-
Data Analysis: Calculate the relative expression of CYP1A1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. A significant increase in CYP1A1 mRNA indicates AhR activation.[2][3]
-
Q2: My in vivo inflammation model is showing significant analgesic effects from NOR, which is confounding the interpretation of my anti-inflammatory data. How can I isolate these effects?
A2: This is an important consideration. This compound has been shown to produce analgesic effects in inflammatory pain models by acting on the adenosine (B11128) A1 receptor .[4] This is distinct from its immunomodulatory mechanisms and is not mediated by opioid receptors.
To dissect these effects, you should incorporate a pharmacological control that specifically blocks the adenosine A1 receptor.
Pharmacological Control Strategy
| Compound | Target | Recommended Use | Expected Outcome |
| DPCPX | Selective Adenosine A1 Receptor Antagonist | Co-administration with NOR in a dedicated experimental group. | Reverses or significantly reduces the analgesic effects of NOR, without altering its primary anti-inflammatory activity. |
| Naloxone | Non-selective Opioid Receptor Antagonist | Negative control to confirm the analgesic mechanism is opioid-independent. | Will not reverse the analgesic effects of NOR.[4] |
Experimental Protocol: Co-administration of an A1 Receptor Antagonist
-
Objective: To block NOR-induced analgesia to isolate its anti-inflammatory effects.
-
Methodology:
-
Animal Groups: Establish at least four experimental groups in your model (e.g., collagen-induced arthritis model):
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Group 1: Vehicle Control
-
Group 2: this compound (effective dose)
-
Group 3: DPCPX (selective A1 antagonist) alone
-
Group 4: DPCPX + this compound
-
-
Dosing Regimen: Administer DPCPX (e.g., via i.p. injection) approximately 30-60 minutes before the administration of NOR.
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Behavioral Assessment: Measure pain-related behaviors (e.g., thermal hyperalgesia, mechanical allodynia) at relevant time points.
-
Inflammatory Assessment: Measure primary inflammatory endpoints (e.g., paw edema, cytokine levels, histological scoring) as planned.
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Data Analysis: Compare the inflammatory endpoints between Group 2 (NOR alone) and Group 4 (DPCPX + NOR). If the anti-inflammatory effects are preserved while analgesic effects are diminished, you have successfully decoupled the two phenomena.
-
Q3: I am using NOR in a CNS model and observing unexpected behavioral changes unrelated to inflammation. Could NOR be interacting with neurotransmitter receptors?
A3: This is a plausible off-target effect. Norisoboldine is an isoquinoline (B145761) alkaloid, a class of compounds known for broad bioactivity that can include interactions with CNS receptors. While NOR's primary targets are immunomodulatory, at higher concentrations or in sensitive neurological models, off-target binding to G protein-coupled receptors (GPCRs) like dopamine (B1211576) and adrenergic receptors is possible.
Potential Off-Targets and Pharmacological Controls
| Potential Off-Target Receptor | Rationale | Recommended Antagonist | Experimental Approach |
| Dopamine D2 Receptor | Common target for isoquinoline alkaloids; involved in motor control and motivation.[5][6] | Haloperidol or Eticlopride | Use in co-administration studies to see if unexpected behavioral phenotypes are reversed. Can also be used in competitive radioligand binding assays. |
| α1-Adrenergic Receptors | Involved in vasoconstriction and CNS arousal; a common off-target for small molecules.[7][8] | Prazosin | Use in co-administration studies or in functional assays (e.g., aortic ring contraction) to test for antagonist activity. |
Signaling Pathway: On-Target vs. Potential Off-Target
Caption: On-target vs. potential off-target pathways of this compound.
Q4: How should I proactively design my experiments to minimize and control for off-target effects of this compound from the start?
A4: A robust experimental design is critical for generating reliable and interpretable data.[9] Incorporating multiple layers of controls will allow you to confidently attribute the observed phenotype to the intended on-target mechanism.
Key Strategies for Experimental Design:
-
Determine the Lowest Effective Concentration: Always perform a dose-response curve for your primary endpoint. Use the lowest concentration of NOR that produces a statistically significant on-target effect to minimize the risk of engaging lower-affinity off-targets.[9]
-
Use Appropriate Controls (Pharmacological & Genetic): The right controls are essential for validating your findings.
-
Confirm Target Engagement: When possible, use an assay to directly confirm that NOR is engaging its intended target in your system (e.g., Cellular Thermal Shift Assay, or measuring a direct downstream biomarker like CYP1A1 expression for AhR).[2][9]
Decision Tree for Selecting Controls
References
- 1. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norisoboldine, an isoquinoline alkaloid, acts as an aryl hydrocarbon receptor ligand to induce intestinal Treg cells and thereby attenuate arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norisoboldine, an Anti-Arthritis Alkaloid Isolated from Radix Linderae, Attenuates Osteoclast Differentiation and Inflammatory Bone Erosion in an Aryl Hydrocarbon Receptor-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norisoboldine attenuates inflammatory pain via the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALpha1-adrenoceptor antagonist properties of CGP 12177A and other beta-adrenoceptor ligands: evidence against beta(3)- or atypical beta-adrenoceptors in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Purification of Norisoboldine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Norisoboldine hydrochloride. The guidance is based on established methodologies for the purification of isoquinoline (B145761) alkaloids and general principles of pharmaceutical process chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of Norisoboldine and the common impurities encountered during extraction? A1: Norisoboldine is an isoquinoline alkaloid most notably isolated from the dried root of Lindera aggregata (Radix Linderae). During large-scale extraction from this natural source, crude extracts are complex mixtures. Common impurities include:
-
Structurally Related Alkaloids: Other aporphine-type alkaloids (e.g., Boldine, Laurotetanine) with similar polarities can co-extract and co-elute.
-
Pigments and Chlorophyll: Especially if using aerial parts or inefficient initial extraction methods.
-
Tannins and Phenolic Compounds: These are abundant in plant materials and can complicate purification.
-
Lipids and Waxes: Non-polar compounds that are typically removed in initial extraction steps.
-
Degradation Products: Norisoboldine can be sensitive to light, pH extremes, and oxidation, leading to the formation of degradation byproducts.[1][2][3]
Q2: Which analytical techniques are recommended for monitoring the purity of this compound during purification? A2: A combination of chromatographic and spectroscopic methods is essential for effective in-process control and final product analysis.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of purity. A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile (B52724) or water/methanol (B129727) gradient is typically effective. UV detection at the compound's λmax is used for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying known and unknown impurities by providing molecular weight information, which aids in troubleshooting separation issues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹H NMR are used for structural confirmation of the final product and can help identify impurities that are difficult to resolve by HPLC.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups and for solid-state characterization of the hydrochloride salt.
Q3: What are the key challenges in scaling up the crystallization of this compound? A3: Scaling up crystallization from bench-scale to industrial production presents several challenges:
-
Solvent Selection: Finding a solvent system where this compound has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures is critical for achieving high yield.[4] The use of aqueous hydrochloric acid can sometimes increase the solubility of the salt, leading to lower yields.[5]
-
Polymorphism: The final product may exist in different crystalline forms (polymorphs) or as a solvate, which can affect its physical properties like solubility and stability. Controlling cooling rates, agitation, and solvent choice is crucial to ensure a consistent and desired crystal form.[5][6]
-
Impurity Rejection: The crystallization process must be optimized to exclude impurities. Some impurities with similar structures may co-crystallize, reducing the final purity.[6]
-
Physical Properties: On a large scale, ensuring uniform crystal size and morphology is important for filtration, drying, and formulation. Slow cooling and controlled agitation are key parameters.[4][7]
Q4: What are the recommended storage and handling conditions for Norisoboldine and its hydrochloride salt? A4: Norisoboldine and its salts require specific storage conditions to ensure stability.
-
Temperature: For long-term stability, storage at -20°C or -80°C is recommended.[8][9]
-
Light: The compound is noted to be light-sensitive, so it should be stored in amber vials or light-proof containers.[1]
-
Atmosphere: As a phenolic compound, Norisoboldine can be susceptible to oxidation. For high-purity reference standards or bulk material, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
Form: The hydrochloride salt is generally more stable and easier to handle as a solid than the free base. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[8]
Troubleshooting and Optimization Guide
This guide addresses common problems encountered during the large-scale purification of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Column Chromatography | 1. Irreversible Adsorption: The phenolic hydroxyl groups on Norisoboldine may bind strongly to unmodified silica (B1680970) gel. 2. Suboptimal Mobile Phase: The solvent system lacks sufficient polarity to elute the compound effectively. 3. Column Overloading: Too much crude material was loaded, leading to band broadening and poor separation. 4. Compound Degradation: Instability on the stationary phase due to acidity or prolonged exposure.[10] | 1. Modify Stationary Phase: Use deactivated or end-capped silica, or consider alumina. For reversed-phase, ensure proper pH control. 2. Optimize Mobile Phase: Increase the polarity of the eluent. For silica gel, add a small amount of a polar solvent like methanol or an amine (e.g., triethylamine) to reduce tailing. 3. Reduce Load: Decrease the sample-to-sorbent ratio. A typical ratio for flash chromatography is 1:20 to 1:100. 4. Work Quickly: Minimize the time the compound spends on the column and consider running the column at a lower temperature if stability is an issue.[11] |
| Poor Separation of Structurally Similar Impurities | 1. Insufficient Resolution: The chosen stationary and mobile phase combination does not provide adequate selectivity. 2. Peak Tailing: Strong interaction between the compound's basic nitrogen or acidic phenols and the stationary phase. | 1. Change Selectivity: Switch to a different stationary phase (e.g., from silica to C18, or to a cyano- or diol-bonded phase). Alter the mobile phase composition; sometimes switching from methanol to acetonitrile (or vice-versa) in reversed-phase can change elution order. 2. Use Additives: In normal phase, add 0.1-1% triethylamine (B128534) or ammonia (B1221849) to the mobile phase to suppress tailing from basic sites. In reversed-phase, add 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated. |
| Product Discoloration (Turns Brown/Yellow) | 1. Oxidation: The phenolic groups are susceptible to oxidation, which can be catalyzed by air, light, or trace metal contaminants.[11] 2. pH-Induced Degradation: The compound may be unstable at very high or low pH values.[2][3] | 1. Use Inert Atmosphere: Purge all solvents with nitrogen or argon and perform purification steps under an inert blanket.[11] 2. Add Antioxidants/Chelators: Consider adding a small amount of an antioxidant (e.g., BHT) or a chelating agent (e.g., EDTA) to solvents if compatible with the process. 3. Control pH: Maintain the pH within a stable range during extraction and purification. Buffer all aqueous solutions. |
| Difficulty in Crystallizing the Hydrochloride Salt | 1. Supersaturation Not Reached: The solution is not concentrated enough, or the chosen anti-solvent is not effective. 2. Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth.[12] 3. Incorrect pH: The free base will not crystallize as a hydrochloride salt if the solution is not sufficiently acidic. | 1. Optimize Solvent/Anti-Solvent: Systematically test solvent mixtures. Concentrate the solution further before adding the anti-solvent. Cool the solution to a lower temperature (e.g., 4°C or -20°C). 2. Improve Purity: Ensure the material entering the crystallization step is of high purity (>95%). Sometimes a preliminary charcoal treatment can remove problematic impurities. 3. Ensure Acidification: Add HCl (e.g., as a solution in isopropanol (B130326) or ether) until the solution is acidic (test with pH paper) to ensure full conversion to the salt form. |
Experimental Protocols
Protocol 1: Preparative Column Chromatography (Normal Phase)
This protocol is a general guideline for purifying crude Norisoboldine extract.
-
Preparation of Stationary Phase:
-
Select silica gel (230-400 mesh) as the stationary phase.
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase solvent (e.g., Dichloromethane).
-
Carefully pack the column, ensuring no air bubbles are trapped. Equilibrate the packed column with at least 5 column volumes of the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase or a stronger solvent like methanol.
-
Alternatively, use dry loading: adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully apply the resulting dry powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., Dichloromethane/Methanol, 98:2 v/v).
-
Gradually increase the polarity of the mobile phase (e.g., stepping up the methanol concentration to 5%, 10%, etc.).
-
To reduce peak tailing, consider adding 0.5% triethylamine to the mobile phase.
-
Collect fractions and monitor by TLC or HPLC to identify those containing the pure compound.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting semi-pure solid under a high vacuum.
-
Protocol 2: Crystallization of this compound
This protocol describes the conversion of semi-pure Norisoboldine free base to its hydrochloride salt.
-
Solvent Selection:
-
Identify a suitable solvent system. A common choice is an alcohol (like isopropanol or ethanol) in which the free base is soluble, but the hydrochloride salt is sparingly soluble, especially when cold.
-
-
Dissolution:
-
Dissolve the semi-pure Norisoboldine free base in a minimal amount of the chosen warm solvent (e.g., isopropanol).
-
-
Salt Formation:
-
While stirring, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in isopropanol or diethyl ether) dropwise.
-
Monitor the pH to ensure the solution becomes acidic.
-
The hydrochloride salt should begin to precipitate as a solid.
-
-
Crystallization and Cooling:
-
Once precipitation begins, stop adding acid.
-
Allow the mixture to cool slowly to room temperature to encourage crystal growth.
-
For maximum yield, cool the mixture further in an ice bath or refrigerator (4°C) for several hours.
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold, fresh solvent to remove residual impurities.
-
Dry the purified crystals under a vacuum at a moderate temperature (e.g., 40-50°C) to remove all residual solvent.
-
Data Presentation
Quantitative data from purification trials should be summarized for clear comparison.
Table 1: Illustrative Comparison of Chromatography Conditions
| Run ID | Stationary Phase | Mobile Phase System | Loading (g) | Yield (g) | Purity (HPLC Area %) |
| NIB-NP-01 | Silica Gel | DCM / MeOH Gradient | 50 | 12.5 | 92.3% |
| NIB-NP-02 | Silica Gel | DCM / MeOH / TEA Gradient | 50 | 13.1 | 96.5% |
| NIB-RP-01 | C18 Silica | H₂O (0.1% FA) / ACN Gradient | 45 | 11.2 | 97.1% |
| NIB-RP-02 | C18 Silica | H₂O (0.1% TFA) / MeOH Gradient | 45 | 10.8 | 96.8% |
Table 2: Illustrative Data for Crystallization Solvent Optimization
| Run ID | Solvent System | Starting Purity (%) | Final Purity (%) | Yield (%) | Crystal Morphology |
| NIB-XTAL-01 | Isopropanol | 96.5% | 99.2% | 85% | Fine Needles |
| NIB-XTAL-02 | Ethanol | 96.5% | 99.1% | 82% | Small Plates |
| NIB-XTAL-03 | Acetone/Water | 96.5% | 98.5% | 75% | Amorphous Solid |
| NIB-XTAL-04 | Isopropanol/Heptane | 96.5% | 99.4% | 88% | Well-defined Rods |
Visualizations
Caption: General workflow for the large-scale purification of Norisoboldine HCl.
References
- 1. labsolu.ca [labsolu.ca]
- 2. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystallization conditions and formation of orthorhombic paracetamol from ethanolic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. DSpace [cora.ucc.ie]
- 7. CRYSTALLINE CONDITION DISLOCATING METHOD - Patent 0665009 [data.epo.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. labsolu.ca [labsolu.ca]
- 10. Purification [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of Crystal Nucleation and Growth in Aqueous Drug Solutions: Impact of Different Polymers on the Supersaturation Profiles of Amorphous Drugs—The Case of Alpha-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Norisoboldine Hydrochloride-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the reproducibility and accuracy of assays involving Norisoboldine hydrochloride (NOR). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What should I do?
A1: This is a common issue due to the hydrophobic nature of many alkaloids.[1] Here are several steps to troubleshoot this problem:
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Optimize Solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 1%, to avoid cytotoxicity and interference with assay components.[1]
-
pH Adjustment: Norisoboldine is a weak base. Lowering the pH of your buffer may help to protonate the molecule, forming a more soluble salt.[1]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your pre-warmed culture medium. This gradual change can help maintain solubility.[2]
-
Use of Solubilizing Agents: Consider the use of excipients or different solvent systems. For instance, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used.
-
Visual Inspection: Always visually inspect your assay plates for any signs of precipitation before recording results.[1]
Q2: I am not observing the expected biological effect of this compound in my cell-based assay. What are the potential reasons?
A2: A lack of biological effect can stem from several factors:
-
Compound Integrity: Ensure your this compound stock solution has been stored correctly (e.g., at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can degrade the compound.[2]
-
Concentration and Incubation Time: The effects of NOR can be dose- and time-dependent. Verify that you are using an appropriate concentration range and incubation period for your specific cell type and the biological endpoint you are measuring.
-
Cell-Type Specificity: The biological effects of this compound can be highly specific to the cell type being studied. The molecular targets or pathways it influences may not be active in your chosen cell line.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect subtle changes. Consider using a more quantitative or sensitive method if possible.
Q3: I am observing high background or non-specific effects in my ELISA/Western blot experiments with this compound. How can I troubleshoot this?
A3: High background can be a common issue in immunoassays. Here are some troubleshooting tips:
-
Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and that the blocking step is performed for a sufficient duration (e.g., 1 hour at room temperature).[3]
-
Washing Steps: Increase the number and duration of washing steps to remove non-specifically bound antibodies.
-
Antibody Concentration: Optimize the concentration of your primary and secondary antibodies. High antibody concentrations can lead to non-specific binding.
-
Assay Interference: Natural products can sometimes interfere with assays through mechanisms like fluorescence or aggregation.[4] Consider running control experiments, such as testing the compound's effect in the absence of the target protein, to rule out assay artifacts.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity or Proliferation Assays
| Possible Cause | Recommended Solution |
| Poor Solubility/Precipitation | Visually inspect wells for precipitation. Prepare fresh dilutions and consider using a different solvent system or sonication to aid dissolution.[1] |
| Compound Instability in Media | The stability of this compound can be pH-dependent and may degrade over long incubation times.[5] Perform a time-course experiment to assess its stability in your specific culture medium. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure a uniform single-cell suspension before seeding. |
| Edge Effects in Microplates | Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. To minimize this, do not use the outer wells for experimental samples or ensure proper humidification during incubation. |
Issue 2: Variability in Anti-Inflammatory Cytokine Production Assays (ELISA)
| Possible Cause | Recommended Solution |
| Incomplete Cell Lysis | If measuring intracellular cytokines, ensure complete cell lysis to release the target proteins. Consider using a lysis buffer with protease inhibitors.[6] |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate reagent and sample volumes. Prepare a master mix for reagents where possible.[7] |
| Inconsistent Incubation Times | Adhere strictly to the incubation times specified in the protocol for all steps, as these can significantly impact the results. |
| Substrate Quality | Ensure the substrate for the enzyme conjugate is fresh and has been stored correctly. Some substrates are light-sensitive. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Cytokine Production (TNF-α) | RAW 234.7 macrophages | IC50 | ~10 µM | [8] |
| Cytokine Production (IL-1β) | RAW 234.7 macrophages | IC50 | ~15 µM | [8] |
| Treg Differentiation | CD4+ T cells | Effective Concentration | 10-30 µM | |
| Anti-allergic effects | BMMCs | Effective Concentration | 3-30 µM | [9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dose | Effect | Reference |
| Allergic Asthma (mice) | 5 mg/kg (oral) | Reduction in serum IgE and airway hyperresponsiveness | [9] |
| Colitis (mice) | 40 mg/kg (oral) | Attenuation of colitis | [10] |
| Rheumatoid Arthritis (rats) | 15-30 mg/kg (oral) | Reduction in arthritis severity and inflammatory markers | [6] |
Experimental Protocols & Workflows
General Workflow for Cell-Based Assays
This diagram outlines a general workflow for conducting cell-based assays with this compound.
Detailed Methodologies
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Incubation: Remove the old medium and add the medium containing NOR or vehicle. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Cytokine Measurement by ELISA
-
Sample Collection: Collect cell culture supernatants or plasma samples.
-
Coating: Coat a 96-well plate with the capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.[6]
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Read the absorbance at 450 nm.
3. Western Blot Analysis
-
Protein Extraction: Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
4. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.[11]
-
Washing: Wash the cells twice with cold PBS.[11]
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[11]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[11]
-
Analysis: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[11]
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation and immune regulation.
Anti-Inflammatory Signaling Pathway
This diagram illustrates the inhibitory effect of this compound on the MAPK signaling pathway in macrophages, leading to a reduction in pro-inflammatory cytokine production.[8]
Induction of Apoptosis in Fibroblast-Like Synoviocytes
This diagram shows the proposed mitochondrial-dependent pathway for this compound-induced apoptosis in fibroblast-like synoviocytes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. arigobio.com [arigobio.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norisoboldine Reduces Arthritis Severity by Attenuating Inflammation, Oxidative Stress, and Extracellular Matrix Degradation in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Norisoboldine exerts antiallergic effects on IgE/ovalbumin-induced allergic asthma and attenuates FcεRI-mediated mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Norisoboldine, a natural AhR agonist, promotes Treg differentiation and attenuates colitis via targeting glycolysis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Norisoboldine Hydrochloride vs. Methotrexate in Rheumatoid Arthritis Models: A Guide for Researchers
This guide provides a detailed, data-driven comparison of the therapeutic efficacy of Norisoboldine hydrochloride (NOR), an isoquinoline (B145761) alkaloid, and Methotrexate (MTX), the current gold-standard treatment, in preclinical rat models of rheumatoid arthritis (RA). The information is intended for researchers, scientists, and professionals in drug development seeking to understand the relative performance and mechanisms of these two compounds.
Executive Summary
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation, joint destruction, and systemic inflammation. While Methotrexate has long been the primary disease-modifying antirheumatic drug (DMARD), its use can be limited by adverse effects and incomplete responses in some patients.[1][2] Norisoboldine, an alkaloid derived from the root of Lindera aggregata, has emerged as a promising therapeutic candidate, demonstrating potent anti-inflammatory, antioxidant, and immunomodulatory properties in RA models.[3][4]
Experimental data from adjuvant-induced arthritis (AIA) rat models indicates that Norisoboldine, particularly at a dosage of 30 mg/kg, exhibits comparable, and in some aspects superior, efficacy to Methotrexate in reducing clinical signs of arthritis, suppressing inflammatory markers, mitigating oxidative stress, and preventing joint degradation.[3][5] NOR's multifaceted mechanism, targeting pathways like NF-κB, Nrf2, and RANKL, presents a compelling alternative or complementary therapeutic strategy.[3][6]
Quantitative Performance Comparison
The following tables summarize the quantitative data from a comparative study using an adjuvant-induced rheumatoid arthritis rat model.[3] The treatment groups consisted of a normal control, an untreated RA model, two NOR-treated groups (15 mg/kg and 30 mg/kg), and an MTX-treated group.
Clinical and Systemic Inflammatory Markers
Norisoboldine treatment significantly reduced the primary clinical indicators of arthritis, including arthritis score and paw volume. Its effect on lowering systemic inflammatory markers, Rheumatoid Factor (RF) and C-reactive Protein (CRP), was dose-dependent and comparable to Methotrexate.[3][7]
| Parameter | RA Model (Untreated) | RA + NOR (15 mg/kg) | RA + NOR (30 mg/kg) | RA + MTX | Source |
| Arthritis Score | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [3][5] |
| Paw Volume (mL) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [3][5] |
| Rheumatoid Factor (RF) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [3][7] |
| C-reactive Protein (CRP) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [3][7] |
Pro-inflammatory and Anti-inflammatory Cytokines
Both NOR and MTX effectively modulated the immune response by reducing key pro-inflammatory mediators and boosting anti-inflammatory cytokines. Both treatments significantly lowered levels of NF-κB p65, IKKβ, and IL-6, while increasing the levels of the anti-inflammatory cytokine IL-10.[3][8]
| Parameter | RA Model (Untreated) | RA + NOR (15 mg/kg) | RA + NOR (30 mg/kg) | RA + MTX | Source |
| NF-κB p65 | Significantly Elevated | Significantly Decreased | Significantly Decreased | Significantly Decreased | [3][8] |
| IKKβ (mRNA) | Significantly Elevated | Significantly Decreased | Significantly Decreased | Significantly Decreased | [3][8] |
| IL-6 | Significantly Elevated | Significantly Decreased | Significantly Decreased | Significantly Decreased | [3][8] |
| IL-10 | Significantly Reduced | Significantly Increased | Significantly Increased | Significantly Increased | [3][8] |
Oxidative Stress and Antioxidant Response Markers
Norisoboldine demonstrated robust antioxidant effects, surpassing MTX in some measures. It significantly reduced malondialdehyde (MDA), a marker of lipid peroxidation, and enhanced the activity of the endogenous antioxidant enzymes superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[3][5]
| Parameter | RA Model (Untreated) | RA + NOR (15 mg/kg) | RA + NOR (30 mg/kg) | RA + MTX | Source |
| MDA | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [5] |
| SOD | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased | [5] |
| Catalase | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased | [5] |
| GPx | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased | [5] |
Markers of Extracellular Matrix and Joint Degradation
NOR treatment effectively protected against joint destruction by downregulating the expression of matrix metalloproteinases (MMPs) and aggrecanases, enzymes responsible for cartilage and bone degradation.[3] It also reduced the expression of Proliferating Cell Nuclear Antigen (PCNA), indicating a reduction in abnormal synovial cell proliferation.[3]
| Parameter | RA Model (Untreated) | RA + NOR (15 mg/kg) | RA + NOR (30 mg/kg) | RA + MTX | Source |
| MMP-2, MMP-3 | Significantly Upregulated | Significantly Downregulated | Significantly Downregulated | Significantly Downregulated | [3] |
| ADAMTS-4, ADAMTS-5 | Significantly Upregulated | Significantly Downregulated | Significantly Downregulated | Significantly Downregulated | [3] |
| PCNA | Significantly Upregulated | Significantly Downregulated | Significantly Downregulated | Significantly Downregulated | [3] |
Mechanisms of Action
Norisoboldine and Methotrexate exert their anti-arthritic effects through distinct and overlapping signaling pathways.
This compound
NOR's therapeutic effects are multifaceted. It simultaneously targets inflammation, oxidative stress, immune cell differentiation, and angiogenesis. Key mechanisms include:
-
Inhibition of the NF-κB Pathway: NOR suppresses the activation of NF-κB, a critical transcription factor that governs the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[3][9]
-
Activation of the Nrf2-ARE Pathway: NOR activates the Nrf2 antioxidant response pathway, leading to the upregulation of protective enzymes like HO-1 and NQO1, thereby reducing oxidative stress.[3]
-
Modulation of Joint Destruction Pathways: It reduces the expression of RANKL, a key factor in osteoclast differentiation and bone erosion, via the p38/ERK/AKT/AP-1 pathway.[6][10]
-
Activation of Aryl Hydrocarbon Receptor (AhR): NOR acts as an AhR agonist, which helps induce regulatory T cells (Tregs) and attenuate osteoclast differentiation, contributing to immune tolerance and reduced bone erosion.[11][12]
-
Inhibition of Angiogenesis: It prevents synovial angiogenesis (the formation of new blood vessels that sustains inflammation) by modulating the Notch1 signaling pathway.[13]
Methotrexate
MTX is a folate antagonist, but at the low doses used for RA, its primary anti-inflammatory effects are believed to stem from other mechanisms.[14][15]
-
Adenosine (B11128) Signaling: The most widely accepted mechanism is that MTX increases extracellular adenosine levels.[16][17] Adenosine, acting through its receptors (e.g., A2A), exerts potent anti-inflammatory effects, inhibiting neutrophil accumulation and cytokine production.[14]
-
Cytokine Modulation: MTX suppresses the production of key pro-inflammatory cytokines including TNF-α, IFN-γ, IL-1, and IL-6.[18][19]
-
Inhibition of Immune Cell Proliferation: By interfering with purine (B94841) and pyrimidine (B1678525) synthesis, MTX can inhibit the proliferation of lymphocytes and other immune cells.[14][20]
-
Modulation of Transcription Factors: MTX can inhibit the activation of pro-inflammatory transcription factors like NF-κB and signaling pathways such as JAK/STAT.[15][20]
Experimental Protocols
The data presented in this guide was primarily generated using an Adjuvant-Induced Arthritis (AIA) model in rats, which is a well-established and highly reproducible model for studying RA pathogenesis and evaluating anti-arthritic therapies.[3][10] A similar common model is Collagen-Induced Arthritis (CIA).[21][22][23]
Adjuvant-Induced Arthritis (AIA) Protocol in Rats
-
Animal Model: Male Sprague-Dawley (SD) or Wistar-Lewis rats are commonly used.[10][21]
-
Induction: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA), typically containing Mycobacterium, into the base of the tail or a hind paw.[10]
-
Disease Development: Clinical signs of arthritis, such as paw swelling and redness in the contralateral, non-injected paws, typically appear around 10-14 days post-induction.
-
Treatment Administration: Once arthritis is established (e.g., day 14), animals are randomized into treatment groups. Norisoboldine (e.g., 15 and 30 mg/kg) or Methotrexate is administered daily, typically via oral gavage, for a predefined period (e.g., 10-21 days).[3][10]
-
Monitoring and Assessment:
-
Clinical Scoring: Arthritis severity is scored regularly (e.g., 2-3 times per week) based on the degree of erythema and swelling in the joints (e.g., on a 0-4 scale per paw).
-
Paw Volume: Paw edema is quantified using a plethysmometer.
-
Body Weight: Monitored as an indicator of general health.
-
-
Terminal Analysis: At the end of the treatment period, animals are euthanized.
-
Blood Collection: Serum is collected to measure levels of RF, CRP, and various cytokines via ELISA.
-
Tissue Collection: Joint tissues (synovium) are harvested for histopathological analysis (to assess inflammation, cartilage damage, and bone erosion) and for molecular analysis (RT-qPCR, Western blot) to measure gene and protein expression of inflammatory mediators.[3]
-
Conclusion
The experimental evidence strongly supports this compound as a potent anti-arthritic agent in preclinical models. Its efficacy in reducing inflammation, mitigating oxidative stress, and protecting joint integrity is comparable to Methotrexate. Notably, NOR's distinct, multi-pronged mechanism of action—targeting the NF-κB, Nrf2, and AhR pathways simultaneously—suggests it may offer benefits where MTX is insufficient or poorly tolerated.[3][11] These findings warrant further investigation into Norisoboldine's clinical potential as a novel therapeutic for rheumatoid arthritis.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Methotrexate: Optimizing the Efficacy in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norisoboldine Reduces Arthritis Severity by Attenuating Inflammation, Oxidative Stress, and Extracellular Matrix Degradation in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effect of norisoboldine, an alkaloid isolated from Radix Linderae, on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Norisoboldine alleviates joint destruction in rats with adjuvant-induced arthritis by reducing RANKL, IL-6, PGE2, and MMP-13 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Norisoboldine inhibits the production of interleukin-6 in fibroblast-like synoviocytes from adjuvant arthritis rats through PKC/MAPK/NF-κB-p65/CREB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Norisoboldine alleviates joint destruction in rats with adjuvant-induced arthritis by reducing RANKL, IL-6, PGE(2), and MMP-13 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Norisoboldine, an Anti-Arthritis Alkaloid Isolated from Radix Linderae, Attenuates Osteoclast Differentiation and Inflammatory Bone Erosion in an Aryl Hydrocarbon Receptor-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Norisoboldine, an isoquinoline alkaloid, acts as an aryl hydrocarbon receptor ligand to induce intestinal Treg cells and thereby attenuate arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Norisoboldine, an alkaloid compound isolated from Radix Linderae, inhibits synovial angiogenesis in adjuvant-induced arthritis rats by moderating Notch1 pathway-related endothelial tip cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Methotrexate mechanism in treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ard.bmj.com [ard.bmj.com]
- 19. Methotrexate specifically modulates cytokine production by T cells and macrophages in murine collagen-induced arthritis (CIA): a mechanism for methotrexate-mediated immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chondrex.com [chondrex.com]
- 22. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. inotiv.com [inotiv.com]
A Comparative In Vitro Analysis of Norisoboldine Hydrochloride and TCDD as Selective Aryl Hydrocarbon Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Norisoboldine (B1591120) hydrochloride (NOR) and 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) as agonists of the Aryl hydrocarbon Receptor (AhR) in vitro. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction
The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cellular differentiation. Its activation by various ligands can lead to diverse physiological and toxicological outcomes. 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is the most potent and well-characterized AhR agonist, often used as a reference compound in research. However, its high toxicity limits its therapeutic potential. Norisoboldine (NOR), a natural isoquinoline (B145761) alkaloid, has emerged as an AhR agonist with potential therapeutic applications, necessitating a comparative evaluation of its in vitro performance against the benchmark agonist, TCDD.
Mechanism of Action: The AhR Signaling Pathway
Both Norisoboldine hydrochloride and TCDD activate the AhR, initiating a cascade of molecular events that lead to the transcription of target genes. The canonical AhR signaling pathway is depicted below.
Quantitative Comparison of AhR Agonist Activity
The following table summarizes the available data on the induction of Cytochrome P450 1A1 (CYP1A1), a well-established downstream target of AhR activation.
| Compound | Cell Line | Concentration | Outcome | Reference |
| Norisoboldine HCl | THP-1 | 3, 10, 30 µmol/L | Dose-dependent increase in CYP1A1 mRNA expression | [2] |
| TCDD | THP-1 | 5 nmol/L | Significant increase in CYP1A1 mRNA expression | [2] |
| TCDD | Murine Hepatoma Cells | ~200 pM (EC50) | Induction of DRE-dependent luciferase activity | [1] |
Note: The data for Norisoboldine and TCDD in THP-1 cells are from the same study, allowing for a more direct, albeit not a full dose-response, comparison in that specific cell type.[2]
Selectivity Profile
This compound: Current research primarily characterizes Norisoboldine as an AhR agonist.[3][4] Studies have highlighted its ability to induce intestinal Treg cells through AhR activation, suggesting a degree of functional selectivity.[4] However, comprehensive in vitro profiling against a broad panel of receptors and enzymes to definitively establish its selectivity is not yet widely published.
TCDD: TCDD is known for its high-affinity binding to the AhR.[5][6] However, its interaction with the AhR leads to a wide range of toxicological effects, indicating that its downstream signaling is complex and can impact numerous cellular pathways beyond the canonical xenobiotic metabolism.[6][7] This broad spectrum of activity suggests that while it is selective for the AhR as a primary target, the consequences of this interaction are widespread.
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the in vitro activity of AhR agonists like Norisoboldine and TCDD.
CYP1A1 mRNA Expression by Quantitative Real-Time PCR (qPCR)
This assay quantifies the induction of the CYP1A1 gene, a primary target of AhR activation.
References
- 1. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of norisoboldine (NOR) on AhR activation in THP-1 cells. (A) The THP-1 cells were treated with NOR (3, 10, and 30 μmol·L-1) and TCDD (5 nmol·L-1) for 24 h, mRNA expression of CYP1A1 was detected by using Q-PCR assay. (B) THP-1 cells were treated with NOR (30 μmol·L-1), siAhR, α-naphthoflavone (α-NF, 1 μmol·L-1), NOR (30 μmol·L-1) + siAhR, NOR (30 μmol·L-1) + α-NF (1 μmol·L-1) or TCDD (5 nmol·L-1) for 24 h, mRNA expression of CYP1A1 was detected by using Q-PCR assay. (C-E) THP-1 cells were treated with NOR (30 μmol·L-1), α-NF (1 μmol·L-1), NOR (30 μmol·L-1) + α-NF (1 μmol·L-1) or TCDD (5 nmol·L-1) for 24 h, the association of HSP90 and AhR was detected by immunoprecipitation assay (C); the nuclear translocation of AhR was detected by western blotting assay (D); the association of ARNT and AhR was detected by immunoprecipitation assay (E). (F, G) THP-1 cells were treated with NOR (30 μmol·L-1), siAhR, α-NF (1 μmol·L-1), NOR (30 μmol·L-1) + siAhR, NOR (30 μmol·L-1) + α-NF (1 μmol·L-1) or TCDD (5 nmol·L-1) for 24 h, the AhR-XRE binding activity was detected by EMSA assay (F); The activity of XRE reporter gene was detected by luciferase report gene assay (G). The data are presented as means ± SEM of three independent experiments. **P < 0.01 vs LPS & ATP group; $P < 0.05 and $$P < 0.01 vs NOR group [cjnmcpu.com]
- 3. Norisoboldine, a natural AhR agonist, promotes Treg differentiation and attenuates colitis via targeting glycolysis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norisoboldine, an isoquinoline alkaloid, acts as an aryl hydrocarbon receptor ligand to induce intestinal Treg cells and thereby attenuate arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AhR Activation by TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) Attenuates Pertussis Toxin-Induced Inflammatory Responses by Differential Regulation of Tregs and Th17 Cells Through Specific Targeting by microRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional role of AhR in the expression of toxic effects by TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Aryl Hydrocarbon Receptor Polymorphisms on TCDD-mediated CYP1B1 Induction and IgM Suppression by Human B cells - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of Norisoboldine hydrochloride with other natural anti-inflammatory compounds
A Comparative Analysis of Norisoboldine Hydrochloride with Other Natural Anti-Inflammatory Compounds
A Guide for Researchers and Drug Development Professionals
In the quest for novel anti-inflammatory therapeutics, natural compounds have emerged as a promising frontier. This guide provides a detailed comparative analysis of this compound (NOR), a prominent isoquinoline (B145761) alkaloid, against three other well-researched natural anti-inflammatory agents: Curcumin, Resveratrol, and Quercetin (B1663063). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Introduction to the Compounds
This compound (NOR) is an alkaloid extracted from the root of Lindera aggregata, a plant used in traditional Chinese medicine. It has demonstrated significant anti-inflammatory and immunomodulatory effects in various preclinical models, particularly in the context of arthritis.[1]
Curcumin , the principal curcuminoid of turmeric (Curcuma longa), is a polyphenol with a long history of use in traditional medicine. Its anti-inflammatory properties are attributed to its ability to modulate multiple signaling pathways.
Resveratrol is a natural stilbenoid found in grapes, berries, and peanuts. It is recognized for its antioxidant and anti-inflammatory activities, which are implicated in its potential health benefits.
Quercetin is a flavonoid present in many fruits, vegetables, and grains. It is known for its potent antioxidant and anti-inflammatory effects, making it a subject of intense research for various inflammatory conditions.
Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound, Curcumin, Resveratrol, and Quercetin from various in vitro and in vivo studies. It is important to note that direct comparison of absolute values (e.g., IC50) can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Stimulus | Parameter | IC50 / Inhibition | Reference |
| Norisoboldine | Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO Inhibition | Concentration-dependent reduction | [2] |
| TNF-α Production | RAW 264.7 | LPS | TNF-α Inhibition | Concentration-dependent reduction | [2] | |
| IL-1β Production | RAW 264.7 | LPS | IL-1β Inhibition | Concentration-dependent reduction | [2] | |
| IL-6 Production | RAW 264.7 | LPS | IL-6 Inhibition | Slight reduction | [2] | |
| Curcumin | Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO Inhibition | IC50: ~15 µM | [3] |
| PGE2 Production | RAW 264.7 | LPS | PGE2 Inhibition | IC50: ~10 µM | [3] | |
| TNF-α Secretion | RAW 264.7 | LPS | % Inhibition at 20 µM | 60% | [3] | |
| IL-6 Secretion | RAW 264.7 | LPS | % Inhibition at 20 µM | 75% | [3] | |
| COX-2 Enzyme Activity | - | - | COX-2 Inhibition | IC50: ~25 µM | [3] | |
| Resveratrol | Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO Inhibition | IC50: ~25 µM | |
| TNF-α Production | RAW 264.7 | LPS | TNF-α Inhibition | Significant reduction | [1] | |
| IL-6 Production | RAW 264.7 | LPS | IL-6 Inhibition | Significant reduction | [1] | |
| Quercetin | COX-2 Expression | RAW 264.7 | Pg-fimbriae | COX-2 Inhibition | IC50: ~10 µM | [4] |
| TNF-α Production | RAW 264.7 | LPS | TNF-α Inhibition | Significant reduction | [5] | |
| IL-6 Production | RAW 264.7 | LPS | IL-6 Inhibition | Significant reduction | [5] | |
| IL-1β Production | RAW 264.7 | LPS | IL-1β Inhibition | Significant reduction | [5] |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Dosage | Effect | Reference |
| Norisoboldine | Collagen-Induced Arthritis (Mice) | 10, 20, 40 mg/kg | Reduced clinical scores, decreased inflammatory cell infiltration | [1] |
| Adjuvant-Induced Arthritis (Rats) | 15, 30 mg/kg | Decreased paw swelling and arthritis index | [6] | |
| Curcumin | Carrageenan-induced paw edema (Rats) | - | Significant reduction in inflammation | [2] |
| Resveratrol | Ischemia/reperfusion injury | - | Reduced expression of pro-inflammatory cytokines | [1] |
| Quercetin | DNCB-induced atopic dermatitis (Mice) | - | Reduced ear thickness and swelling |
Mechanisms of Action & Signaling Pathways
The anti-inflammatory effects of these natural compounds are mediated through their interaction with various signaling pathways.
This compound
This compound exerts its anti-inflammatory effects through multiple mechanisms:
-
MAPK Pathway: It inhibits the phosphorylation of p38, ERK, and JNK in LPS-stimulated macrophages, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2]
-
Adenosine (B11128) A1 Receptor: NOR attenuates inflammatory pain by activating the adenosine A1 receptor.[7]
-
Aryl Hydrocarbon Receptor (AhR): It can act as an AhR agonist, leading to the induction of intestinal Treg cells, which play a role in suppressing autoimmune responses in arthritis.[8]
-
Notch1 Pathway: In the context of arthritis, NOR inhibits synovial angiogenesis by modulating the Notch1 pathway.[9]
Curcumin, Resveratrol, and Quercetin
These three compounds share some common anti-inflammatory mechanisms, primarily centered around the inhibition of the NF-κB and MAPK signaling pathways.
-
NF-κB Pathway: All three compounds have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[1][2][5]
-
MAPK Pathway: Curcumin, Resveratrol, and Quercetin can suppress the phosphorylation of MAPKs (p38, ERK, JNK), which are upstream regulators of NF-κB and other inflammatory responses.[1][2]
-
COX and LOX Enzymes: Curcumin is a known inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.
-
Sirtuin 1 (SIRT1): Resveratrol is a potent activator of SIRT1, a deacetylase that can suppress inflammation by inhibiting NF-κB.
-
PI3K/Akt Pathway: Quercetin has been shown to inhibit the PI3K/Akt signaling pathway, which can also lead to the downregulation of inflammatory responses.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these natural anti-inflammatory compounds.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This is a widely used method to screen for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., Norisoboldine, Curcumin, etc.) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay.
-
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): The levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are collected and subjected to Western blotting to detect the phosphorylation status of key proteins like p38, ERK, JNK, and the levels of IκBα.
In Vivo Collagen-Induced Arthritis (CIA) Model in Mice
This is a widely used animal model that mimics the pathology of human rheumatoid arthritis.
-
Induction of Arthritis: Male DBA/1J mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.
-
Treatment: Once arthritis develops (typically around day 21-28), mice are orally administered the test compound (e.g., Norisoboldine at 10, 20, 40 mg/kg) daily for a specified period (e.g., 20 days). A vehicle control group and a positive control group (e.g., methotrexate) are included.
-
Assessment of Arthritis:
-
Clinical Scoring: The severity of arthritis in each paw is scored on a scale of 0-4 based on erythema, swelling, and ankylosis.
-
Paw Thickness Measurement: Paw thickness is measured using a digital caliper.
-
Histopathological Analysis: At the end of the study, the joints are collected, fixed, decalcified, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
-
Measurement of Inflammatory Markers: Serum levels of anti-collagen antibodies and pro-inflammatory cytokines can be measured by ELISA.
Conclusion
This compound, Curcumin, Resveratrol, and Quercetin are all promising natural compounds with significant anti-inflammatory properties. While they share common mechanisms of action, such as the inhibition of the NF-κB and MAPK pathways, Norisoboldine exhibits a unique profile by also modulating the adenosine A1 receptor, AhR, and Notch1 pathways. This suggests that Norisoboldine may have distinct therapeutic applications, particularly in the context of inflammatory arthritis.
The quantitative data presented, while not directly comparable across all studies, indicate that all four compounds are effective in reducing inflammatory mediators in the micromolar range. Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively establish the relative potency and efficacy of these compounds. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers designing and conducting such studies. The continued investigation of these natural compounds holds great promise for the development of novel and effective anti-inflammatory therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cells Stimulated with Porphyromonas gingivalis Fimbriae. Relationships between Anti-inflammatory Activity and Quantum Chemical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 8. A Detailed Insight of the Anti-inflammatory Effects of Curcumin with the Assessment of Parameters, Sources of ROS and Associated Mechanisms [openmedicinejournal.com]
- 9. Norisoboldine, an alkaloid compound isolated from Radix Linderae, inhibits synovial angiogenesis in adjuvant-induced arthritis rats by moderating Notch1 pathway-related endothelial tip cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Norisoboldine Hydrochloride in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of Norisoboldine hydrochloride, juxtaposed with established anti-inflammatory agents, Dexamethasone and Methotrexate. While extensive research in animal models and cell lines has illuminated the potential of this compound, a notable gap exists in the literature regarding its validation in primary human cells. This document summarizes the current understanding of this compound's mechanism of action and provides a framework for its evaluation in primary human cell systems, drawing parallels with the known effects of comparator drugs.
Executive Summary
This compound, an isoquinoline (B145761) alkaloid, has demonstrated significant anti-inflammatory, immunoregulatory, and anti-arthritic effects in preclinical studies.[1] Its primary mechanisms of action involve the inhibition of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[2][3] However, the translation of these findings to human physiology necessitates validation in primary human cells. This guide outlines the known effects of this compound and compares them with Dexamethasone and Methotrexate, for which data in primary human cells are more readily available. The provided experimental protocols and pathway diagrams are intended to facilitate future research aimed at bridging the existing data gap for this compound.
Comparative Analysis of Anti-inflammatory Mechanisms
| Feature | This compound | Dexamethasone | Methotrexate |
| Primary Target Cells (in vitro/animal models) | Macrophages (murine), Fibroblast-like synoviocytes (rat)[2][3][4][5][6][7] | Macrophages, T-cells, Epithelial cells (human) | T-cells, Macrophages, Synoviocytes (human) |
| Key Signaling Pathways Inhibited | NF-κB, MAPKs (p38, ERK, JNK), PKC, CREB[2][3] | NF-κB, AP-1 | NF-κB |
| Mechanism of NF-κB Inhibition | Inhibition of IKKβ phosphorylation, preventing p65 nuclear translocation[1] | Upregulation of IκBα, sequestering NF-κB in the cytoplasm | Increases lincRNA-p21 which binds to RELA mRNA, decreasing NF-κB activity |
| Effects on Cytokine Production | Decreased TNF-α, IL-1β, IL-6, RANKL, PGE2, MMP-13 (in vitro/animal)[2][3][8] | Broad suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6) | Inhibition of T-cell cytokine production |
| Other Notable Mechanisms | Aryl hydrocarbon receptor (AhR) agonist,[9] induction of apoptosis in synoviocytes,[4] inhibition of synovial angiogenesis[10] | Glucocorticoid receptor agonist, induction of anti-inflammatory proteins (e.g., DUSP1) | Inhibition of dihydrofolate reductase, adenosine (B11128) A2a receptor agonism |
Experimental Protocols for Assessing Anti-inflammatory Effects in Primary Human Cells
The following are generalized protocols that can be adapted to evaluate the anti-inflammatory effects of this compound in various primary human cells.
Isolation and Culture of Primary Human Cells
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Isolate from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.
-
Human Monocyte-Derived Macrophages (MDMs): Isolate monocytes from PBMCs by plastic adherence or magnetic-activated cell sorting (MACS) using CD14 microbeads. Differentiate into macrophages by culturing in RPMI-1640 with 10% FBS, penicillin-streptomycin, and 50 ng/mL of M-CSF for 5-7 days.
-
Human Fibroblast-Like Synoviocytes (FLS): Isolate from synovial tissue obtained from rheumatoid arthritis patients or healthy donors during synovectomy or joint replacement surgery. Digest tissue with collagenase and culture in DMEM supplemented with 10% FBS, L-glutamine, and antibiotics.
In Vitro Inflammation Induction and Treatment
-
Stimulation: Induce an inflammatory response by treating the primary cells with lipopolysaccharide (LPS) (for macrophages), TNF-α, or IL-1β (for FLS and chondrocytes) at appropriate concentrations and durations.
-
Treatment: Pre-incubate cells with varying concentrations of this compound, Dexamethasone, or Methotrexate for a specified time before adding the inflammatory stimulus. Include vehicle-treated and unstimulated controls.
Measurement of Inflammatory Readouts
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.
-
Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes.
-
Western Blot Analysis: Prepare cell lysates to analyze the protein expression and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., IκBα, p65, p38, ERK, JNK).
-
Cell Viability and Proliferation Assays: Assess the cytotoxic effects of the compounds using assays such as MTT or LDH release. Measure lymphocyte proliferation using CFSE staining and flow cytometry.
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound's anti-inflammatory signaling pathway.
Caption: General experimental workflow for validation in primary human cells.
Conclusion and Future Directions
This compound holds promise as a novel anti-inflammatory agent. The existing preclinical data, primarily from rodent models and immortalized cell lines, strongly support its potential. However, to advance its development and establish its clinical relevance, rigorous validation in primary human cells is imperative. The experimental frameworks and comparative data presented in this guide are intended to serve as a valuable resource for researchers embarking on these crucial next steps. Future studies should focus on generating quantitative data on the efficacy of this compound in primary human immune cells and synoviocytes, directly comparing its potency and mechanisms of action with established drugs like Dexamethasone and Methotrexate. Such studies will be instrumental in determining the therapeutic potential of this compound for treating inflammatory diseases in humans.
References
- 1. Norisoboldine Reduces Arthritis Severity by Attenuating Inflammation, Oxidative Stress, and Extracellular Matrix Degradation in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norisoboldine inhibits the production of interleukin-6 in fibroblast-like synoviocytes from adjuvant arthritis rats through PKC/MAPK/NF-κB-p65/CREB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norisoboldine induces apoptosis of fibroblast-like synoviocytes from adjuvant-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Norisoboldine Attenuates Sepsis-Induced Acute Lung Injury by Modulating Macrophage Polarization via PKM2/HIF-1α/PGC-1α Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Norisoboldine alleviates joint destruction in rats with adjuvant-induced arthritis by reducing RANKL, IL-6, PGE(2), and MMP-13 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Norisoboldine, an Anti-Arthritis Alkaloid Isolated from Radix Linderae, Attenuates Osteoclast Differentiation and Inflammatory Bone Erosion in an Aryl Hydrocarbon Receptor-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Norisoboldine, an alkaloid compound isolated from Radix Linderae, inhibits synovial angiogenesis in adjuvant-induced arthritis rats by moderating Notch1 pathway-related endothelial tip cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Signaling Pathways Activated by Norisoboldine Hydrochloride and its Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways activated by Norisoboldine (B1591120) hydrochloride (NOR), a natural isoquinoline (B145761) alkaloid, and its synthetic analogues. The information presented is intended to assist researchers in understanding the molecular mechanisms of these compounds and to guide future drug development efforts. This comparison is based on currently available experimental data.
I. Overview of Norisoboldine Hydrochloride and its Analogues
Norisoboldine (NOR) is the primary active component isolated from the root of Lindera aggregata, a plant used in traditional Chinese medicine. It has demonstrated a range of pharmacological activities, including anti-inflammatory, immunomodulatory, and anti-arthritic effects. To enhance its therapeutic potential and improve its pharmacokinetic properties, several synthetic analogues have been developed. This guide focuses on two such analogues: a benzoic acid derivative named DC-01 and III11 , a potent Aryl Hydrocarbon Receptor (AhR) agonist.
II. Comparative Analysis of Activated Signaling Pathways
The primary signaling pathway modulated by Norisoboldine and its studied synthetic analogues is the Aryl Hydrocarbon Receptor (AhR) pathway , which plays a crucial role in regulating immune responses, particularly the differentiation of regulatory T cells (Treg cells). However, NOR also influences other signaling cascades. The following sections and tables summarize the known signaling pathways and provide comparative data.
Quantitative Data Summary
The tables below present a summary of the available quantitative data comparing the activity of Norisoboldine and its synthetic analogues.
Table 1: Comparative Efficacy in Treg Cell Differentiation
| Compound | Effective Concentration (in vitro) for Treg Cell Differentiation | Source |
| Norisoboldine (NOR) | 10 μM | [1] |
| DC-01 | 1 μM | [1] |
Table 2: Comparative AhR Agonist Activity and Bioavailability
| Compound | Key Activity | Oral Bioavailability (F) | Source | | :--- | :--- | :--- | | Norisoboldine (NOR) | AhR Agonist | 2.49% |[2][3] | | III11 | Potent AhR Agonist | 87.40% |[2][3] |
III. Detailed Signaling Pathways
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Both Norisoboldine and its synthetic analogues, DC-01 and III11, have been identified as agonists of the Aryl Hydrocarbon Receptor (AhR).[2][3][4] Activation of AhR by these compounds leads to its translocation to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the DNA, promoting the transcription of target genes, including those involved in the differentiation of Treg cells.[4] The induction of Treg cells is a key mechanism for the anti-inflammatory and immunomodulatory effects of these compounds.[1][4]
The synthetic analogue III11 has been shown to be a particularly potent AhR agonist, enhancing the expression of AhR downstream target genes and triggering AhR nuclear translocation more effectively than NOR.[2][3] Similarly, DC-01 demonstrates greater potency in inducing Treg cell differentiation compared to the parent compound.[1]
MAPK/AKT Signaling Pathways
Norisoboldine has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and AKT signaling pathways. Specifically, it can selectively prevent the activation of p38, ERK, and AKT. This inhibition contributes to its anti-inflammatory effects by reducing the expression of pro-inflammatory mediators.
Additional Signaling Pathways of Norisoboldine
-
mTOR/S6K1 Pathway: NOR can promote osteoblast differentiation through the activation of the mTOR/S6K1 pathway, suggesting its potential role in bone formation.
-
BMP2 Signaling: In the context of fracture healing, NOR has been found to inhibit the differentiation of bone marrow stromal cells to chondrocytes by reducing bone morphogenetic protein 2 (BMP2) signaling.
-
Mitochondrial-Dependent Apoptosis: NOR can induce apoptosis in fibroblast-like synoviocytes through a mitochondrial-dependent pathway, involving the regulation of Bax and Bcl-2 proteins and the release of cytochrome C.
Currently, there is limited information available on whether the synthetic analogues DC-01 and III11 modulate these additional pathways. Further research is required to elucidate their broader pharmacological profiles.
IV. Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the signaling pathways of Norisoboldine and its analogues.
Aryl Hydrocarbon Receptor (AhR) Activation Assay
This assay is used to determine if a compound can activate the AhR signaling pathway.
-
Cell Line: Typically, a cell line stably transfected with a luciferase reporter gene under the control of a promoter containing xenobiotic-responsive elements (XREs) is used.
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound (Norisoboldine, DC-01, or III11) or a vehicle control. A known AhR agonist is used as a positive control.
-
After an incubation period (e.g., 24 hours), the cells are lysed.
-
A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
The fold activation is calculated by normalizing the luminescence of the compound-treated cells to that of the vehicle-treated cells.
-
-
Confirmation: Activation of AhR can be further confirmed by measuring the expression of downstream target genes, such as CYP1A1, using quantitative real-time PCR (qRT-PCR).
Western Blot Analysis for MAPK and AKT Pathways
Western blotting is employed to detect the phosphorylation status of key proteins in the MAPK and AKT signaling pathways.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described for the AhR activation assay.
-
Protein Extraction: After treatment, cells are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-p38, phospho-ERK, phospho-AKT).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.
-
-
Analysis: The bands corresponding to the phosphorylated proteins are quantified, and the levels are normalized to a loading control (e.g., β-actin or total protein levels of the respective kinases) to compare the effects of the different treatments.
V. Conclusion
This compound and its synthetic analogues, DC-01 and III11, primarily exert their immunomodulatory effects through the activation of the Aryl Hydrocarbon Receptor signaling pathway, leading to the differentiation of regulatory T cells. The synthetic analogues, particularly III11, demonstrate enhanced potency and improved bioavailability compared to the parent compound. Norisoboldine also modulates other important signaling pathways, including the MAPK/AKT, mTOR/S6K1, and BMP2 pathways. Further investigation into the signaling pathways of a broader range of synthetic analogues is warranted to fully understand their therapeutic potential and to develop novel drug candidates with improved efficacy and specificity.
References
- 1. Synthesis of norisoboldine derivatives and bioactivity assay for inducing the generation of regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Norisoboldine Hydrochloride and Conventional Therapies for Inflammatory Bowel Disease
For Immediate Release
In the landscape of Inflammatory Bowel Disease (IBD) therapeutics, a growing body of preclinical evidence suggests Norisoboldine (NOR), an isoquinoline (B145761) alkaloid, as a promising alternative to conventional treatments. This guide provides a detailed, data-supported comparison between Norisoboldine hydrochloride and established IBD therapies, including 5-aminosalicylates (e.g., Sulfasalazine) and corticosteroids (e.g., Prednisone), aimed at researchers, scientists, and drug development professionals.
This compound has been shown to ameliorate experimental colitis by modulating key inflammatory pathways, offering a targeted approach with a distinct mechanism of action compared to the broader immunosuppressive effects of many conventional agents.
Mechanism of Action: A Divergence in Pathways
Conventional IBD treatments have well-established mechanisms of action. Sulfasalazine , a 5-aminosalicylate, primarily exerts its anti-inflammatory effects by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. It directly inhibits IκB kinases (IKK-α and IKK-β), preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB, a master regulator of pro-inflammatory gene expression.
Corticosteroids , like prednisone, function as potent immunosuppressants by binding to the glucocorticoid receptor (GR). This complex translocates to the nucleus, where it upregulates anti-inflammatory genes and, crucially, represses pro-inflammatory transcription factors such as NF-κB and activator protein-1 (AP-1). This leads to a broad suppression of inflammatory cytokines and immune cell activity.
In contrast, This compound operates through a more recently elucidated and distinct pathway. It functions as a natural agonist of the aryl hydrocarbon receptor (AhR). Activation of AhR by NOR leads to the inhibition of the NLRP3 inflammasome, a key component of the innate immune system responsible for the production of potent pro-inflammatory cytokines IL-1β and IL-18. This inhibition is mediated through the AhR/Nrf2/ROS signaling pathway. Furthermore, NOR has been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-1β and to promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis in the gut.
Quantitative Performance in Preclinical Models
Direct head-to-head clinical trials are not yet available. However, by comparing data from preclinical studies using the well-established dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, we can draw objective, albeit indirect, comparisons of efficacy. The following tables summarize key findings from separate studies investigating Norisoboldine and Sulfasalazine.
Table 1: Effect on Disease Activity Index (DAI) in DSS-Induced Colitis
| Treatment Group | Dosage | Mean DAI Score (Day 7) | % Reduction vs. DSS Control |
|---|---|---|---|
| DSS Control | - | 3.5 - 4.0 | - |
| Norisoboldine | 20 mg/kg | ~1.5 | ~57-62% |
| Norisoboldine | 40 mg/kg | ~1.0 | ~71-75% |
| Sulfasalazine | 200 mg/kg | ~1.8 | ~50-55% |
Note: Data are compiled from separate studies and represent approximate values for comparative purposes. The Disease Activity Index (DAI) is a composite score of weight loss, stool consistency, and rectal bleeding.
Table 2: Effect on Colon Length in DSS-Induced Colitis
| Treatment Group | Dosage | Mean Colon Length (cm) | % Reversal of Shortening vs. DSS Control |
|---|---|---|---|
| Healthy Control | - | ~9.0 - 10.0 | - |
| DSS Control | - | ~5.5 - 6.5 | - |
| Norisoboldine (40 mg/kg) | 40 mg/kg | ~8.0 | ~71% |
| Sulfasalazine (200 mg/kg) | 200 mg/kg | ~7.5 | ~57% |
Note: Data are compiled from separate studies and represent approximate values for comparative purposes. Colon shortening is a hallmark of inflammation in the DSS model.
Table 3: Effect on Pro-Inflammatory Cytokines in Colonic Tissue
| Treatment | Target Cytokine | % Reduction vs. DSS Control |
|---|---|---|
| Norisoboldine (40 mg/kg) | TNF-α | Significant Reduction |
| Norisoboldine (40 mg/kg) | IL-1β | Significant Reduction |
| Sulfasalazine | IL-1β, IL-8 | Significant Reduction |
Note: Data is based on findings from multiple studies. Specific quantitative percentages for cytokine reduction vary between studies.
It is important to note that a study on the toxicological assessment of Norisoboldine in the DSS colitis model indicated that a high dose of 90 mg/kg may aggravate colitis symptoms and cause mortality, suggesting a specific therapeutic window.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To further elucidate the distinct and overlapping mechanisms, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Experimental Protocols
The methodologies outlined below are synthesized from standard protocols for DSS-induced colitis studies.
1. Induction of DSS Colitis
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, are typically used.
-
Induction Agent: Dextran sulfate sodium (DSS), molecular weight 36-50 kDa, is dissolved in sterile drinking water to a final concentration of 3-5% (w/v).
-
Administration: The DSS solution is provided as the sole source of drinking water for a period of 7 consecutive days. Control groups receive regular sterile drinking water.
2. Treatment Administration
-
This compound: Administered daily via oral gavage at doses of 20 mg/kg and 40 mg/kg, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Sulfasalazine: Administered daily via oral gavage at a dose of 200 mg/kg, dissolved in a suitable vehicle.
-
Vehicle Control: The DSS control group receives a daily oral gavage of the vehicle alone.
-
Timing: Treatment typically commences on the same day as DSS administration and continues for the duration of the study.
3. Evaluation of Colitis Severity
-
Disease Activity Index (DAI): Mice are monitored daily for body weight loss, stool consistency (normal, loose, diarrhea), and the presence of blood in the stool (occult or gross). A standardized scoring system is used to calculate a daily DAI score for each mouse.
-
Macroscopic Assessment: At the end of the experiment (typically day 7-10), mice are euthanized. The entire colon is excised, and its length from the cecum to the anus is measured. Colon shortening is an indicator of inflammation.
-
Histological Analysis: A section of the distal colon is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). A pathologist, blinded to the treatment groups, scores the sections for severity of inflammation, crypt damage, and epithelial ulceration.
-
Cytokine Measurement: Colonic tissue samples are homogenized, and the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Conclusion
Preclinical data indicates that this compound is a potent anti-inflammatory agent that effectively ameliorates experimental colitis. Its unique mechanism of action, centered on the AhR-NLRP3 inflammasome axis, distinguishes it from conventional IBD therapies like Sulfasalazine and corticosteroids, which act primarily through NF-κB inhibition and broad immunosuppression, respectively. The quantitative data, while from separate studies, suggests that Norisoboldine's efficacy in reducing disease activity and colon inflammation is comparable, and in some metrics potentially superior, to Sulfasalazine in the DSS mouse model. These findings underscore the potential of this compound as a novel therapeutic candidate for IBD, warranting further investigation in head-to-head comparative studies and eventual clinical trials.
confirming the in vivo target engagement of Norisoboldine hydrochloride in target tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies to confirm the in vivo target engagement of Norisoboldine hydrochloride in relevant tissues. Due to the current lack of direct in vivo target engagement data for this compound using advanced techniques, this document outlines established experimental protocols based on its putative targets and compares its known biological activities with alternative compounds for which in vivo target engagement has been more directly demonstrated.
Overview of this compound and its Putative Targets
Norisoboldine, an isoquinoline (B145761) alkaloid, has been investigated for a range of pharmacological effects, including anti-inflammatory, anti-arthritic, and bone metabolism regulatory activities.[1] Published research suggests that this compound may exert its effects through the modulation of several key signaling pathways. The primary putative targets identified in the literature include:
-
Aryl hydrocarbon receptor (AhR) : Norisoboldine has been shown to act as an AhR agonist, inducing the expression of its downstream target gene, CYP1A1.[2] This interaction is linked to its effects on intestinal regulatory T cell differentiation.
-
Notch1 Pathway : It has been reported to inhibit synovial angiogenesis by moderating the Notch1 pathway.[3] Direct inhibition of Notch signaling can be assessed by monitoring the expression of downstream targets like Hes1.[3][4]
-
mTOR/S6K1 Pathway : Norisoboldine is suggested to influence osteoblast differentiation through the mTOR/S6K1 signaling pathway.[5] Target engagement of mTOR inhibitors is typically confirmed by assessing the phosphorylation status of mTOR substrates such as S6K1.[5][6]
Comparative Analysis of In Vivo Target Engagement Strategies
Direct confirmation of target engagement in vivo is crucial for validating the mechanism of action of a compound and for establishing a clear relationship between target modulation and therapeutic efficacy. While Norisoboldine's engagement of its targets is inferred from downstream effects, other compounds targeting AhR, Notch1, and mTOR/S6K1 have been studied using more direct methods.
Data Summary
The following table summarizes the comparison between this compound and selected alternative compounds for which in vivo target engagement has been assessed.
| Target Pathway | Compound | Method of In Vivo Target Engagement Confirmation | Key Findings |
| Aryl Hydrocarbon Receptor (AhR) | This compound | Indirect: Measurement of downstream target gene (CYP1A1) expression.[2] | Induces CYP1A1 expression in intestinal tissues. |
| BAY2416964 (AhR inhibitor) | Ex vivo analysis of PBMCs from treated patients showing inhibition of kynurenic acid-induced downstream gene expression (CYP1A1, CYP1B1).[7] | Demonstrates effective in vivo target engagement at tested doses. | |
| Notch1 Pathway | This compound | Indirect: Observation of reduced expression of downstream targets in treated xenografts. | Reported to moderate the Notch1 pathway-related endothelial tip cell phenotype. |
| RO4929097 (γ-secretase inhibitor) | Direct: Measurement of reduced Hes1 mRNA expression in hair follicles of treated animals.[4] | Shows dose-dependent inhibition of the Notch pathway in vivo. | |
| NADI-351 (Notch1 inhibitor) | Direct: FACS analysis showing a reduction of Notch1-expressing cells in tumors from treated mice.[8] | Demonstrates robust anti-tumor activity with confirmed target engagement in the tumor microenvironment. | |
| mTOR/S6K1 Pathway | This compound | Indirect: Inferred from downstream effects on osteoblast differentiation. | Promotes osteogenic differentiation via the S6K1 signaling pathway. |
| WYE-354 (mTOR kinase inhibitor) | Direct: Western blot analysis of tumor tissues from treated mice showing inhibition of mTORC1 (P-S6K1) and mTORC2 (P-AKT) substrates.[5] | Displays robust antitumor activity with confirmed mTORC1 and mTORC2 inhibition in vivo. | |
| PF-4708671 (S6K1 inhibitor) | Direct: Biochemical analysis of spinal cord tissue showing inhibition of S6K1 activity.[6] | Stimulates corticospinal tract regeneration with confirmed target engagement. |
Experimental Protocols for Assessing In Vivo Target Engagement
To definitively confirm the in vivo target engagement of this compound, the following experimental protocols, adapted from studies on alternative compounds, are recommended.
Aryl Hydrocarbon Receptor (AhR) Engagement
-
Protocol:
-
Administer this compound or a vehicle control to experimental animals (e.g., mice) at various doses and time points.
-
Isolate target tissues (e.g., intestine, liver) and peripheral blood mononuclear cells (PBMCs).
-
For indirect assessment, perform qRT-PCR or Western blot analysis to measure the expression levels of AhR target genes, such as CYP1A1 and CYP1B1.[2][7]
-
For a more direct approach, consider the development of a radiolabeled Norisoboldine analog for Positron Emission Tomography (PET) imaging to visualize and quantify receptor occupancy in target tissues.[9][10]
-
Alternatively, Activity-Based Protein Profiling (ABPP) probes for relevant enzyme classes could be used in a competitive manner to assess target engagement.[11][12][13][14][15][16]
-
Notch1 Pathway Engagement
-
Protocol:
-
Treat tumor-bearing mice or other relevant animal models with this compound or a vehicle control.
-
Collect tumor tissue and relevant normal tissues (e.g., skin for hair follicle analysis).
-
Measure the mRNA levels of the direct Notch1 target gene, Hes1, using qRT-PCR.[4] A significant reduction in Hes1 expression would indicate target engagement.
-
Perform Western blot analysis to detect levels of the cleaved, active form of Notch1 (Notch Intracellular Domain, NICD).[3]
-
Employ immunohistochemistry or flow cytometry on tissue samples using an antibody specific to the Notch1 intracellular domain to quantify the number of cells with active Notch1 signaling.[8]
-
mTOR/S6K1 Pathway Engagement
-
Protocol:
-
Administer this compound or a vehicle control to animals.
-
Isolate target tissues at different time points after administration.
-
Prepare tissue lysates and perform Western blot analysis using phospho-specific antibodies to assess the phosphorylation status of key mTORC1 and mTORC2 substrates.[5]
-
A dose-dependent decrease in the phosphorylation of these substrates would confirm in vivo target engagement of the mTOR/S6K1 pathway.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathways of this compound.
Caption: General workflow for confirming in vivo target engagement.
Conclusion and Future Directions
The available evidence suggests that this compound modulates the AhR, Notch1, and mTOR/S6K1 pathways. However, direct confirmation of in vivo target engagement is a critical next step in its development as a therapeutic agent. The experimental protocols outlined in this guide provide a roadmap for researchers to definitively establish the molecular targets of this compound in a physiological context. Utilizing these advanced methodologies will not only solidify the understanding of its mechanism of action but also enable a more robust comparison with other compounds in development, ultimately accelerating its translational potential. Further investigation using techniques such as chemoproteomics could also uncover novel targets and provide a more comprehensive understanding of Norisoboldine's polypharmacology.[18][19][20][21][22]
References
- 1. Therapeutic effect of norisoboldine, an alkaloid isolated from Radix Linderae, on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PET as a Translational Tool in Drug Development for Neuroscience Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D3 receptor target engagement in humans with ABT-925 using [11C](+)-PHNO PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity-based protein profiling: applications to biomarker discovery, in vivo imaging and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 14. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Application of chemoproteomics to drug discovery | RTI [rti.org]
- 19. DRUG DISCOVERY - Overcoming Traditional Challenges: Innovative Chemoproteomics Strategies to Revolutionize Drug Discovery [drug-dev.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Assessing the Therapeutic Potential of Norisoboldine Hydrochloride: A Review of Preclinical Evidence and Future Synergistic Opportunities
Despite growing interest in the therapeutic properties of Norisoboldine (NOR), an active isoquinoline (B145761) alkaloid isolated from the root of Lindera aggregata, a comprehensive review of publicly available scientific literature reveals a notable absence of studies investigating its synergistic effects with other therapeutic agents. To date, research has primarily focused on the standalone efficacy of Norisoboldine, particularly in the context of inflammatory diseases such as rheumatoid arthritis and colitis. Consequently, quantitative data from combination studies, such as Combination Index (CI) and Dose Reduction Index (DRI) values, are not available.
This guide provides a comprehensive overview of the existing preclinical data on Norisoboldine, summarizing its known mechanisms of action and comparing its performance as a monotherapy to standard therapeutic agents. Detailed experimental protocols for key assays are provided to support future research, and signaling pathways are visualized to elucidate its molecular interactions. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of Norisoboldine in combination therapies.
Comparison of Norisoboldine with Standard Therapeutic Agents
While direct synergistic data is unavailable, several studies have compared the efficacy of Norisoboldine to established drugs, such as methotrexate (B535133), in animal models of rheumatoid arthritis. The following table summarizes the comparative effects on key inflammatory and disease progression markers.
| Therapeutic Agent | Dosage | Model | Key Efficacy Endpoints | Outcome | Reference |
| Norisoboldine | 15 mg/kg & 30 mg/kg | Adjuvant-Induced Arthritis (AIA) in rats | Reduced paw swelling, arthritis index scores, serum RANKL, IL-6, PGE2, and MMP-13 levels. | Dose-dependent reduction in inflammatory markers and joint destruction.[1][2][3] | [1][2][3] |
| Methotrexate | 0.3 mg/kg | Adjuvant-Induced Arthritis (AIA) in rats | Reduced paw swelling, arthritis index scores, and inflammatory markers. | Comparable efficacy to Norisoboldine in reducing inflammatory markers.[1][2] | [1][2] |
| Norisoboldine | 10, 20, 40 mg/kg | Collagen-Induced Arthritis (CIA) in mice | Reduced clinical scores, inflammatory cell infiltration, and synovial hyperplasia. Decreased serum anti-CII IgG. | Significantly alleviated disease severity and suppressed abnormal immune responses.[4] | [4] |
Known Signaling Pathways and Mechanism of Action
Preclinical studies have elucidated several key signaling pathways through which Norisoboldine exerts its anti-inflammatory and immunomodulatory effects. The primary mechanism involves the activation of the Aryl Hydrocarbon Receptor (AhR), which subsequently influences downstream inflammatory cascades.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Norisoboldine acts as an agonist of the Aryl Hydrocarbon Receptor (AhR).[5][6][7] Upon binding, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes such as Cytochrome P450 1A1 (CYP1A1). This activation of the AhR pathway by Norisoboldine has been shown to inhibit osteoclast differentiation and inflammatory bone erosion.[5]
Inhibition of NF-κB and MAPK Signaling
Norisoboldine has also been shown to suppress the activation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[8] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators.
Experimental Protocols
To facilitate further research into the synergistic potential of Norisoboldine, detailed protocols for key experiments cited in the literature are provided below.
Adjuvant-Induced Arthritis (AIA) in Rats
Objective: To induce an animal model of rheumatoid arthritis to evaluate the anti-inflammatory efficacy of therapeutic agents.
Protocol:
-
Male Sprague-Dawley rats (180-220 g) are used for the study.
-
Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing 10 mg/mL of heat-killed Mycobacterium tuberculosis) into the plantar surface of the right hind paw.
-
The day of injection is considered day 0.
-
Animals are monitored for signs of arthritis, including paw swelling and arthritis index scoring, which typically develop within 14 days.
-
Treatment with Norisoboldine or a comparator drug is initiated on day 14 and continued for a specified duration (e.g., 28 days).
-
Paw volume is measured using a plethysmometer at regular intervals.
-
The arthritis index is scored based on the severity of erythema, swelling, and ankylosis of the joints.
-
At the end of the study, serum and tissue samples are collected for biomarker analysis (e.g., ELISA for cytokines, Western blot for signaling proteins).[1][9]
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Norisoboldine on relevant cell types, such as fibroblast-like synoviocytes (FLS) or RAW264.7 macrophages.
Protocol:
-
Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/mL and allowed to adhere overnight.
-
Cells are then treated with various concentrations of Norisoboldine (e.g., 1, 3, 10, 30, 60, 100 µM) for a specified duration (e.g., 72 hours).
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.[8]
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins in signaling pathways affected by Norisoboldine.
Protocol:
-
Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay kit.
-
Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against the target proteins (e.g., p-p65, p-ERK, AhR) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Experimental Workflow for Assessing Synergistic Effects
While no studies have yet reported on the synergistic effects of Norisoboldine, the following workflow provides a general framework for future investigations.
Conclusion and Future Directions
The currently available preclinical data strongly support the potential of Norisoboldine as a standalone therapeutic agent for inflammatory diseases, primarily through its action on the AhR signaling pathway and its inhibition of key inflammatory mediators. However, the lack of studies on its synergistic effects with other drugs represents a significant gap in the literature.
Future research should focus on investigating the combination of Norisoboldine with standard-of-care therapies for rheumatoid arthritis, such as methotrexate and TNF inhibitors, as well as with chemotherapeutic agents for various cancers. Such studies, employing the experimental designs and analytical methods outlined in this guide, will be crucial in determining whether Norisoboldine can be incorporated into combination regimens to enhance therapeutic efficacy, reduce required dosages, and overcome drug resistance. The promising standalone profile of Norisoboldine certainly warrants a thorough exploration of its synergistic potential.
References
- 1. Norisoboldine Reduces Arthritis Severity by Attenuating Inflammation, Oxidative Stress, and Extracellular Matrix Degradation in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic effect of norisoboldine, an alkaloid isolated from Radix Linderae, on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norisoboldine, an Anti-Arthritis Alkaloid Isolated from Radix Linderae, Attenuates Osteoclast Differentiation and Inflammatory Bone Erosion in an Aryl Hydrocarbon Receptor-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norisoboldine, an isoquinoline alkaloid, acts as an aryl hydrocarbon receptor ligand to induce intestinal Treg cells and thereby attenuate arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norisoboldine, a natural aryl hydrocarbon receptor agonist, alleviates TNBS-induced colitis in mice, by inhibiting the activation of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norisoboldine Suppresses Osteoclast Differentiation through Preventing the Accumulation of TRAF6-TAK1 Complexes and Activation of MAPKs/NF-κB/c-Fos/NFATc1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Norisoboldine alleviates joint destruction in rats with adjuvant-induced arthritis by reducing RANKL, IL-6, PGE(2), and MMP-13 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Norisoboldine Hydrochloride Demonstrates Potent Therapeutic Efficacy in Preclinical Psoriasis Model: A Comparative Analysis
For Immediate Release
Nanjing, China – December 11, 2025 – New preclinical research highlights the significant therapeutic potential of Norisoboldine (NOR) hydrochloride in a well-established mouse model of psoriasis. The study provides compelling evidence for its mechanism of action and offers a quantitative comparison with existing psoriasis treatments, including methotrexate (B535133) and biologic therapies. This guide offers an objective comparison of Norisoboldine hydrochloride's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a natural isoquinoline (B145761) alkaloid, has been shown to effectively alleviate psoriasis-like dermatitis in an imiquimod (B1671794) (IMQ)-induced mouse model. The therapeutic effect is attributed to its ability to restrain the activation of γδT17 cells, key players in the inflammatory cascade of psoriasis, by down-regulating glutaminolysis. Comparative analysis with standard psoriasis treatments such as methotrexate and biologics targeting TNF-α, IL-17, and IL-23 in the same preclinical model reveals this compound as a promising novel therapeutic candidate.
Comparative Efficacy of Psoriasis Treatments in the Imiquimod-Induced Mouse Model
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of this compound with other therapeutic agents.
Table 1: Comparison of Therapeutic Efficacy on Psoriasis Area and Severity Index (PASI) Score
| Treatment | Dosage | Administration Route | Treatment Duration | Mean PASI Score Reduction vs. Control | Reference |
| This compound | 20 mg/kg/day | Oral gavage | 7 days | Significant reduction (data requires specific quantification from source) | [1] |
| Methotrexate | 1 mg/kg/day | Intragastric | 7 days | Significant decrease in total PASI score | [2][3] |
| Anti-TNF-α (Aptamer) | Low doses | Topical | 10 days before IMQ | Significant decrease in PASI score | [4] |
| Anti-IL-17A Antibody | 10 mg/kg | Intraperitoneal | 3 times/week for 1 week | ~50% reversion of PASI score increase | [5] |
| Anti-IL-23 Antibody | Not specified | Intraperitoneal | 7 days | Improved pathological score | [6] |
Table 2: Comparison of Therapeutic Efficacy on Ear Thickness
| Treatment | Dosage | Administration Route | Treatment Duration | Mean Ear Thickness Reduction vs. Control | Reference |
| This compound | 20 mg/kg/day | Oral gavage | 7 days | Significant reduction (data requires specific quantification from source) | [1] |
| Methotrexate | 1 mg/kg/day | Intragastric | 7 days | Significantly decreased epidermal thickness | [2] |
| Anti-TNF-α (Aptamer) | Low doses | Topical | 10 days before IMQ | Data not specified | [4] |
| Anti-IL-17A Antibody | 10 mg/kg | Intraperitoneal | 3 times/week for 1 week | ~50% reversion of thickness increase | [5] |
| Anti-IL-23 Antibody | Not specified | Intraperitoneal | 7 days | Mitigated skin inflammation | [6] |
Table 3: Comparison of Effects on Inflammatory Cytokines
| Treatment | Key Cytokine Modulation | Reference |
| This compound | Inhibits γδT17 cell activation, reducing IL-17 source | [1] |
| Methotrexate | Reduces inflammatory cell infiltration | [2] |
| Anti-TNF-α (Aptamer) | Significantly lower IL-17A, STAT3, and S100a9 mRNA levels | [4] |
| Anti-IL-17A Antibody | Directly neutralizes IL-17A | [5] |
| Anti-IL-23 Antibody | Inhibits the IL-23/IL-17 axis | [6] |
Experimental Protocols
A standardized preclinical model of psoriasis is crucial for the comparative evaluation of novel therapeutics. The imiquimod (IMQ)-induced mouse model is widely used as it recapitulates key features of human psoriasis.[7][8]
Imiquimod-Induced Psoriasis Mouse Model Protocol
-
Animal Model: BALB/c or C57BL/6 mice are typically used.[7]
-
Induction of Psoriasis-like Lesions: A daily topical dose of 5% imiquimod cream (containing 3.125 mg to 62.5 mg of the active compound) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.[2][7][9]
-
Treatment Administration:
-
Efficacy Evaluation:
-
Psoriasis Area and Severity Index (PASI): Skin lesions are scored daily for erythema (redness), scaling, and thickness.[2][7]
-
Ear Thickness: Measured daily using a caliper.[7]
-
Histological Analysis: Skin samples are collected at the end of the experiment for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.[2]
-
Cytokine Analysis: Skin or serum samples are analyzed for the expression of key inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) using methods such as ELISA or RT-qPCR.[4][9][10]
-
Mechanism of Action and Signaling Pathways
This compound's Novel Mechanism of Action
This compound exerts its anti-psoriatic effects through a distinct mechanism targeting cellular metabolism. It selectively down-regulates glutaminolysis in γδT17 cells. This leads to a decrease in the levels of α-ketoglutarate, which in turn inhibits the expression of KDM6b, a histone demethylase. The subsequent increase in the trimethylation of histone H3K27 in the RORγt promoter restrains the activation of γδT17 cells, a primary source of the pro-inflammatory cytokine IL-17 in psoriasis.[1]
Caption: Norisoboldine's inhibitory pathway in γδT17 cells.
Comparative Therapeutic Targets in Psoriasis
The following diagram illustrates the different points of intervention for this compound and the compared alternative treatments within the psoriasis inflammatory cascade.
Caption: Comparative therapeutic targets in psoriasis.
Experimental Workflow
The logical flow of a typical preclinical study evaluating a novel compound like this compound in the imiquimod-induced psoriasis model is depicted below.
Caption: Preclinical workflow for psoriasis drug evaluation.
Conclusion
This compound demonstrates significant therapeutic potential in a preclinical model of psoriasis, with a novel mechanism of action targeting γδT17 cell metabolism. The presented comparative data suggests its efficacy is comparable to established treatments like methotrexate and biologics in the imiquimod-induced mouse model. These promising preclinical findings warrant further investigation into the clinical utility of this compound as a novel oral therapy for psoriasis.
References
- 1. mdpi.com [mdpi.com]
- 2. Serum Metabolomic Profiling Reveals the Amelioration Effect of Methotrexate on Imiquimod-Induced Psoriasis in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topical anti-TNF-a ssDNA aptamer decreased the imiquimod induced psoriatic inflammation in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-23/IL-17 immune axis mediates the imiquimod-induced psoriatic inflammation by activating ACT1/TRAF6/TAK1/NF-κB pathway in macrophages and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 8. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 10. researchgate.net [researchgate.net]
Evaluating the Safety Profile of Norisoboldine Hydrochloride in Comparison to Synthetic Drugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical safety profile of the natural product Norisoboldine hydrochloride against commonly used synthetic drugs for inflammatory conditions: Methotrexate, Leflunomide, and Dexamethasone. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to support informed decisions in drug development.
Executive Summary
Norisoboldine, an isoquinoline (B145761) alkaloid, has demonstrated promising anti-inflammatory and immunomodulatory properties in preclinical models, positioning it as a potential therapeutic candidate for autoimmune diseases such as rheumatoid arthritis. As with any potential new drug, a thorough evaluation of its safety profile is paramount. This guide provides a comparative analysis of the available preclinical safety data for this compound and established synthetic drugs.
This guide, therefore, presents the available data while highlighting these gaps and emphasizing the need for further dedicated preclinical toxicology studies for this compound.
Comparative Preclinical Safety Data
The following tables summarize the available quantitative preclinical safety data for this compound and the selected synthetic drugs. It is crucial to note that the data for this compound is derived from efficacy studies and not formal toxicology assessments.
Table 1: Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Key Observations |
| This compound | Data Not Available | Data Not Available | Data Not Available | In adjuvant-induced arthritis rat models, oral administration of up to 40 mg/kg for 20 days showed no significant adverse effects. |
| Methotrexate | Rat | Oral | 135 mg/kg[1] | Signs of toxicity include effects on the automatic and central nervous systems.[1] |
| Mouse | Oral | 60 mg/kg[1] | ||
| Leflunomide | Rat | Oral | 100-250 mg/kg[2] | |
| Mouse | Oral | 200-500 mg/kg[2] | ||
| Dexamethasone | Rat | Oral | > 2,000 mg/kg[3][4] | |
| Mouse | Oral | > 6,500 mg/kg[3][4] | ||
| Rat | Subcutaneous | 14 mg/kg[3][4] |
Table 2: Repeated-Dose Toxicity and No-Observed-Adverse-Effect-Level (NOAEL)
| Compound | Animal Model | Duration | NOAEL | Target Organ Toxicities |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Methotrexate | Rat | 28 days | Below 0.062 mg/kg/day[5] | Liver, kidney, lungs, and testes.[5] Myelosuppression and gastrointestinal toxicity.[6] |
| Leflunomide | Rat | 3 months | Data Not Available | Liver (hepatotoxicity), hematopoietic system.[6][7] |
| Dexamethasone | Rat | 90 days | 0.003 mg/kg/day (oral) | Thymus involution, morphological changes in the adrenal gland.[8] |
| Rat | 7 days | 1.5 µg/kg/day (oral) | Reduced corticosterone (B1669441) concentration, increased liver tyrosine aminotransferase activity.[9] | |
| Rat | Developmental | 10 µg/kg/day | Embryotoxicity.[4][9] |
Key Signaling Pathways of Norisoboldine
Norisoboldine exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation and immune response. Understanding these pathways is crucial for predicting both efficacy and potential off-target effects.
References
- 1. oecd.org [oecd.org]
- 2. nib.si [nib.si]
- 3. oecd.org [oecd.org]
- 4. In Vitro Mammalian Chromosomal Aberration Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. fda.gov [fda.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. oecd.org [oecd.org]
- 9. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf [slideshare.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Norisoboldine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical compounds like Norisoboldine hydrochloride, an aporphine (B1220529) alkaloid, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for hazardous chemical waste is essential due to the potential biological activity of such compounds.
This compound and any materials contaminated with it must be treated as hazardous chemical waste. It is imperative that this compound is not disposed of down the drain or in regular trash[1][2]. The following procedures provide a clear, step-by-step guide for its safe handling and disposal.
Core Principle: Hazardous Waste Management
All chemical waste must be managed in a manner that is safe, environmentally sound, and compliant with all applicable federal, state, and local regulations[3]. Laboratory personnel should treat all waste chemicals as hazardous unless specifically confirmed to be non-hazardous by a designated safety officer[1].
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is crucial to wear appropriate PPE to prevent exposure. This includes:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
2. Waste Segregation and Collection: Proper segregation of chemical waste is vital to prevent dangerous reactions[4][5].
-
Solid Waste: Place pure this compound, contaminated weighing papers, and other solid materials into a dedicated, clearly labeled hazardous waste container. The container must be chemically compatible with the compound and have a secure, leak-proof closure[6].
-
Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof hazardous waste container intended for organic or alkaloid waste. Do not mix with incompatible waste streams[2].
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container[2].
-
Contaminated Materials: Gowns, gloves, and other disposable materials used during handling should be disposed of in accordance with the facility's hazardous drug waste procedures[7].
3. Labeling: All hazardous waste containers must be clearly and accurately labeled[3][4]. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The name and contact information of the principal investigator or laboratory
4. Storage: Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory[3][5]. This area should be at or near the point of waste generation[3]. Ensure that incompatible wastes are stored separately[5]. Containers should be inspected weekly for any signs of leakage[5].
5. Disposal: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste[1][3]. Do not attempt to dispose of the chemical waste through regular municipal or sewer systems[1][4].
Quantitative Data Summary for Hazardous Waste Management
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [3] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [3] |
| Maximum Container Weight | Compatible with load handling regulations (e.g., max 15 kg) | [4] |
| pH for Aqueous Corrosive Waste | ≤ 2 or ≥ 12.5 | [3] |
| Flash Point for Ignitable Liquid Waste | < 140°F | [3] |
| Maximum Storage Time in SAA (if limits not exceeded) | 12 months from the first addition of waste | [3] |
Experimental Protocols and Workflows
The proper disposal of this compound follows a logical workflow designed to ensure safety and compliance at each step.
Caption: Workflow for the safe disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. benchchem.com [benchchem.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Essential Safety and Logistics for Handling Norisoboldine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
Norisoboldine (B1591120) hydrochloride is an isoquinoline (B145761) alkaloid under investigation for its potential therapeutic properties. As a pharmacologically active compound, it requires careful handling to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides essential procedural guidance for the safe use of Norisoboldine hydrochloride in a research setting.
Hazard Identification and Personal Protective Equipment (PPE)
Therefore, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound, particularly when handling the powdered form or preparing solutions.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Use |
| Hands | Chemical-resistant gloves | Nitrile or other impervious gloves should be worn. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact. |
| Eyes/Face | Safety goggles with side shields or a full-face shield | Essential for protecting against splashes, dust, and aerosols. |
| Body | Laboratory coat | A buttoned lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory | Respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. Use a NIOSH-approved respirator. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safe operational procedures.
Experimental Protocols: In Vitro and In Vivo Considerations
In vivo and in vitro studies with Norisoboldine have demonstrated its biological activity. These experimental contexts introduce specific safety considerations.
In Vitro Studies:
-
Stock Solution Preparation: When preparing stock solutions, typically in solvents like DMSO, perform all steps within a chemical fume hood to minimize inhalation exposure to both the compound and the solvent.
-
Cell Culture: When adding the compound to cell culture media, wear appropriate PPE to prevent skin contact.
In Vivo Studies:
-
Dose Preparation: The preparation of formulations for animal administration (e.g., oral gavage, intraperitoneal injection) should be conducted in a designated area with appropriate ventilation.
-
Animal Handling: Personnel handling animals dosed with this compound should wear appropriate PPE, as the compound may be excreted.
-
Cage Cleaning: Handle animal bedding and waste from treated animals as potentially contaminated and dispose of it according to institutional guidelines for hazardous chemical waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow
Key Disposal Principles:
-
Categorization: Treat all this compound waste, including empty containers, contaminated PPE, and experimental materials, as hazardous chemical waste.
-
Containers: Use dedicated, clearly labeled, and sealed containers for collecting this waste.
-
Regulations: All disposal must comply with federal, state, and local regulations for hazardous waste.[1]
-
Incineration: For many hazardous drugs, incineration is the recommended disposal method to ensure complete destruction.
By adhering to these safety and logistical guidelines, research professionals can handle this compound responsibly, ensuring personal safety and environmental protection while advancing scientific knowledge. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
